4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIKJILDMNXRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407904 | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744209-63-0 | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-benzenesulfonyl-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a key heterocyclic building block in modern medicinal chemistry. Its core structure, 7-azaindole, is a bioisostere of indole and is prevalent in numerous biologically active molecules, including a range of kinase inhibitors approved for therapeutic use.[1][2] The strategic introduction of a chlorine atom at the C4-position and a phenylsulfonyl protecting group on the pyrrole nitrogen creates a highly versatile intermediate. The phenylsulfonyl group is not merely a placeholder; it is an essential activating and directing group. As a potent electron-withdrawing group, it modulates the electronic properties of the bicyclic system, facilitating a range of subsequent C-H functionalization and cross-coupling reactions that would otherwise be challenging.[1][3][4]
This guide provides a detailed, two-part synthesis pathway for this compound, moving from the readily available 7-azaindole to the final protected intermediate. The protocols described are grounded in established chemical principles, with an emphasis on explaining the causal relationships behind procedural choices to ensure both reproducibility and a deeper mechanistic understanding.
Overall Synthetic Pathway
The synthesis is efficiently executed in a two-step sequence starting from 7-azaindole. The first step involves a directed chlorination of the pyridine ring, followed by the protection of the pyrrole nitrogen with a phenylsulfonyl group.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)
Principle and Mechanism
Direct electrophilic chlorination of the 7-azaindole pyridine ring is inefficient. The established and highly effective strategy involves a two-stage process: N-oxidation followed by chlorination.
-
N-Oxidation: The nitrogen atom of the pyridine ring is first oxidized to an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[5][6][7] This transformation electronically activates the pyridine ring, particularly at the C4 and C6 positions, making them susceptible to nucleophilic attack.
-
Chlorination: The N-oxide intermediate is then treated with phosphorus oxychloride (POCl₃).[5][6] The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, initiating a rearrangement that ultimately installs a chlorine atom at the C4-position and regenerates the pyridine nitrogen, yielding the desired 4-chloro-7-azaindole. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can serve as a catalyst and neutralize the HCl generated, often leading to improved yields.[5][7]
Detailed Experimental Protocol
This protocol is synthesized from procedures reported in peer-reviewed literature and patents.[5][6][7]
-
Reaction Setup: In a round-bottom flask appropriate for the scale, dissolve 7-azaindole (1.0 eq) in a suitable solvent mixture such as dimethoxyethane and heptane.
-
N-Oxidation: To the stirred solution, add m-chloroperoxybenzoic acid (mCPBA, ~1.5 eq) portion-wise at room temperature. Stir the reaction mixture for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filtration: Upon completion, filter the reaction mixture to remove the m-chlorobenzoic acid byproduct. Wash the filter cake with a small amount of the solvent mixture.
-
Chlorination: Transfer the filtrate to a new flask equipped with a reflux condenser. Add phosphorus oxychloride (POCl₃, ~8.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the N-oxide intermediate.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into a beaker containing crushed ice and water. This quenching step is highly exothermic and must be performed with caution in a well-ventilated fume hood.[8]
-
Adjust the pH of the aqueous mixture to ~10 using a 6N sodium hydroxide (NaOH) solution. A solid precipitate will form.
-
Collect the solid by vacuum filtration, wash the cake thoroughly with water, and dry under vacuum to yield 4-chloro-7-azaindole as a solid. The product can be further purified by recrystallization if necessary.[5][6]
-
Part II: N-Phenylsulfonylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Principle and Rationale
The introduction of the phenylsulfonyl group onto the pyrrole nitrogen serves two primary functions:
-
Protection: It protects the N-H proton, preventing it from interfering in subsequent reactions, such as metal-catalyzed cross-couplings.
-
Activation & Direction: As a strong electron-withdrawing group, it increases the acidity of the C-H bonds on the pyrrole ring, particularly at the C3 position, facilitating regioselective deprotonation and functionalization.[1][9] It also plays a crucial role in directing the regiochemistry of certain reactions.[10]
The reaction proceeds via a standard nucleophilic substitution mechanism. A strong base, typically sodium hydride (NaH), is used to deprotonate the weakly acidic pyrrole N-H, generating a potent nucleophilic anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the final N-sulfonylated product.
Detailed Experimental Protocol
-
Reaction Setup: In a dry, inert-atmosphere (Nitrogen or Argon) flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), dissolved in a minimal amount of anhydrous DMF, dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.
-
Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the consumption of the starting material.
-
Workup and Isolation:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.
Quantitative Data and Workflow Summary
Caption: Experimental workflow from starting material to final product.
| Parameter | Step 1: Chlorination | Step 2: N-Phenylsulfonylation |
| Starting Material | 7-Azaindole | 4-Chloro-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | mCPBA, POCl₃, NaOH | NaH, Benzenesulfonyl chloride |
| Molar Equivalents | 1.0 eq (SM), ~1.5 eq (mCPBA), ~8.0 eq (POCl₃) | 1.0 eq (SM), 1.2 eq (NaH), 1.1 eq (PhSO₂Cl) |
| Solvent | Dimethoxyethane / Heptane | Anhydrous DMF |
| Temperature | RT then Reflux (~85 °C) | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 18 hours | 2 - 4 hours |
| Typical Yield | 80 - 90%[5][7] | > 85% (Estimated) |
Conclusion
The described two-step synthesis provides a robust and high-yielding pathway to this compound. This method relies on well-understood transformations in heterocyclic chemistry, ensuring its accessibility and scalability. The final product is a strategically functionalized scaffold, primed for diversification through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. Its availability is critical for constructing complex molecular architectures, making this synthesis a cornerstone for discovery programs targeting 7-azaindole-based therapeutics.
References
- Title: Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI Source: RSC Advances URL:[Link]
- Title: A New Protecting-Group Strategy for Indoles Source: ResearchG
- Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: ACS Omega URL:[Link]
- Title: CN102746295A - Preparation method for 4-substituted-7-azaindole Source: Google Patents URL
- Title: Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI Source: PubMed Central URL:[Link]
- Title: 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole Source: National Institutes of Health (NIH) URL:[Link]
- Title: 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Source: Semantic Scholar URL:[Link]
- Title: 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE Source: ChemBK URL:[Link]
- Title: 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine Source: PubMed URL:[Link]
- Title: Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles Source: ResearchG
- Title: this compound-2-carboxylic acid Source: PubChem URL:[Link]
- Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PubMed Central URL:[Link]
- Title: Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles Source: RSC Advances URL:[Link]
Sources
- 1. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
- 5. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 6. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine from benzenesulfonyl chloride
An In-depth Technical Guide for the Synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound, a pivotal intermediate in contemporary drug discovery. The document outlines the chemical rationale, a detailed, field-proven experimental procedure, characterization methods, and critical safety considerations. The synthesis involves the N-sulfonylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole) with benzenesulfonyl chloride. The phenylsulfonyl moiety serves as a robust protecting group for the pyrrole nitrogen, enabling selective downstream functionalization in the development of complex molecules, particularly kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and drug development sectors.
Introduction and Strategic Importance
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its strategic importance lies in its ability to mimic the hinge-binding motif of ATP, a crucial interaction for inhibiting kinase activity. The targeted molecule, this compound, is a key building block for accessing this chemical space.
The introduction of the phenylsulfonyl group onto the pyrrole nitrogen serves two primary functions:
-
Nitrogen Protection: It prevents unwanted side reactions at the N-1 position during subsequent synthetic transformations, such as metal-catalyzed cross-coupling or lithiation.
-
Activation and Directing Effects: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the pyrrolo[2,3-b]pyridine ring system, guiding substitutions to specific positions.
This guide details a reliable and scalable method for its preparation, emphasizing the causality behind each procedural step to ensure reproducibility and success.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a classical N-sulfonylation reaction. The core transformation involves the nucleophilic attack of the deprotonated 7-azaindole nitrogen onto the electrophilic sulfur atom of benzenesulfonyl chloride.
Step 1: Deprotonation of 4-Chloro-7-azaindole The N-H proton of the pyrrole ring in 4-chloro-7-azaindole is weakly acidic. A base, such as sodium hydroxide (NaOH), is required to deprotonate this nitrogen, generating a highly nucleophilic anionic species. In a biphasic system (e.g., dichloromethane and aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is employed. The TBAB facilitates the transport of the hydroxide anion into the organic phase to enable deprotonation.
Step 2: Nucleophilic Attack and Formation of the N-S Bond The resulting 7-azaindole anion acts as a potent nucleophile. It attacks the electron-deficient sulfur atom of benzenesulfonyl chloride.
Step 3: Leaving Group Departure The reaction concludes with the expulsion of a chloride ion, a stable leaving group, to form the thermodynamically stable N-S bond, yielding the desired product, this compound.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for N-sulfonylation.
Comprehensive Experimental Protocol
This protocol is based on established literature procedures and has been optimized for reliability.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-Chloro-7-azaindole | 152.58 | 10.0 mmol | 1.0 | 1.53 g |
| Benzenesulfonyl chloride | 176.62 | 10.5 mmol | 1.05 | 1.85 g (1.31 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | 25.0 mmol | 2.5 | 1.00 g (finely ground) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.25 mmol | 0.025 | 81 mg |
| Dichloromethane (DCM) | - | - | - | 40 mL |
| Deionized Water | - | - | - | As needed |
| Saturated NaCl (Brine) | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
| Silica Gel (for chromatography) | - | - | - | As needed |
| Eluent: Cyclohexane/Ethyl Acetate | - | - | - | 7:3 v/v |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Nitrogen inlet/outlet (optional, but recommended for moisture control)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chloro-7-azaindole (1.53 g, 10.0 mmol), finely ground sodium hydroxide (1.00 g, 25.0 mmol), and tetrabutylammonium bromide (81 mg, 0.25 mmol). Add 40 mL of dichloromethane.
-
Initial Cooling: Place the flask in an ice-water bath and stir the suspension vigorously for 15 minutes. This pre-cooling is critical to manage the exothermic nature of the subsequent addition.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.31 mL, 10.5 mmol) dropwise to the cold, stirring suspension over 10-15 minutes. A slow addition rate is essential to prevent temperature spikes and potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (7:3 Cyclohexane/EtOAc). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup - Quenching and Extraction: Carefully add 20 mL of deionized water to the reaction mixture to quench the reaction and dissolve the sodium hydroxide. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 20 mL of dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with 20 mL of deionized water and 20 mL of saturated brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a beige or off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a cyclohexane/ethyl acetate (7:3) eluent system. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white solid. An expected yield is typically in the range of 90-99%.[1]
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis.
Product Characterization
Authenticating the structure and purity of the final product is paramount.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of both the pyrrolo[2,3-b]pyridine core and the phenylsulfonyl group. A representative spectrum in CDCl₃ would exhibit signals around δ 8.4-6.6 ppm.[1][2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all carbon atoms in the molecule, with distinct signals for the aromatic and sulfonyl-adjacent carbons.[1][2]
-
Mass Spectrometry (MS): Analysis by techniques like LC-MS should show a molecular ion peak corresponding to the calculated mass of C₁₃H₉ClN₂O₂S (292.74 g/mol ).[3]
-
Appearance: A pure sample should be a white to off-white solid.
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory. This reaction must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
-
Benzenesulfonyl Chloride (CAS 98-09-9): Highly corrosive and a lachrymator. It causes severe skin burns and eye damage and can cause allergic reactions.[4][5][6][7][8] It is moisture-sensitive and will react with water to produce hydrochloric acid and benzenesulfonic acid.[5][8] Handle with extreme care and avoid inhalation of vapors.
-
4-Chloro-7-azaindole (CAS 55052-28-3): Toxic if swallowed and causes skin and serious eye irritation.[9] May cause respiratory irritation.[9] Avoid creating dust.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding contact with skin.
-
Dichloromethane (DCM): A volatile solvent. Avoid inhalation. It is a suspected carcinogen.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[4][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]
References
- Benzenesulfonyl Chloride MSDS. Sciencelab.com. [Link]
- MSDS of 4-Chloro-3-methyl-7-azaindole. Capot Chemical Co., Ltd.[Link]
- Understanding the Properties and Handling of 4-Chloro-7-azaindole. Acme Organics. [Link]
- 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. ChemBK. [Link]
- Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
- 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine. PubMed. [Link]
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central. [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
- 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Semantic Scholar. [Link]
- This compound. Chemical Suppliers. [Link]
- This compound-2-carboxylic acid. PubChem. [Link]
- The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Springer. [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- 4-Chloro-1H-pyrrolo-[2,3-d]pyrimidine. PubMed. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 744209-63-0 | MFCD04153750 | this compound [aaronchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, and discuss its potential applications, particularly in the realm of drug discovery.
Core Molecular Structure and Properties
This compound, also known as 1-(Benzenesulfonyl)-4-chloro-7-azaindole, is a derivative of 7-azaindole. The core structure consists of a fused pyrrolo[2,3-b]pyridine bicyclic system. Key structural features include a chlorine atom at the 4-position of the pyridine ring and a phenylsulfonyl group attached to the nitrogen of the pyrrole ring. This phenylsulfonyl group often serves as a protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and influencing its reactivity.
The introduction of the electron-withdrawing phenylsulfonyl group and the chloro substituent significantly modulates the electron density of the bicyclic system, thereby influencing its chemical reactivity and potential as a scaffold in drug design.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational modeling.
| Property | Value | Source |
| CAS Number | 744209-63-0 | [1][2] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [1] |
| Molecular Weight | 292.74 g/mol | [1] |
| Appearance | Off-white to gray solid | [2] |
| Melting Point | 117-118 °C | [2] |
| Boiling Point (Predicted) | 478.5 ± 48.0 °C | [2] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 1.95 ± 0.30 | [2] |
Solubility: While specific quantitative data is limited, related compounds such as 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are reported to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with poor solubility in water.[3] It is anticipated that the title compound exhibits similar solubility characteristics.
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process. The general strategy involves the initial formation of the 4-chloro-7-azaindole core, followed by the sulfonylation of the pyrrole nitrogen.
Synthesis Workflow
The logical flow for the synthesis can be visualized as a two-stage process, starting from the readily available 7-azaindole.
Sources
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Novel Dual Kinase and Phosphodiesterase Inhibitor
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delineates a hypothesized mechanism of action for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, positing it as a novel dual-action inhibitor targeting both receptor tyrosine kinases (RTKs) crucial in oncology and phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways. We provide a comprehensive, step-by-step experimental framework for the validation of this hypothesis, designed for researchers, scientists, and drug development professionals. This document is structured to serve as a practical whitepaper, blending established scientific principles with actionable experimental protocols to thoroughly investigate the compound's therapeutic potential.
Introduction: The Therapeutic Promise of the Pyrrolopyridine Scaffold
The pyrrolopyridine core, particularly the 7-azaindole structure of 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of purine and has been successfully exploited in the development of a multitude of targeted therapies. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of protein kinases, a large family of enzymes that play a central role in cellular signaling.[1] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2][3] Indeed, various pyrrolopyridine and related pyrrolopyrimidine derivatives have been identified as potent inhibitors of key oncogenic kinases such as c-Met, VEGFR2, EGFR, and CSF1R.[4][5][6]
Concurrently, the versatility of the pyrrolopyridine scaffold has led to its exploration against other therapeutic targets. Notably, derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as selective and potent inhibitors of phosphodiesterase 4B (PDE4B).[7] PDE4 is a family of enzymes that degrades the second messenger cyclic adenosine monophosphate (cAMP), a critical regulator of inflammatory responses.[7] Inhibition of PDE4, particularly the PDE4B isoform, has demonstrated significant anti-inflammatory effects, making it an attractive target for diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[7]
Given this precedent, we hypothesize that this compound possesses a dual mechanism of action, functioning as both a kinase inhibitor and a PDE4B inhibitor. The phenylsulfonyl group at the 1-position and the chloro group at the 4-position are key chemical features that may confer affinity and selectivity for these distinct targets.[8] This dual inhibitory profile could offer a synergistic therapeutic advantage, simultaneously targeting cancer cell proliferation and angiogenesis through kinase inhibition, while modulating the tumor microenvironment or treating co-morbid inflammatory conditions via PDE4B inhibition.
Hypothesized Dual Mechanism of Action
We propose that this compound exerts its biological effects through the simultaneous inhibition of a key receptor tyrosine kinase (e.g., VEGFR2) and the PDE4B enzyme.
-
Kinase Inhibition: The compound is predicted to act as an ATP-competitive inhibitor of VEGFR2. By occupying the ATP-binding pocket, it would block the autophosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and angiogenesis.
-
PDE4B Inhibition: The compound is hypothesized to bind to the active site of PDE4B, preventing the hydrolysis of cAMP. The resulting increase in intracellular cAMP levels would activate Protein Kinase A (PKA), leading to the phosphorylation of various substrates that ultimately suppress the production of pro-inflammatory cytokines like TNF-α.
The following diagram illustrates this proposed dual-action signaling pathway:
Caption: Hypothesized dual inhibition of VEGFR2 and PDE4B signaling pathways.
Experimental Validation Strategy
A multi-phased approach is essential to rigorously test our hypothesis. The following experimental workflow will systematically evaluate the compound's biochemical activity, cellular effects, and target selectivity.
Caption: Overall experimental workflow for mechanism of action validation.
Phase 1: Biochemical Assays
The initial phase aims to confirm direct enzymatic inhibition of the hypothesized targets in a purified, cell-free system.
3.1.1. In Vitro Kinase Activity Assay (VEGFR2)
-
Rationale: To determine if the compound directly inhibits VEGFR2 kinase activity and to quantify its potency (IC50).
-
Methodology: A fluorescence-based assay format is recommended for its high-throughput compatibility and sensitivity.[9]
-
Reagents: Recombinant human VEGFR2 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Plate Preparation: Add 5 µL of diluted compound or vehicle (DMSO) to a 384-well plate.
-
Kinase Reaction: Add 10 µL of a 2x kinase/substrate solution to each well.
-
Initiation: Start the reaction by adding 10 µL of a 2.5x ATP solution. Final reaction volume is 25 µL.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and quantify the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Analysis: Measure luminescence and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3.1.2. In Vitro PDE4B Activity Assay
-
Rationale: To determine if the compound directly inhibits PDE4B enzymatic activity and to quantify its potency (IC50).
-
Methodology: A fluorescence polarization (FP)-based assay is a common and reliable method.
-
Reagents: Recombinant human PDE4B, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compound.
-
Plate Preparation: Serially dilute the compound in assay buffer in a 384-well plate.
-
Enzyme Addition: Add the PDE4B enzyme to all wells except the negative controls.
-
Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Add the FAM-cAMP substrate to initiate the reaction.
-
Reaction Time: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding a binding agent that specifically binds to the fluorescent substrate, not the hydrolyzed product. Read the fluorescence polarization. A high FP signal indicates an unhydrolyzed substrate and thus, inhibition of PDE4B.
-
Data Analysis: Calculate the percentage of inhibition based on high and low controls and determine the IC50 value as described for the kinase assay.
-
| Table 1: Expected Biochemical Assay Results | |
| Assay | Expected IC50 Range |
| In Vitro VEGFR2 Kinase Assay | 10 nM - 1 µM |
| In Vitro PDE4B Activity Assay | 50 nM - 5 µM |
Phase 2: Cellular Assays
This phase assesses the compound's activity in a more physiologically relevant cellular context, evaluating its ability to engage the targets and modulate downstream signaling.
3.2.1. Cellular Phospho-Kinase Assay
-
Rationale: To confirm that the compound inhibits VEGFR2 phosphorylation in a cellular environment.
-
Methodology: Western blotting or a cell-based ELISA can be used.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat cells with various concentrations of the compound or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to activate VEGFR2.
-
Lysis: Lyse the cells and collect the protein lysate.
-
Quantification (Western Blot): Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-VEGFR2 (Tyr1175) and total VEGFR2. Use a secondary antibody for detection.
-
Data Analysis: Quantify band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
-
3.2.2. Cellular cAMP Measurement Assay
-
Rationale: To verify that PDE4B inhibition by the compound leads to an increase in intracellular cAMP levels.[10][11][12]
-
Methodology: A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) is highly sensitive.
-
Cell Culture: Use a cell line with high PDE4B expression, such as HEK293 cells stably expressing PDE4B.[13]
-
Compound Treatment: Treat cells with a dose-response of the compound for 30-60 minutes. A known PDE4 inhibitor like Rolipram should be used as a positive control.[10]
-
Stimulation: Add a low concentration of an adenylate cyclase activator like forskolin to induce a submaximal cAMP response.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Incubation and Reading: Incubate for 60 minutes and read the HTRF signal. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound required to produce 50% of the maximal increase in cAMP.
-
| Table 2: Expected Cellular Assay Results | |
| Assay | Expected Outcome |
| Cellular Phospho-VEGFR2 Assay | Dose-dependent decrease in p-VEGFR2 levels (IC50: 50 nM - 2 µM) |
| Cellular cAMP Measurement Assay | Dose-dependent increase in intracellular cAMP (EC50: 100 nM - 10 µM) |
Phase 3: Selectivity Profiling
This final phase is crucial for understanding the compound's specificity and potential for off-target effects.
3.3.1. Kinome-wide Selectivity Screening
-
Rationale: To assess the compound's binding affinity against a broad panel of human kinases, determining its selectivity profile.[14][15]
-
Methodology: A competitive binding assay is a common industry standard.
-
Assay Principle: The assay measures the ability of the test compound to displace a broad-spectrum kinase inhibitor probe from the ATP-binding site of a large panel of kinases (e.g., the 468-kinase DiscoverX KINOMEscan™ panel).
-
Procedure: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.
-
Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to quantify the compound's selectivity. Follow-up Kd determination for significant off-targets is recommended.
-
3.3.2. PDE Family-wide Selectivity Screen
-
Rationale: To ensure the compound is selective for PDE4 over other PDE families, which is important for minimizing side effects.
-
Methodology: Perform in vitro activity assays, as described in section 3.1.2, against a panel of recombinant enzymes from all 11 PDE families (PDE1-PDE11).
-
Data Analysis: Calculate the IC50 values for each PDE family and determine the selectivity ratio (e.g., IC50(PDE1)/IC50(PDE4B)). A high ratio indicates good selectivity.
Data Interpretation and Future Directions
The successful completion of this experimental plan will provide a robust dataset to either confirm or refute the hypothesized dual mechanism of action.
-
Confirmation Scenario: Potent IC50 values in both VEGFR2 and PDE4B biochemical assays, coupled with corresponding inhibition of VEGFR2 phosphorylation and elevation of cAMP in cellular assays, would strongly support the dual-inhibitor hypothesis. A clean selectivity profile from the kinome and PDE panel screens would further validate the compound as a specific dual-action agent.
-
Alternative Scenarios: The compound may show potent activity against only one target, or it may reveal unexpected off-targets. These outcomes are equally valuable, as they will guide the subsequent direction of the research program.
Upon confirmation of a desirable activity and selectivity profile, future directions would include lead optimization to improve potency and pharmacokinetic properties, followed by in vivo studies in relevant animal models of cancer and/or inflammation to establish therapeutic efficacy.
References
- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information.
- Bamborough, P., et al. (2008). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of LCK: the discovery of N-(4-((6-amino-5-(3-phenylpropanamido)pyrimidin-4-yl)amino)phenyl)-N-methylmethanesulfonamide (AZD0530) as a potent and selective inhibitor of Src family kinases. Journal of medicinal chemistry, 51(15), 4638-4652.
- A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. (2008). PubMed.
- A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2008). Europe PMC.
- BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit.
- Brem, J., et al. (2015). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Center for Biotechnology Information.
- Cushman, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical journal, 351(Pt 1), 95–105.
- BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit.
- Elkins, J. M., et al. (2016). Comprehensive characterisation of the Published Kinase Inhibitor Set. Biochemical journal, 473(8), 967–985.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews. Drug discovery, 17(5), 353–377.
- Furet, P., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
- Gao, Y., et al. (2013). A broad-spectrum screen for predicting and rationalizing off-target activities of protein kinase inhibitors.
- Hassan, A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. National Center for Biotechnology Information.
- Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current pharmaceutical design, 18(20), 2916–2925.
- Montalban-lopera, I., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Center for Biotechnology Information.
- Patel, H., et al. (2017). Pyrazolopyrimidine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information.
- Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47.
- Salie, K., & van Rensburg, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information.
- Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Wunder, F., et al. (2013). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. ResearchGate.
- Zhang, W., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. Within this chemical family, 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has emerged as a pivotal intermediate, enabling the synthesis of complex molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and strategic applications of this key building block. We will delve into the historical context of its development, detail robust synthetic protocols, and explore its critical role in the creation of targeted therapies, particularly kinase inhibitors for oncology and inflammatory diseases. Through a blend of established chemical principles and contemporary research, this document serves as an essential resource for scientists engaged in the pursuit of novel therapeutics.
The Genesis of a Privileged Scaffold: The Rise of 7-Azaindoles
The story of this compound is intrinsically linked to the broader appreciation of the 7-azaindole (pyrrolo[2,3-b]pyridine) core in drug discovery. Azaindoles, as bioisosteres of indoles, offer unique physicochemical properties due to the presence of a nitrogen atom in the six-membered ring. This modification can influence parameters such as solubility, metabolic stability, and hydrogen bonding capacity, making them attractive scaffolds for medicinal chemists.[1][2][3] The functionalization of the 7-azaindole ring at various positions has been a subject of intense research, leading to the development of a wide array of synthetic methodologies.[4]
The introduction of a chlorine atom at the 4-position of the 7-azaindole nucleus is a strategic decision. This halogen provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse substituents.[5] Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the reactivity of the entire ring system.
Protection of the pyrrole nitrogen is often a necessary step in the multi-step synthesis of complex molecules. The phenylsulfonyl group serves as a robust and versatile protecting group for the 7-azaindole nitrogen. Its electron-withdrawing nature deactivates the pyrrole ring towards undesired side reactions, while it can be readily removed under specific conditions. The use of sulfonyl protecting groups in the functionalization of 7-azaindoles has been well-documented in the chemical literature.[6]
While a singular "discovery" paper for this compound is not readily apparent in the public domain, its emergence can be traced through the evolution of synthetic strategies targeting functionalized 7-azaindoles for kinase inhibitor programs. Its utility is evident in numerous patents and publications focused on the synthesis of complex drug candidates.
Synthesis of the Core Intermediate: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the commercially available 7-azaindole. The following protocol represents a logical and well-precedented approach to its preparation.
Step 1: Chlorination of 7-Azaindole
The introduction of the chlorine atom at the 4-position is a key transformation. A common method involves the N-oxidation of the pyridine ring followed by treatment with a chlorinating agent.[7]
Experimental Protocol:
-
N-Oxidation: To a solution of 7-azaindole in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction is typically carried out at room temperature and monitored by TLC until completion.
-
Chlorination: The resulting 7-azaindole-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8] The reaction is usually performed at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water or a basic solution. The product, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The N-oxidation of the pyridine nitrogen activates the ring system for nucleophilic attack, directing the chlorination to the 4-position.
-
Phosphorus oxychloride is a powerful chlorinating agent for heteroaromatic N-oxides.
Step 2: N-Phenylsulfonylation
With the 4-chloro-7-azaindole in hand, the next step is the protection of the pyrrole nitrogen with a phenylsulfonyl group.[9]
Experimental Protocol:
-
Deprotonation: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide at 0 °C to deprotonate the pyrrole nitrogen.
-
Sulfonylation: Benzenesulfonyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, this compound, is then purified by column chromatography.
Causality Behind Experimental Choices:
-
The use of a strong base is necessary to generate the nucleophilic pyrrole anion.
-
Benzenesulfonyl chloride is the electrophile that introduces the desired protecting group.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Chlorination | 7-azaindole, m-CPBA, POCl₃ | Dichloromethane | 70-85% |
| 2 | N-Phenylsulfonylation | 4-chloro-1H-pyrrolo[2,3-b]pyridine, NaH, Benzenesulfonyl chloride | THF | 85-95% |
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to the target intermediate.
The Role in Drug Development: A Gateway to Kinase Inhibitors
This compound is a highly valuable intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic placement of the chloro and phenylsulfonyl groups allows for selective and sequential functionalization of the 7-azaindole core.
Application in the Synthesis of Vemurafenib Analogs
Vemurafenib is a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) used in the treatment of melanoma.[10][11] While the final drug contains a pyrrolo[2,3-b]pyridine core, the synthesis often involves intermediates that are structurally related to our topic compound. The 4-chloro position can be used to introduce various side chains via cross-coupling reactions, while the phenylsulfonyl group protects the pyrrole nitrogen during these transformations.
A Key Building Block for Pexidartinib and Related CSF-1R Inhibitors
Pexidartinib is a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R) and is used to treat tenosynovial giant cell tumor.[12][13] The synthesis of pexidartinib and its analogs often utilizes a functionalized 7-azaindole core. This compound can serve as a precursor to key intermediates in these synthetic routes. The chloro group allows for the introduction of the required side chain at the 4-position, a crucial step in building the final drug molecule.
Diagram 2: Generalized Role in Kinase Inhibitor Synthesis
Caption: General synthetic utility of the intermediate.
Signaling Pathways Targeted by Downstream Products
The kinase inhibitors synthesized from this intermediate often target critical signaling pathways implicated in cancer cell proliferation and survival.
Diagram 3: Simplified BRAF Signaling Pathway
Caption: The BRAF signaling cascade.
Diagram 4: Simplified CSF-1R Signaling Pathway
Caption: The CSF-1R signaling pathway.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, rooted in the fundamental principles of heterocyclic chemistry, provides a versatile platform for the creation of complex and highly functionalized molecules. The strategic placement of the chloro and phenylsulfonyl groups facilitates a range of chemical transformations, making it an indispensable tool for medicinal chemists.
As our understanding of disease biology deepens and the demand for more targeted and effective therapies grows, the importance of key intermediates like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this and related building blocks, as well as exploring their application in the synthesis of inhibitors for a wider range of biological targets. The continued exploration of the chemical space around the 7-azaindole scaffold, enabled by such well-designed intermediates, holds immense promise for the future of medicine.
References
- Partha P. Nag, et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(1), 1-22. [Link][4]
- Partha P. Nag, et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Jie-Jack Li. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1171-1181. [Link][2]
- Victor Snieckus, et al. (2009). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations.
- Tore Bonge-Hansen, et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5732. [Link][5]
- Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link][14]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Intermediates in Vemurafenib Synthesis. Pharma-intermediate.com.
- K. M. Bonger, et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 42(11), 865-872. [Link][11]
- PubChem. (n.d.). This compound-2-carboxylic acid. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic-chemistry.org.
- ResearchGate. (2018). Scheme 2: Synthesis of precursors required for [11C]vemurafenib.
- OUCHI. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCHI. [Link][18]
- NCBI. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information.
- Google Patents. (n.d.). Novel processes for the preparation of vemurafenib. Google Patents.
- Google Patents. (n.d.). Substantially pure vemurafenib and its salts. Google Patents.
- PubMed. (2009). 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information.
- ChemBK. (n.d.). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. ChemBK.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
- J. Hu, et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823. [Link][6]
- PubChem. (n.d.). Pexidartinib. National Center for Biotechnology Information.
- Patsnap. (2013). Method for synthesizing 4-chloro-pyridine. Patsnap.
- Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
- ResearchGate. (2022). Synthesis and structure of pexidartinib.
- RSC Advances. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Publishing. [Link][31]
- Semantic Scholar. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Semantic Scholar. [Link][32]
- MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link][33]
- NCBI. (2023). Discovery of pyrrolo[2,1-f][1][3][4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. National Center for Biotechnology Information.
- PubMed. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. National Center for Biotechnology Information.
- NCBI. (2020). Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. National Center for Biotechnology Information.
- PubMed. (2021). Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. National Center for Biotechnology Information.
- NCBI. (2019). Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. National Center for Biotechnology Information.
- PubMed. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Keystone: A Technical Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable propensity for binding to the ATP-binding site of various protein kinases. This guide provides an in-depth technical review of a key derivative, 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. We will explore its synthesis, chemical properties, and critical role as a versatile intermediate in the development of targeted therapeutics, including approved drugs such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib. This document serves as a comprehensive resource, offering both theoretical insights and practical methodologies for researchers engaged in the design and synthesis of next-generation kinase inhibitors.
Introduction: The Rise of the 7-Azaindole Scaffold
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The 7-azaindole core has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere of purines, forming crucial hydrogen bond interactions with the hinge region of the kinase active site. The introduction of a chloro group at the 4-position and a phenylsulfonyl protecting group on the pyrrole nitrogen creates a highly versatile and strategically activated building block: this compound. This modification serves a dual purpose: the phenylsulfonyl group deactivates the pyrrole ring towards unwanted electrophilic substitution while activating the chloro group for nucleophilic aromatic substitution, thus directing subsequent synthetic transformations.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the commercially available 7-azaindole. The following protocol represents a logical and field-proven approach to obtaining this key intermediate.
Experimental Protocol: Synthesis of this compound
Step 1: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as dimethoxyethane and heptane, add m-chloroperoxybenzoic acid (mCPBA) (1.5 equivalents).[1]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to collect the precipitated 7-azaindole-N-oxide.
Step 2: Chlorination of 7-Azaindole-N-Oxide to form 4-Chloro-7-azaindole
-
Suspend the crude 7-azaindole-N-oxide in phosphorus oxychloride (POCl₃) (5-10 equivalents).[1]
-
Add N,N-diisopropylethylamine (DIPEA) as a catalyst to improve the yield.[2]
-
Heat the mixture to reflux (approximately 80-100 °C) for 4-6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.[1]
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-7-azaindole.
-
Purify the crude product by column chromatography on silica gel.
Step 3: N-Sulfonylation of 4-Chloro-7-azaindole
-
Dissolve 4-chloro-7-azaindole (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₃H₉ClN₂O₂S |
| Molecular Weight | 292.74 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 744209-63-0 |
Spectroscopic Data (Predicted and based on analogs):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4-8.5 (d, 1H, H-6), ~8.0-8.2 (m, 2H, Ar-H of phenylsulfonyl), ~7.8-7.9 (d, 1H, H-5), ~7.4-7.6 (m, 3H, Ar-H of phenylsulfonyl), ~7.2-7.3 (d, 1H, H-2), ~6.6-6.7 (d, 1H, H-3). (Note: The exact chemical shifts may vary). The ¹H NMR spectrum of the precursor, 4-chloro-7-azaindole, has been reported.[3]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals in the aromatic region (~110-150 ppm) corresponding to the carbons of the 7-azaindole core and the phenylsulfonyl group.
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₃H₁₀ClN₂O₂S⁺: 293.02; found: 293.xx.
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the interplay between the electron-withdrawing phenylsulfonyl group and the chloro substituent on the pyridine ring.
-
Role of the Phenylsulfonyl Group: The phenylsulfonyl group serves as an excellent protecting group for the pyrrole nitrogen. It significantly reduces the electron density of the pyrrole ring, preventing electrophilic attack at the C2 and C3 positions. This directing effect is crucial for achieving regioselectivity in subsequent reactions. Furthermore, the electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the pyridine ring, making the 4-chloro position more susceptible to nucleophilic substitution.
-
Reactivity of the 4-Chloro Group: The chlorine atom at the 4-position is the primary site for synthetic elaboration. It readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in building diverse libraries of kinase inhibitors.
-
Cross-Coupling Reactions: The 4-chloro-7-azaindole scaffold is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, and amino moieties at the 4-position, further expanding the chemical space accessible from this versatile intermediate.
Applications in Drug Development: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a key building block for the synthesis of potent and selective kinase inhibitors. The 7-azaindole core provides the essential hinge-binding interactions, while the substituents introduced at the 4-position are tailored to occupy the hydrophobic pocket of the kinase active site, thereby conferring potency and selectivity.
Case Study: Vemurafenib (Zelboraf®) - A BRAF Inhibitor
Vemurafenib is a potent inhibitor of the BRAFV600E mutant kinase, which is a key driver in a significant proportion of melanomas.[4] While the final drug contains a fluoro-substituted phenyl group at the 4-position, the synthetic strategies often involve intermediates derived from halogenated 7-azaindoles. The core 7-azaindole structure of Vemurafenib is critical for its high-affinity binding to the active site of the BRAF kinase.[4]
Case Study: Pexidartinib (Turalio®) - A CSF1R Inhibitor
Pexidartinib is an inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase involved in the proliferation and differentiation of macrophages.[5] It is approved for the treatment of tenosynovial giant cell tumor. The synthesis of Pexidartinib utilizes a 7-azaindole scaffold, highlighting the versatility of this heterocyclic system in targeting different classes of kinases.[5]
Quantitative Structure-Activity Relationship (QSAR) Insights
The following table summarizes the inhibitory activities of representative 7-azaindole derivatives against various kinases, illustrating the impact of substitutions on the core scaffold.
| Compound/Inhibitor | Target Kinase | IC₅₀ (nM) |
| 7-azaindole derivative | CDK1 | 7 |
| 7-azaindole derivative | CDK2 | 3 |
| C-3 aryl-7-azaindole derivative | JAK2 | 260 |
| 7-azaindole derivative | JAK2 | 1 |
| Pexidartinib (PLX3397) | CSF1R | 13[6] |
Note: Data compiled from various sources and should be used for comparative purposes only, as assay conditions may vary.[7]
Signaling Pathway Visualization
The kinase inhibitors derived from the this compound scaffold exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates the BRAF/MEK/ERK (MAPK) signaling pathway, a critical pathway in many cancers that is targeted by Vemurafenib.
Caption: The BRAF/MEK/ERK (MAPK) signaling cascade and the inhibitory action of Vemurafenib.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its carefully orchestrated chemical features provide a robust and versatile platform for the synthesis of a multitude of kinase inhibitors. The phenylsulfonyl protecting group effectively directs reactivity, while the 4-chloro position serves as a key handle for diversification. The clinical success of drugs derived from the 7-azaindole scaffold, such as Vemurafenib and Pexidartinib, underscores the therapeutic potential of this heterocyclic system. As our understanding of kinase biology continues to deepen, the demand for novel and selective inhibitors will undoubtedly grow. In this context, this compound is poised to remain a critical tool in the arsenal of medicinal chemists, enabling the development of next-generation targeted therapies for a wide range of human diseases.
References
[6] MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Available at: [Link]
[5] PubMed. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. Available at: [Link]
[8] PMC. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Available at: [Link]
[4] MDPI. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Available at: [Link]
Sources
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 3. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 7-Azaindole
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural purine architecture, making it a highly effective core for designing targeted therapeutics. This framework is particularly prominent in the development of kinase inhibitors, a major class of drugs for oncology and inflammatory diseases. The strategic introduction of a chlorine atom at the 4-position and a phenylsulfonyl protecting group on the pyrrole nitrogen yields 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 744209-63-0), a key intermediate that offers synthetic versatility and directs subsequent chemical modifications for the construction of diverse compound libraries. This guide provides an in-depth look at the synthesis, properties, and strategic applications of this pivotal building block in modern drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 744209-63-0 | [1] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [1] |
| Molecular Weight | 292.74 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically >97% | [1] |
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step process starting from the commercially available 7-azaindole. The initial step involves the chlorination of the 7-azaindole core, followed by the protection of the pyrrole nitrogen with a phenylsulfonyl group.
Step 1: Synthesis of 4-Chloro-7-azaindole
The synthesis of the precursor, 4-chloro-7-azaindole, proceeds via an N-oxidation followed by chlorination.[2]
Protocol:
-
N-Oxidation: 7-azaindole is reacted with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, in a suitable solvent like dimethoxyethane and heptane at room temperature to form the corresponding N-oxide.[2]
-
Chlorination: The resulting N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), and heated under reflux. The addition of a base like diisopropylethylamine (DIPEA) can catalyze the reaction and improve the yield.[2]
-
Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the 4-chloro-7-azaindole, which can be collected by filtration.[2]
Step 2: Phenylsulfonylation of 4-Chloro-7-azaindole
The subsequent N-protection of 4-chloro-7-azaindole with a phenylsulfonyl group is a critical step to modulate the reactivity of the pyrrole ring for further functionalization.
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), 4-chloro-7-azaindole is dissolved in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: A strong base, such as sodium hydride (NaH) or finely ground sodium hydroxide (NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide, is added to the solution and stirred at 0 °C to deprotonate the pyrrole nitrogen.
-
Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a designated period until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Reactivity and Strategic Applications in Drug Discovery
The strategic placement of the chloro and phenylsulfonyl groups on the 7-azaindole scaffold makes this compound a versatile intermediate for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 4-position of the pyridine ring is amenable to Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[3][4] This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in the structure-activity relationship (SAR) studies of kinase inhibitors to enhance potency and selectivity.[5]
General Protocol:
-
Reaction Setup: A mixture of this compound, an appropriate boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a degassed solvent system (e.g., dioxane/water).[3][6]
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography affords the coupled product.
Buchwald-Hartwig Amination
Similarly, the 4-chloro position can undergo Buchwald-Hartwig amination to introduce various amine functionalities, forming crucial carbon-nitrogen bonds.[7][8][9][10] This reaction is instrumental in the synthesis of many kinase inhibitors, where an amino linkage is often required for binding to the hinge region of the kinase active site.[11]
General Protocol:
-
Reaction Setup: this compound is combined with the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene, dioxane).[10]
-
Reaction Conditions: The reaction is heated under an inert atmosphere.
-
Work-up and Purification: Following completion, the reaction is worked up and the product is purified, typically by column chromatography.
Role of the Phenylsulfonyl Protecting Group
The phenylsulfonyl group serves two primary functions:
-
Protection: It protects the pyrrole nitrogen from undesired side reactions during the functionalization of the pyridine ring.
-
Activation/Direction: It can influence the regioselectivity of certain reactions on the pyrrole ring.
Deprotection of the phenylsulfonyl group is typically achieved under basic conditions (e.g., hydrolysis with NaOH or KOH in methanol) or using reducing agents, restoring the N-H of the pyrrole for further interactions or modifications.
Exemplary Application in Kinase Inhibitor Scaffolds
While specific examples detailing the direct use of this compound are often found within proprietary drug development pipelines, the broader class of 4-substituted-7-azaindoles are well-documented as core components of numerous kinase inhibitors. For instance, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, a closely related isostere, are utilized in the synthesis of CSF1R inhibitors.[12] The synthetic strategies employed, such as Buchwald-Hartwig amination at the 4-position, are directly analogous to the potential applications of the title compound.
Conclusion
This compound is a strategically designed intermediate that provides a versatile platform for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the reactivity of the 4-chloro position in palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space in the quest for novel therapeutics. The phenylsulfonyl protecting group ensures synthetic tractability, allowing for the selective functionalization of the 7-azaindole core. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this key intermediate is paramount for the efficient design and construction of next-generation targeted therapies.
References
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
- 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine - PubMed. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3 | Chemsrc. [Link]
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
- Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)
- 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE - ChemBK. [Link]
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchG
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in w
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
- (PDF)
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)- | 744209-63-0 [chemicalbook.com]
- 2. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to indole allows it to interact with a multitude of biological targets, while the integrated pyridine nitrogen imparts unique physicochemical properties that are often advantageous for drug development. The title compound, 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is a key intermediate in the synthesis of various biologically active molecules. The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the heterocyclic core. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive blueprint for researchers engaged in its synthesis and characterization.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines the 4-chloro-7-azaindole core with an N-phenylsulfonyl group. The electron-withdrawing nature of both the chloro and phenylsulfonyl substituents significantly influences the electron distribution within the bicyclic aromatic system, which is directly reflected in its spectroscopic signatures.
Molecular Structure with Numbering Scheme
Caption: Plausible fragmentation of this compound.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to obtain the mass spectrum. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The expected NMR, IR, and MS data are derived from established principles of spectroscopy and analysis of structurally related compounds. These predictions serve as a valuable reference for researchers, facilitating the confirmation of the successful synthesis and purification of this important chemical intermediate. Experimental verification of this data will further solidify our understanding of the structure-property relationships within this versatile class of heterocyclic compounds.
References
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- Wikipedia. (2024). Alkane.
- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000725).
- ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
- Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
- ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
An In-depth Technical Guide on the Crystallography and Molecular Structure of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its Analogs
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine bases and the indole nucleus allows it to function as a bioisostere, effectively mimicking these key biological motifs.[3] This mimicry enables 7-azaindole derivatives to modulate the activity of various biological targets, most notably protein kinases, by forming critical hydrogen bonds with the hinge region of the enzyme's ATP-binding site.[2] The strategic placement of substituents on the 7-azaindole core is a cornerstone of modern drug design, aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The introduction of a phenylsulfonyl group at the N1 position serves multiple crucial functions. It acts as a robust protecting group, stabilizing the azaindole ring system for further chemical modification. More importantly, the sulfonyl group is a potent electron-withdrawing group, which modulates the electronic properties of the heterocyclic core. The orientation and interactions of this phenylsulfonyl moiety can significantly influence the molecule's conformation and its ability to engage in intermolecular interactions, such as π-π stacking, which are vital for crystal packing and potentially for receptor binding.
This technical guide provides a comprehensive analysis of the synthesis, crystallography, and molecular structure of the 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine scaffold. While specific crystallographic data for the title compound is not publicly available, this guide will utilize the detailed published crystal structure of its close and highly representative analog, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (also known as N-Tosyl-4-chloro-7-azaindole), to provide an in-depth examination of the core structural features.[4][5] This analog offers profound insights into the molecular geometry, conformational preferences, and intermolecular forces that govern this important class of compounds.
Part 1: Synthesis and Crystallization
The synthesis of N-sulfonylated 4-chloro-7-azaindole derivatives is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity and yield. The general workflow involves the initial formation of the 4-chloro-7-azaindole core, followed by the introduction of the phenylsulfonyl group.
Experimental Protocol: Synthesis and Crystallization
Step 1: Chlorination of 1H-Pyrrolo[2,3-b]pyridin-4(7H)-one The foundational 4-chloro-7-azaindole scaffold is typically prepared from its corresponding 4-oxo precursor. The choice of chlorinating agent is critical; phosphorus oxychloride (POCl₃) is widely employed for its efficacy in converting heterocyclic ketones to their chloro derivatives.
-
To a stirred solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one in a suitable high-boiling inert solvent such as dichloromethane, add phosphorus oxychloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: N-Sulfonylation The introduction of the phenylsulfonyl group onto the pyrrole nitrogen is typically achieved via reaction with benzenesulfonyl chloride under basic conditions. The base is crucial for deprotonating the pyrrole nitrogen, thereby activating it for nucleophilic attack on the sulfonyl chloride.
-
Dissolve the crude 4-chloro-1H-pyrrolo[2,3-b]pyridine in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The use of NaH ensures irreversible deprotonation, driving the reaction to completion.
-
After stirring for 30 minutes, add a solution of benzenesulfonyl chloride (or the corresponding 4-methylbenzenesulfonyl chloride for the analog) in the same solvent.
-
Allow the reaction to proceed at room temperature until the starting material is consumed.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Step 3: Crystallization The growth of single crystals suitable for X-ray diffraction is a pivotal step. The choice of solvent system is determined through empirical screening to find conditions where the compound has moderate solubility, allowing for slow precipitation and the formation of well-ordered crystals.
-
Dissolve the purified compound in a minimal amount of a good solvent (e.g., acetone or dichloromethane) at an elevated temperature.
-
Slowly add a poor solvent (e.g., hexane or methanol) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C.
-
Single crystals are typically obtained by slow evaporation of the solvent mixture over several days.
Diagram: Synthetic and Analytical Workflow
Caption: Workflow from synthesis to crystallographic analysis.
Part 2: Crystallographic and Molecular Structure Analysis
The definitive determination of the three-dimensional arrangement of atoms and the nature of intermolecular interactions is achieved through single-crystal X-ray diffraction. The following analysis is based on the published data for 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .[4]
Crystallographic Data Summary
This data provides the fundamental parameters of the crystal lattice and the conditions under which the diffraction data were collected.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁ClN₂O₂S |
| Formula Weight | 306.77 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 9.897(2) |
| c (Å) | 14.872(3) |
| β (°) | 108.78(3) |
| Volume (ų) | 1408.8(5) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 193 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor (R1) | 0.043 |
Molecular Structure and Conformation
The molecular structure reveals two key planar systems: the 7-azaindole core and the p-tolylsulfonyl ring. A critical feature of the molecule's conformation is the spatial relationship between these two rings.
-
Dihedral Angle: The p-tolylsulfonyl ring is significantly twisted out of the plane of the 7-azaindole unit. The dihedral angle between the mean plane of the 4-chloro-1H-pyrrolo[2,3-b]pyridine unit and the p-tolyl ring is a substantial 79.60 (6)° .[4] This near-orthogonal arrangement minimizes steric hindrance between the two ring systems and is a characteristic feature of N-sulfonylated heterocycles.[6]
-
Bond Lengths and Angles: The bond lengths and angles within the 7-azaindole core are consistent with its aromatic character, showing partial double-bond character in the pyrrole and pyridine rings. The geometry around the sulfur atom is a distorted tetrahedron, as expected for a sulfonyl group.
Selected Bond Lengths and Angles (for C₁₄H₁₁ClN₂O₂S)
| Bond | Length (Å) | Angle | Value (°) |
| S1—O1 | 1.425(1) | O1—S1—O2 | 120.58(9) |
| S1—O2 | 1.431(1) | O1—S1—N1 | 107.93(8) |
| S1—N1 | 1.689(2) | O2—S1—N1 | 107.12(8) |
| S1—C(Aryl) | 1.762(2) | N1—S1—C(Aryl) | 105.11(9) |
| Cl1—C4 | 1.732(2) | C(Aryl)—S1—O1 | 108.56(9) |
| N1—C7a | 1.398(3) | C(Aryl)—S1—O2 | 106.84(9) |
(Note: Data derived from the published structure of the 4-methylphenylsulfonyl analog. "Aryl" refers to the tolyl ring carbon.)
Diagram: Molecular Structure
Caption: Key structural features of the title compound.
Supramolecular Assembly and Crystal Packing
In the solid state, molecules do not exist in isolation. Their arrangement is dictated by a network of non-covalent interactions that stabilize the crystal lattice. For 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, the dominant intermolecular force is π-π stacking .[3][4]
-
π-π Interactions: The crystal structure is characterized by a three-dimensional network stabilized by π-π interactions between the aromatic rings of adjacent p-tolylsulfonyl groups.[4] The centroid-to-centroid distance between these stacked rings is approximately 3.623 (1) Å , which is well within the optimal range for stabilizing π-stacking interactions.[3] This type of interaction is a key driver for the observed crystal packing, leading to an ordered and stable solid-state structure. The 7-azaindole rings are not directly involved in significant stacking, highlighting the dominant role of the bulky, electron-rich sulfonyl substituent in directing the supramolecular assembly.
Part 3: Significance in Drug Discovery and Development
The structural features elucidated by crystallography are directly relevant to the application of this scaffold in drug discovery.
-
Conformational Rigidity: The near-orthogonal orientation of the phenylsulfonyl group relative to the 7-azaindole core imparts a degree of conformational rigidity. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.
-
Vector for Substitution: The phenyl ring of the sulfonyl group provides a well-defined vector pointing away from the core scaffold. This position is ideal for introducing further substituents to probe for additional interactions with a protein's binding pocket or to modulate the molecule's physicochemical properties (e.g., solubility, metabolic stability) without altering the core's primary interactions.
-
Modulation of Core Electronics: The powerful electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the pyrrole nitrogen and influences the electron density of the entire 7-azaindole ring system. This has profound implications for the strength of hydrogen bonds the pyridine nitrogen (N7) can accept, a critical interaction for kinase inhibition.[2]
Conclusion
This guide has detailed the synthesis and structural analysis of the this compound framework, leveraging high-resolution crystallographic data from a close analog. The analysis reveals a molecule defined by a near-orthogonal arrangement of its two primary ring systems and a crystal packing dominated by π-π stacking interactions between the sulfonyl substituents. These structural and conformational insights are invaluable for researchers and scientists in the field of drug development, providing a clear rationale for the utility of this scaffold and guiding the future design of next-generation inhibitors targeting a wide range of diseases.
References
- Selig, R., Schollmeyer, D., Albrecht, W., & Laufer, S. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3018. [Link]
- ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE.
- Di Cocco, M. E., et al. (2018). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 23(10), 2489. [Link]
- ResearchGate. (2025). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde.
- Bhandari, A., et al. (2018). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 9(10), 956-958. [Link]
- PubChem. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
- PubMed. (2009). 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. [Link]
- Jensen, T. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4253. [Link]
- ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]
- ResearchGate. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]
- R Discovery. (2009). Structures of Three New (Phenylsulfonyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies [mdpi.com]
- 4. 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide on the In Vitro Biological Activity of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal starting point for the development of potent and selective ligands for a variety of biological targets. The subject of this guide, 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, represents a key intermediate and a potential pharmacophore in its own right. The chloro substituent offers a reactive handle for further chemical modification, while the phenylsulfonyl group can influence the molecule's interaction with target proteins. This guide will provide a comprehensive overview of the predicted in vitro biological activities of this compound, based on the extensive research into its close analogs, and detail the experimental protocols necessary to rigorously evaluate its potential as a therapeutic agent.
Predicted In Vitro Biological Activities: A Focus on Kinase Inhibition and Anticancer Effects
While specific in vitro studies on this compound are not extensively reported in publicly available literature, the biological activities of numerous structurally related pyrrolo[2,3-b]pyridine derivatives provide a strong basis for predicting its likely therapeutic potential. The overwhelming consensus in the field points towards activities as a kinase inhibitor with downstream antiproliferative and pro-apoptotic effects in cancer cells.
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit a range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2]
-
Non-receptor Tyrosine Kinases: for instance, FMS kinase.[3]
-
Serine/Threonine Kinases: including Cyclin-Dependent Kinase 2 (CDK2) and IκB Kinase α (IKKα).[1][4]
The mechanism of action for many of these derivatives involves competitive binding at the ATP-binding site of the kinase domain.[4] By occupying this site, the compound prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation, survival, and migration.
Given this body of evidence, it is hypothesized that this compound will exhibit inhibitory activity against one or more protein kinases and, as a consequence, display cytotoxic or cytostatic effects against various cancer cell lines. The following sections provide detailed protocols to test these hypotheses.
Experimental Protocols for In Vitro Evaluation
The following protocols are designed to provide a robust framework for the in vitro characterization of this compound.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media until they reach the exponential growth phase.
-
Trypsinize, count, and adjust the cell concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The percentage of cell viability is calculated as: ((Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay, such as the Kinase-Glo® assay, is a common method to quantify kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction.[8]
Principle: The luminescent signal is inversely proportional to the amount of kinase activity, as active kinases will consume ATP.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the recombinant kinase of interest and its specific substrate according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well white, opaque microplate, add the test compound dilutions, a positive control inhibitor, and a DMSO vehicle control.
-
Add the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate in the dark for 10 minutes to stabilize the signal.[8]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of kinase inhibition is calculated relative to the positive and negative controls. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.[9][10][11][12][13]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[9]
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
-
Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.[9]
-
The intensity of the bands corresponding to the target proteins is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins to determine the effect of the compound on the signaling pathway.
Data Presentation and Visualization
Quantitative Data Summary
All quantitative data, such as IC50 values, should be summarized in a clear and concise table for easy comparison.
| Assay | Cell Line / Kinase | IC50 (µM) |
| MTT Assay | HCT-116 | Experimental Value |
| MTT Assay | MCF-7 | Experimental Value |
| Kinase Assay | Kinase X | Experimental Value |
| Kinase Assay | Kinase Y | Experimental Value |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: General experimental workflow for in vitro evaluation.
Caption: A hypothetical PI3K/Akt signaling pathway targeted by the compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial in vitro biological characterization of this compound. Based on the activities of related compounds, it is a promising candidate for development as a kinase inhibitor with anticancer properties. The described protocols for assessing cytotoxicity, kinase inhibition, and impact on cellular signaling pathways provide a solid foundation for elucidating its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including selectivity profiling against a broader panel of kinases, in vitro ADME/Tox studies, and eventual evaluation in in vivo models of disease.
References
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
- Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3432.
- Al-Ostoot, F. H., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. RSC Advances, 12(43), 28045-28060.
- Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
- Edfeldt, F. N., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 25(15), 8089.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
Synonyms for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine such as 4-Chloro-1-benzenesulfonyl-7-azaindole
An In-Depth Technical Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction and Strategic Importance
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. This compound stands out as a critical intermediate, prized for its role in constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals who leverage advanced synthetic intermediates.
The compound's nomenclature reflects its structure: a 7-azaindole core, chlorinated at the 4-position, with a phenylsulfonyl group protecting the nitrogen of the pyrrole ring. The pyrrolo[2,3-b]pyridine scaffold is commonly referred to as 7-azaindole, a "privileged structure" in drug discovery due to its frequent appearance in biologically active molecules, particularly kinase inhibitors.[1][2] This synonym, 4-Chloro-1-benzenesulfonyl-7-azaindole , is widely used and interchangeable. The strategic installation of the phenylsulfonyl group is not merely protective; it modulates the reactivity of the bicyclic system, enabling selective downstream functionalization essential for building libraries of potential drug candidates.
| Identifier | Value |
| Primary IUPAC Name | This compound |
| Common Synonym | 4-Chloro-1-benzenesulfonyl-7-azaindole[3] |
| CAS Number | 744209-63-0[3][4][5] |
| Molecular Formula | C₁₃H₉ClN₂O₂S[3][5] |
| Molecular Weight | 292.74 g/mol [5] |
| MDL Number | MFCD04153750[3][5] |
The 7-Azaindole Scaffold: A Privileged Core
The 7-azaindole core is a bioisostere of indole and purine systems, meaning it has similar spatial and electronic properties, allowing it to mimic these crucial biological motifs.[2] This mimicry is a cornerstone of its utility. The introduction of a nitrogen atom into the six-membered ring (transforming an indole into an azaindole) fundamentally alters the molecule's properties, including its hydrogen bonding capacity, pKa, and solubility—key parameters in tuning drug-like properties.[2]
Among various biological targets, kinases are particularly receptive to the azaindole framework. The pyridine nitrogen provides an additional hydrogen bond acceptor site, which can be critical for achieving potent and selective binding within the ATP-binding pocket of many kinases.[2] This has led to the development of numerous 7-azaindole-based inhibitors for diseases ranging from cancer to inflammatory disorders.[1]
Caption: The core structure of 7-azaindole with standard numbering.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid / Powder | [3] |
| SMILES String | O=S(N1C2=NC=CC(Cl)=C2C=C1)(C3=CC=CC=C3)=O | [3] |
| InChI Key | ZWIKJILDMNXRAR-UHFFFAOYSA-N | [3] |
| PubChem Substance ID | 329822819 | [3] |
Safety and Handling
The compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Safety Information | Details |
| Pictograms | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed[3] |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3] |
| Storage Class | 11: Combustible Solids[3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a well-defined process. The choice of the phenylsulfonyl group is a deliberate synthetic strategy.
The Role of the Phenylsulfonyl Protecting Group
The phenylsulfonyl group serves multiple functions:
-
Protection: It protects the N-H of the pyrrole ring from reacting with electrophiles or bases used in subsequent steps.
-
Reactivity Modulation: As a strong electron-withdrawing group, it increases the acidity of the C-H protons on the pyrrole ring, facilitating metallation at the C2-position if desired.
-
Solubility: It often improves the solubility of the azaindole core in common organic solvents and enhances its crystallinity, which aids in purification.
-
Leaving Group Potential: The sulfonyl group can be removed under specific conditions to yield the free N-H pyrrole, making it a temporary and reversible modification.
Detailed Synthetic Protocol
The synthesis is typically achieved via N-sulfonylation of the precursor, 4-chloro-7-azaindole. This protocol is adapted from established methods for the N-sulfonylation of the parent 7-azaindole scaffold.[6]
Objective: To synthesize this compound from 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole).
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Benzenesulfonyl chloride (1.2 equiv)
-
Sodium hydroxide, finely ground (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.03 equiv)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-7-azaindole, finely ground sodium hydroxide, and tetrabutylammonium bromide.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Finely ground NaOH provides a large surface area for efficient deprotonation. TBAB acts as a phase-transfer catalyst, facilitating the transfer of the hydroxide ion into the organic phase to deprotonate the pyrrole nitrogen.
-
-
Solvent Addition and Cooling: Add anhydrous dichloromethane and stir the resulting suspension. Cool the flask to 0 °C using an ice-water bath.
-
Causality: Cooling the reaction mixture controls the exothermicity of the reaction upon addition of the highly reactive benzenesulfonyl chloride, minimizing the formation of byproducts.
-
-
Reagent Addition: Slowly add benzenesulfonyl chloride dropwise to the cooled, stirring suspension over 10-15 minutes.
-
Causality: Slow addition prevents a rapid temperature increase and ensures the reaction remains controlled.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1-2 hours.
-
Causality: Stirring at room temperature ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Quenching: Upon completion, carefully add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash reduces the amount of dissolved water in the organic phase before the final drying step.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization or flash column chromatography on silica gel.
Caption: High-level workflow for the synthesis of the title compound.
Applications in Advanced Synthetic Chemistry
This compound is not an end product but a strategic intermediate for diversification. Its value lies in its predictable reactivity in powerful cross-coupling reactions that are central to modern drug synthesis.
Buchwald-Hartwig Amination
The C4-chloro substituent is activated for nucleophilic aromatic substitution, most notably via palladium-catalyzed Buchwald-Hartwig amination.[7] This reaction allows for the direct and modular installation of a wide variety of primary and secondary amines at the 4-position, which is a common modification in the development of kinase inhibitors.
General Protocol Outline (Buchwald-Hartwig Amination): [7]
-
Setup: To an oven-dried reaction vial, add the 4-chloro-1-(phenylsulfonyl)-7-azaindole, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., RuPhos).
-
Inerting: Seal the vial and purge with an inert gas (e.g., argon).
-
Reagent Addition: Add a strong base (e.g., NaOtBu) followed by a solution of the desired amine in an anhydrous solvent like toluene.
-
Heating: Heat the mixture (e.g., 100 °C) and monitor until completion.
-
Work-up & Purification: Perform a standard aqueous work-up, extraction, and chromatographic purification to isolate the aminated product.
Suzuki-Miyaura Cross-Coupling
While the C4-position is typically functionalized via amination, other positions on the ring can be modified. For example, if a halogen (like iodine) is installed at the C2 or C3 position, that site can undergo Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.[8] The presence of the phenylsulfonyl group is often crucial for the success of these subsequent transformations.
Caption: Logical flow of the compound's use in synthetic diversification.
Conclusion
This compound is a high-value, versatile intermediate whose utility is rooted in the strategic importance of the 7-azaindole scaffold in medicinal chemistry. The phenylsulfonyl group provides essential protection and reactivity modulation, enabling chemists to perform selective and high-yield transformations, particularly palladium-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, properties, and reactivity allows research and development teams to efficiently generate diverse libraries of complex molecules, accelerating the path toward the discovery of new and effective therapeutics.
References
- The Role of 4-Chloro-7-azaindole in Modern Drug Discovery. Pharma-intermediates.com.
- 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE - ChemBK. ChemBK.
- Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Inno-Pharmchem.
- This compound-2-carboxylic acid - PubChem. National Center for Biotechnology Information.
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC. National Center for Biotechnology Information.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1-benzenesulfonyl-7-azaindole AldrichCPR 744209-63-0 [sigmaaldrich.com]
- 4. 744209-63-0|this compound|BLD Pharm [bldpharm.com]
- 5. 744209-63-0 | MFCD04153750 | this compound [aaronchem.com]
- 6. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3][4] Its structure is bioisosteric to indole and purine, allowing it to mimic the hinge-binding motif of ATP and form critical hydrogen bond interactions within the active site of numerous kinases.[3] The development of potent and selective kinase inhibitors often relies on the strategic functionalization of this core structure.
This guide focuses on a key intermediate that enables this diversification: 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . This building block is engineered for versatility, incorporating two critical features:
-
The 4-Chloro Group : This halogen serves as a highly effective and predictable reaction handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents at a key vector of the scaffold.[5][6]
-
The 1-(Phenylsulfonyl) Group : This moiety serves as a robust, electron-withdrawing protecting group for the pyrrole nitrogen.[7] Its presence is crucial for several reasons:
-
Reactivity Modulation : It reduces the high electron density of the pyrrole ring, preventing unwanted side reactions like acid-catalyzed polymerization and directing electrophilic substitution.[7]
-
Increased Stability : It enhances the stability of the azaindole core to various reaction conditions.
-
Facilitating C-H Functionalization : In some contexts, the electron-withdrawing nature of the sulfonyl group can facilitate regioselective deprotonation and subsequent functionalization at other positions.
-
Controlled Deprotection : It can be reliably removed under specific basic conditions to reveal the N-H proton, which is often essential for target engagement in the final inhibitor.
-
These features make this compound an indispensable tool for constructing libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The primary utility of the 4-chloro group is its participation in palladium-catalyzed cross-coupling reactions. The two most vital transformations for kinase inhibitor synthesis are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).
C4-Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for synthesizing arylamines from aryl halides.[8][9] For the 7-azaindole scaffold, this reaction allows the direct installation of various primary and secondary amines at the C4 position, a common strategy for engaging with the solvent-front region of the kinase active site.
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. Key steps include oxidative addition of the chloro-azaindole to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[8][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, RuPhos) (4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the base.
-
In a separate vial, dissolve the amine in the anhydrous solvent. Add the amine solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalyst & Ligand Choice : Heteroaryl chlorides can be challenging substrates. Bulky, electron-rich phosphine ligands (like RuPhos or XPhos) are often required to promote the oxidative addition step and facilitate the final reductive elimination.[10] For simpler amines, traditional ligands like BINAP may suffice.[11][12]
-
Base Selection : A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is highly effective but moisture-sensitive. Cesium carbonate (Cs₂CO₃) is a milder, solid alternative that is often effective and easier to handle.[11][12]
-
Inert Atmosphere : The Pd(0) active catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere is essential to prevent catalyst deactivation and ensure reproducible results.
C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds, coupling aryl halides with arylboronic acids or their esters.[4][13] This reaction is fundamental for synthesizing biaryl cores, a common motif in Type I and Type II kinase inhibitors.
Similar to the Buchwald-Hartwig amination, the Suzuki coupling involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl chloride to Pd(0), transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Catalyst Choice : Pd(dppf)Cl₂ and Pd(PPh₃)₄ are robust and highly effective catalysts for a wide range of Suzuki couplings involving heteroaryl chlorides.[13]
-
Base and Solvent : An aqueous base is required to activate the boronic acid for the transmetalation step. A mixture of an organic solvent (like dioxane) and water is therefore standard. The choice of base can influence the reaction rate and suppress side reactions.[4]
-
Side Reactions : The primary side reaction is protodeboronation of the boronic acid, where the B(OH)₂ group is replaced by a hydrogen. This can be minimized by using a strictly inert atmosphere, appropriate base, and avoiding prolonged heating after the reaction has reached completion.
Data Summary: Typical Cross-Coupling Conditions
The following table summarizes representative conditions for the functionalization of the 4-chloro-7-azaindole scaffold, serving as a starting point for reaction optimization.
| Reaction Type | Coupling Partner | Typical Catalyst (mol%) | Typical Ligand (mol%) | Base | Solvent | Temp (°C) |
| Buchwald-Hartwig | Secondary Amine | Pd(OAc)₂ (5%) | BINAP (10%) | Cs₂CO₃ | 1,4-Dioxane | 110 |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ (2.5%) | RuPhos (10%) | NaOtBu | Toluene | 100 |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ (5%) | - | K₂CO₃ | Dioxane/H₂O | 90 |
| Suzuki-Miyaura | Heteroarylboronic Acid | Pd(PPh₃)₄ (5%) | - | K₃PO₄ | DME/H₂O | 85 |
Synthetic Workflow: From Building Block to Kinase Inhibitor Core
This workflow illustrates how the methodologies described above can be combined to build a complex kinase inhibitor scaffold starting from this compound.
Protocol: Phenylsulfonyl Group Deprotection
This final step is often crucial to unmask the pyrrole N-H for hydrogen bonding with the kinase hinge region.
Materials:
-
N-phenylsulfonyl protected 7-azaindole derivative (1.0 equiv)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (5-10 equiv)
-
Solvent System (e.g., THF/Methanol/Water in a 2:1:1 ratio)
Procedure:
-
Dissolve the N-protected compound in the THF/Methanol solvent mixture.
-
Add an aqueous solution of NaOH or LiOH.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-16 hours, monitoring by LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with an acid (e.g., 1M HCl or acetic acid) to pH ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the deprotected product by column chromatography or recrystallization.
Conclusion
This compound is a master key for unlocking the vast chemical space around the 7-azaindole scaffold. Its pre-activated C4 position and protected pyrrole nitrogen allow for the controlled, sequential, and high-yielding introduction of diverse chemical functionalities through robust palladium-catalyzed methodologies. By mastering the protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling with this versatile building block, researchers in drug discovery can rapidly and efficiently generate libraries of novel compounds, accelerating the identification of next-generation kinase inhibitors.
References
- Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Biological activity and material applications of 7-azaindole derivatives.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- 7-Azaindole: Uses and Synthesis. ChemicalBook.
- Azaindole Therapeutic Agents. PMC.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro- 1H-pyrrolo[2,3. Benchchem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. mIWOOeIKIKZL78Ww==)
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
The Strategic Utility of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active molecules, particularly kinase inhibitors.[1][2] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with various enzymatic targets. The strategic introduction of functional groups onto this core structure is paramount for modulating pharmacological properties. 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine emerges as a key intermediate in this endeavor, offering a versatile platform for the synthesis of complex molecular architectures.
The presence of the chloro substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a diverse array of aryl, heteroaryl, and amino moieties.[3][4] The phenylsulfonyl group serves a dual purpose: it activates the pyrrole ring for certain transformations while also serving as a robust protecting group for the pyrrole nitrogen, which can be removed under specific conditions. This guide provides a comprehensive overview of the synthesis of this valuable intermediate and detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, pivotal transformations in contemporary drug discovery.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of the title compound is a multi-step process commencing with the readily available 7-azaindole. The synthetic strategy involves two key transformations: N-protection of the pyrrole ring followed by regioselective chlorination of the pyridine ring.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
The initial step involves the protection of the pyrrole nitrogen of 7-azaindole with a phenylsulfonyl group. This is a crucial step to modulate the reactivity of the heterocyclic system for subsequent transformations.
Reaction Scheme:
7-Azaindole + Benzenesulfonyl Chloride → 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Azaindole | 118.14 | 5.0 g | 42.3 mmol |
| Benzenesulfonyl Chloride | 176.62 | 8.2 g (6.0 mL) | 46.4 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 2.03 g | 50.8 mmol |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.27 g | 0.84 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Water (H₂O) | 18.02 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 7-azaindole (5.0 g, 42.3 mmol), finely ground sodium hydroxide (2.03 g, 50.8 mmol), and tetrabutylammonium bromide (0.27 g, 0.84 mmol).
-
Add dichloromethane (100 mL) to the flask and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add benzenesulfonyl chloride (6.0 mL, 46.4 mmol) dropwise to the cooled suspension.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add water (50 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a solid.
Expected Yield: 90-98%
Protocol 2: Synthesis of this compound
The regioselective chlorination at the 4-position of the 7-azaindole core is a critical step. This can be achieved through an N-oxidation followed by treatment with a chlorinating agent.[5][6]
Reaction Scheme:
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine → 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine N-oxide → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 258.30 | 5.0 g | 19.4 mmol |
| meta-Chloroperoxybenzoic acid (m-CPBA) (≤77%) | 172.57 | 5.2 g | ~23.2 mmol |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 15 mL | 163 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
N-Oxidation:
-
Dissolve 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (5.0 g, 19.4 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (5.2 g, ~23.2 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide, which is used in the next step without further purification.
-
-
Chlorination:
-
Carefully add phosphorus oxychloride (15 mL, 163 mmol) to the crude N-oxide at 0 °C.
-
Slowly warm the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford this compound.
-
Expected Yield: 60-75% over two steps.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the C4 position.
Protocol 3: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[7][8]
Reaction Scheme:
This compound + Arylboronic Acid → 4-Aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents (Exemplary):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 292.74 | 293 mg | 1.0 mmol |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 58 mg | 0.05 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol |
| 1,4-Dioxane | 88.11 | 8 mL | - |
| Water (H₂O) | 18.02 | 2 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound (293 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Typical Suzuki Coupling Partners and Expected Yields:
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 85-95 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 80-90 |
| 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 75-85 |
Protocol 4: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3][9]
Reaction Scheme:
This compound + Amine → 4-(Amino)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials and Reagents (Exemplary):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 292.74 | 293 mg | 1.0 mmol |
| Morpholine | 87.12 | 105 µL | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 23 mg | 0.025 mmol |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 24 mg | 0.05 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 mmol |
| Toluene | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (293 mg, 1.0 mmol).
-
Remove the tube from the glovebox and add anhydrous, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 4-amino-substituted product.
Deprotection of the Phenylsulfonyl Group
The final step in many synthetic sequences is the removal of the phenylsulfonyl protecting group to unveil the free N-H of the 7-azaindole.
Protocol 5: Deprotection using Magnesium in Methanol
A common and effective method for the cleavage of the N-phenylsulfonyl group is reductive cleavage using magnesium turnings in methanol.
Reaction Scheme:
4-Substituted-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine → 4-Substituted-1H-pyrrolo[2,3-b]pyridine
Procedure:
-
To a solution of the 4-substituted-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in anhydrous methanol (20 mL), add magnesium turnings (10 eq.).
-
Stir the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Filter the mixture through a pad of celite and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by chromatography to obtain the deprotected 7-azaindole derivative.
Conclusion
This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its preparation, while multi-stepped, is robust and provides access to a highly versatile intermediate. The protocols detailed herein for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a gateway to a vast chemical space of novel 7-azaindole derivatives. These compounds are of significant interest to researchers in drug discovery, particularly in the development of next-generation kinase inhibitors. The methodologies presented are designed to be a practical guide for scientists at the bench, enabling the efficient and reliable synthesis of complex molecules with therapeutic potential.
References
- ChemicalBook. (n.d.). 4-Chloro-7-azaindole synthesis. Retrieved January 7, 2026, from a relevant chemical supplier's website.
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2020). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 24(7), 1326–1332.
- A manufacturer of fine chemical intermediates. (n.d.). 4-Chloro-7-azaindole: Synthesis Intermediate for Agrochemicals and Fine Chemicals.
- Guillou, S., & Joseph, B. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Synthesis, 2007(16), 2467–2472.
- CN102746295A. (2012). Preparation method for 4-substituted-7-azaindole.
- Selig, R., Schollmeyer, D., Albrecht, W., & Laufer, S. (2009). 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3018.
- ChemBK. (n.d.). 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- Guidechem. (n.d.). 4-chloro-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine 1245649-52-8.
- ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis.
- BLDpharm. (n.d.). 744209-63-0|this compound.
- EP2395004A3. (2011). Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Buchwald, S. L., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Aarhus, M. S., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(1), 123.
- Aarhus, M. S., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(1), 123.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.
- US8415362B2. (2013). Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (n.d.). 4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
- Azaindole Therapeutic Agents. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(5), 899-902.
- Aarhus, M. S., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(10), 1365.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
The Strategic Utility of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold for Targeted Therapies
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions with the hinge region of kinase ATP-binding sites. Its structural similarity to purine allows it to function as a bioisostere, offering favorable properties for drug design. The strategic introduction of substituents at the 4-position of this scaffold is a common approach in the development of potent and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.
This technical guide focuses on 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 744209-63-0), a versatile and strategically designed building block for the synthesis of a diverse range of kinase inhibitors. The presence of the chloro group at the 4-position provides a reactive handle for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions. The phenylsulfonyl protecting group on the pyrrole nitrogen serves a dual purpose: it modulates the electronic properties of the heterocyclic core and allows for orthogonal deprotection strategies in multi-step syntheses.
This document will provide a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, complete with detailed experimental protocols and insights into its utility in the synthesis of targeted therapeutics.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 744209-63-0 | [1] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [1] |
| Molecular Weight | 292.74 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Store under inert gas | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety information.
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from the commercially available 7-azaindole. The first step involves the chlorination of the 7-azaindole core, followed by the protection of the pyrrole nitrogen with a phenylsulfonyl group.
Step 1: Synthesis of 4-Chloro-7-azaindole
The chlorination of 7-azaindole is achieved through an N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The use of a catalyst such as diisopropylethylamine (DIPEA) can improve the yield of the reaction[4].
Reaction Scheme:
Caption: N-Phenylsulfonylation of 4-Chloro-7-azaindole.
Experimental Protocol (Adapted from a similar procedure on 7-azaindole)[2]:
-
To a suspension of 4-chloro-7-azaindole (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.03 eq) in a suitable solvent (e.g., dichloromethane), add a powdered base like sodium hydroxide (~3.0 eq) at 0 °C.[2]
-
Slowly add benzenesulfonyl chloride (~1.2 eq) to the cooled suspension.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The 4-chloro substituent of the title compound serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the azaindole core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of numerous kinase inhibitors where a substituted aryl group at this position is crucial for activity.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Reaction.
Experimental Protocol (General Procedure):
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[5][6]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For heteroaryl chlorides, ligands such as SPhos or XPhos are often effective due to their electron-rich and bulky nature, which promotes the oxidative addition of the Pd(0) to the C-Cl bond.[5]
-
Base: An inorganic base is required to activate the boronic acid. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the 4-position of the azaindole and a primary or secondary amine. This reaction is particularly valuable for synthesizing kinase inhibitors that feature an amino-substituted pyridine or pyrimidine ring, a common motif for engaging with the kinase hinge region.
General Reaction Scheme: ```dot digraph "Buchwald-Hartwig Amination" { graph [rankdir="LR"]; node [shape=plaintext];
}
Caption: Deprotection of the Phenylsulfonyl Group.
Experimental Protocol (Magnesium-Mediated - Adapted from a similar tosyl deprotection):
-
Dissolve the 4-substituted-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative in an anhydrous solvent such as THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of isopropylmagnesium chloride (2.0-3.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until deprotection is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Alternative Deprotection (Basic Hydrolysis):
In some cases, basic hydrolysis using sodium hydroxide in methanol/water can also be effective for removing the phenylsulfonyl group. However, this method may not be suitable for substrates with base-labile functional groups.
Application Example: Synthesis of Kinase Inhibitors
The strategic use of this compound is exemplified in the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Aurora kinases.
Conceptual Synthesis of a JAK Inhibitor Core
Many JAK inhibitors, such as Baricitinib, feature a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole moiety. A similar strategy can be envisioned for the synthesis of 7-azaindole-based JAK inhibitors, where the 4-position is functionalized with a substituted pyrazole.
Synthetic Workflow:
Caption: Conceptual workflow for JAK inhibitor synthesis.
This workflow demonstrates the utility of this compound as a key starting material. The Suzuki coupling allows for the introduction of the pyrazole moiety, and the subsequent deprotection reveals the final 7-azaindole core, which can be further functionalized to generate a library of potential JAK inhibitors.
Conclusion
This compound is a strategically valuable building block for the synthesis of a wide array of kinase inhibitors. Its key features—a reactive chloro group for cross-coupling and a readily cleavable protecting group—provide medicinal chemists with a versatile platform for exploring structure-activity relationships and developing novel targeted therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery programs.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36.
- CN102746295A - Preparation method for 4-substituted-7-azaindole. ()
- Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The azaindole framework in the design of kinase inhibitors. Molecules, 19(12), 19935–19979.
- Buchwald–Hartwig amin
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(12), 2275. ([Link])
- Key Chemical Intermediates for JAK Inhibitor Synthesis. ([Link])
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. ([Link])
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(1), 453–469. ([Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(40), 10790–10794. ([Link])
- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. ([Link])
- WO2011048082A1 - Pyrrolopyridine deriv
- 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. ([Link])
- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 29(21), 4868. ([Link])
- Buchwald-Hartwig Amin
- Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Archiv der Pharmazie, 356(12), e2300293. ([Link])
- Buchwald-Hartwig Cross Coupling Reaction. ([Link])
- Suzuki coupling of different chloropyridines with phenylboronic acids. ([Link])
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocols for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Cell Culture for Kinase Inhibitor Development
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, which can be considered a bioisostere of indole or purine, is adept at forming critical hydrogen bonds within the ATP-binding sites of numerous protein kinases[1][2]. This characteristic has positioned 7-azaindole derivatives at the forefront of targeted therapy research, particularly in oncology and neurodegenerative diseases. 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a key synthetic intermediate, offering a versatile platform for the development of potent and selective kinase inhibitors. The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the 4-chloro substituent provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries[3]. This document provides a comprehensive guide for researchers on leveraging this compound in cell culture-based drug discovery programs.
Mechanism of Action: A Gateway to Diverse Kinase Inhibition
While this compound itself is not typically the final active compound, it is a critical precursor for synthesizing derivatives that target a wide array of protein kinases. The core 7-azaindole structure is a key pharmacophore that anchors these inhibitors in the kinase ATP-binding pocket. The substituents introduced at the 4-position and other sites on the scaffold determine the specific kinase selectivity and potency of the final compound.
Derivatives synthesized from this scaffold have been shown to inhibit several key kinases implicated in disease:
-
Cyclin-Dependent Kinase 8 (CDK8): A crucial regulator of transcription, CDK8 is an oncogene associated with colorectal cancer.[4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent type II CDK8 inhibitors. These inhibitors can downregulate the WNT/β-catenin signaling pathway, leading to cell cycle arrest in cancer cells[4][5].
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a key target in the treatment of Alzheimer's disease due to its role in the hyperphosphorylation of tau protein.[6] Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent GSK-3β inhibitory activity, reducing tau phosphorylation in cellular models[6].
-
Traf2 and Nck-interacting kinase (TNIK): TNIK is another kinase implicated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to design potent TNIK inhibitors.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a driver in hepatocellular carcinoma. Selective covalent inhibitors based on the 7-azaindole scaffold have been developed to target this receptor[7].
The general mechanism involves the synthesized derivative competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting the associated signaling cascade.
Experimental Protocols: From Synthesis to Cellular Analysis
The following protocols are designed to provide a comprehensive workflow for utilizing this compound to generate and test novel kinase inhibitors in a cell culture setting.
Protocol 1: Synthesis of a Representative Amine-Substituted Pyrrolo[2,3-b]pyridine Derivative
This protocol describes a general method for the nucleophilic aromatic substitution of the 4-chloro group.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and stirring equipment
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired substituted derivative.
-
Confirm the structure and purity of the final compound using LC-MS and NMR spectroscopy.
Protocol 2: Preparation of Stock Solutions for Cell Culture Experiments
Materials:
-
Synthesized pyrrolo[2,3-b]pyridine derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of the synthesized compound.
-
Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). The phenylsulfonyl group generally enhances solubility in organic solvents[3].
-
Gently vortex until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 3: Cellular Proliferation Assay (e.g., using a colorectal cancer cell line for a CDK8 inhibitor)
Cell Line Example: HCT116 (colorectal carcinoma)
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized inhibitor stock solution
-
Sterile 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the synthesized inhibitor in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a known CDK8 inhibitor, if available).
-
Incubate the cells with the compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 4: Western Blot Analysis of Target Engagement (Downregulation of β-catenin for a CDK8 inhibitor)
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the synthesized inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours. Include a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total β-catenin and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of β-catenin. A successful CDK8 inhibitor should lead to a dose-dependent decrease in β-catenin levels[4].
Data Presentation
Table 1: Representative Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Derivative Class | Target Kinase | Example Cell Line | IC50 (nM) | Reference |
| Phenylpropenamide | CDK8 | HCT116 (Colorectal) | 48.6 | [4][5] |
| Substituted Amine | GSK-3β | SH-SY5Y (Neuroblastoma) | 0.22 | [6] |
| Diarylurea | FMS Kinase | Ovarian Cancer Lines | 30 | [8] |
| Acrylamide | FGFR4 | HuH-7 (Hepatocellular) | Potent Inhibition | [7] |
Visualizations
Signaling Pathway
Caption: CDK8's role in the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: Workflow from synthesis to cellular evaluation.
References
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022). ResearchGate.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online.
- 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. (2024). ChemBK.
- Examples of 7-azaindole derivatives showing the significance of... (n.d.). ResearchGate.
- Biological activity and material applications of 7-azaindole derivatives. (n.d.). ResearchGate.
- This compound-2-carboxylic acid. (n.d.). PubChem.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2015). PubMed Central.
- Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2012). PubMed.
- 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine. (2009). PubMed.
- This compound. (n.d.). ChemUniverse.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). PubMed Central.
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed.
- The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). PubMed.
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2022). ResearchGate.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2023). MDPI.
- Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). Endocrine-Related Cancer.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI.
- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine in Modern Drug Discovery
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within the vast chemical space explored, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure," demonstrating a remarkable aptitude for binding to the ATP-binding site of various kinases.[1] This is largely due to its ability to act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region.[1] The strategic functionalization of this core scaffold is a key aspect of medicinal chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on a particularly valuable derivative: 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . We will delve into its synthesis, its critical role as a versatile building block in the synthesis of targeted therapeutics, and provide detailed protocols for its application and the subsequent evaluation of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.
Physicochemical Properties and Structure
The structure of this compound is characterized by the 7-azaindole core, a chloro-substituent at the 4-position of the pyridine ring, and a phenylsulfonyl group protecting the nitrogen of the pyrrole ring.
| Property | Value | Reference |
| CAS Number | 744209-63-0 | [2] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [2] |
| Molecular Weight | 292.74 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [3] |
The phenylsulfonyl group serves as a crucial protecting group, deactivating the pyrrole nitrogen and preventing unwanted side reactions, while also influencing the regioselectivity of subsequent chemical transformations.[4][5] The 4-chloro substituent provides a reactive handle for introducing further molecular diversity through nucleophilic aromatic substitution or cross-coupling reactions, which is a key strategy in the structure-activity relationship (SAR) studies of kinase inhibitors.[6]
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound can be efficiently achieved from the commercially available 4-chloro-7-azaindole. The following protocol outlines a robust method for the N-phenylsulfonylation.
Objective: To synthesize this compound.
Materials:
-
4-Chloro-7-azaindole (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.03 eq)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-7-azaindole (1.0 eq) in dichloromethane. Add finely ground sodium hydroxide (2.5 eq) and tetrabutylammonium bromide (0.03 eq).
-
Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
This protocol is adapted from the synthesis of the non-chlorinated analog and is a standard procedure for the N-protection of azaindoles.[7]
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
This compound is a pivotal intermediate in the synthesis of a multitude of kinase inhibitors. Its utility stems from the strategic placement of the chloro-substituent, which allows for the introduction of various side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Vemurafenib and the BRAF V600E Signaling Pathway
A prime example of the importance of the 7-azaindole scaffold is the FDA-approved drug Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase.[1] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver in many cancers, particularly melanoma.[8]
While the direct synthesis of Vemurafenib may start from different 7-azaindole precursors, the use of 4-chloro-7-azaindole derivatives allows for the exploration of novel analogs with potentially improved properties. The chloro-group can be substituted via reactions like the Buchwald-Hartwig amination to introduce diverse functionalities.[6]
Experimental Protocols for Drug Discovery
The following protocols provide a framework for utilizing this compound in a drug discovery workflow, from the synthesis of derivatives to their biological evaluation.
Protocol 1: Synthesis of a 4-Amino-7-azaindole Derivative
Objective: To demonstrate the utility of the 4-chloro substituent for introducing an amine side chain via Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
tert-Butanol (t-BuOH)
Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (3.0 eq) in tert-butanol.
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to the reaction mixture under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight.
-
Work-up and Purification: Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired 4-amino-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative.
-
Deprotection (if required): The phenylsulfonyl protecting group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 4-amino-7-azaindole derivative.[9]
Protocol 2: BRAF V600E Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro potency (IC₅₀) of synthesized 7-azaindole derivatives against the BRAF V600E kinase. This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay from Thermo Fisher Scientific.
Materials:
-
Synthesized 7-azaindole derivative (test compound)
-
BRAF V600E kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
384-well microplate
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired concentrations.
-
Reaction Mixture: In a 384-well plate, add the test compound, followed by a pre-mixed solution of BRAF V600E kinase and the Eu-anti-tag antibody.
-
Initiation: Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC₅₀ value.
A detailed protocol can be found on the Thermo Fisher Scientific website.[6]
Protocol 3: Cell Proliferation Assay
Objective: To evaluate the effect of synthesized compounds on the proliferation of cancer cells harboring the BRAF V600E mutation (e.g., A375 melanoma cells).
Materials:
-
A375 human melanoma cell line (BRAF V600E positive)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 7-azaindole derivative
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Detection: Measure the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of a privileged kinase-binding scaffold, a versatile reactive handle, and a robust protecting group makes it an invaluable asset for medicinal chemists. The protocols outlined in this guide provide a foundational framework for leveraging this key intermediate in the synthesis and evaluation of novel kinase inhibitors. As our understanding of kinase biology continues to expand, the creative and efficient utilization of such well-designed building blocks will undoubtedly continue to fuel the discovery of the next generation of targeted therapies.
References
- ChemBK. 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. (2024-04-09).
- National Center for Biotechnology Information. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PubMed Central.
- ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025-08-06).
- Google Patents. WO2015075749A1 - Novel processes for the preparation of vemurafenib.
- PubMed. Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021-02-01).
- RSC Publishing. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.
- MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
- National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- National Center for Biotechnology Information. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.
- ResearchGate. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (2020-08-21).
- ResearchGate. The Azaindole Framework in the Design of Kinase Inhibitors. (2025-10-16).
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- ChemBK. 1-(phenylsulfonyl)-6-cyano-4-chloro-7-azaindole.
- MDPI. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors.
- 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
- Carl ROTH. 4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3.
- Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. (2023-02-06).
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 744209-63-0 | MFCD04153750 | this compound [aaronchem.com]
- 3. chembk.com [chembk.com]
- 4. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 9. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine for Target Identification in Kinase-Driven Pathologies
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including approved therapeutics.[1][2] Its inherent ability to interact with the ATP-binding site of kinases makes it an invaluable starting point for drug discovery and chemical biology. This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a versatile chemical tool for target identification and validation. We present the scientific rationale for its use, strategies for its conversion into high-fidelity chemical probes, and detailed, self-validating protocols for affinity-based protein profiling (AfBPP) to deorphanize its biological targets in complex proteomes.
Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyridine Scaffold
Phenotypic screening campaigns often yield potent bioactive molecules whose mechanisms of action are unknown. Elucidating the direct protein targets of these compounds is a critical bottleneck in drug development. Chemical proteomics has emerged as a powerful suite of techniques to address this challenge by using a derivative of the bioactive small molecule to isolate and identify its binding partners from a native biological system.[3][4]
The compound this compound is an ideal starting point for such investigations. Its core structure is known to target protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.[5] Specifically, the 4-chloro substituent serves as a chemically tractable handle for derivatization, allowing for the strategic attachment of linkers and reporter tags with minimal disruption to the core pharmacophore responsible for target engagement. The phenylsulfonyl group protects the pyrrole nitrogen and modulates the electronic properties of the heterocyclic system.[6] This guide details the transformation of this compound into a potent research tool for identifying novel kinase targets.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 744209-63-0 | [7][8] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [8] |
| Molecular Weight | 292.74 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol | N/A |
Probe Design Strategy: From Core Scaffold to Target Discovery Tool
The conversion of a small molecule inhibitor into a chemical probe requires the introduction of two key features: an enrichment handle (e.g., biotin, alkyne) and a linker arm, without significantly compromising the compound's binding affinity for its target. The 4-chloro position on the pyrrolo[2,3-b]pyridine ring is ideal for this modification via nucleophilic aromatic substitution (SNAAr).
Two primary probe designs are recommended:
-
Affinity-Based Probe: The chloro group is displaced by a nucleophilic linker which is then conjugated to a solid support, such as sepharose beads. This creates an affinity matrix for capturing binding proteins from a cell lysate.
-
Photo-Affinity Labeling (PAL) Probe: The scaffold is modified to include a photo-activatable group (e.g., diazirine) and a clickable handle (e.g., terminal alkyne).[9][10] Upon UV irradiation, the probe covalently cross-links to its target, which can then be isolated via click chemistry and identified by mass spectrometry.
This guide will focus on the more direct and widely accessible affinity-based approach.
Caption: Logic for converting the core scaffold into a functional affinity probe.
Detailed Protocols for Target Identification
The following protocols provide a comprehensive workflow for synthesizing an affinity matrix and using it to perform a competitive pulldown experiment, which is the gold standard for identifying specific binders.
Protocol 1: Synthesis and Immobilization of an Affinity Probe
This protocol describes a representative synthesis for coupling the core scaffold to NHS-activated sepharose beads via a flexible polyethylene glycol (PEG) linker. The PEG linker minimizes steric hindrance and reduces non-specific binding.
Materials:
-
This compound
-
Amino-dPEG®-amine (e.g., 4-unit PEG)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
NHS-activated Sepharose 4 Fast Flow beads
-
Ethanolamine (1 M, pH 8.5)
-
Reaction vials, magnetic stirrer, rotary evaporator
Procedure:
-
Linker Attachment:
-
In a nitrogen-flushed vial, dissolve this compound (1.0 eq) and amino-dPEG®-amine (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, cool the mixture and remove DMF under reduced pressure. Purify the resulting amine-functionalized compound by reverse-phase HPLC.
-
-
Bead Preparation:
-
Create a 50% slurry of NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Transfer an appropriate volume of slurry to a new tube. Wash the beads twice with 3 volumes of ice-cold 1 mM HCl, pelleting the beads by centrifugation (500 x g, 1 min) between washes.
-
-
Coupling to Beads:
-
Immediately dissolve the purified amine-functionalized compound in coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Add the compound solution to the washed beads and incubate for 2-4 hours at room temperature with gentle end-over-end rotation.
-
-
Blocking and Washing:
-
Pellet the beads and discard the supernatant.
-
To block any unreacted NHS esters, add 3 volumes of 1 M ethanolamine (pH 8.5) and incubate for 2 hours at room temperature.
-
Wash the beads sequentially with 5 volumes of coupling buffer, followed by 5 volumes of wash buffer (e.g., PBS with 0.1% Tween-20), and finally 5 volumes of PBS.
-
Resuspend the final probe-conjugated beads in PBS with a suitable preservative (e.g., 0.02% sodium azide) to create a 50% slurry. Store at 4°C.
-
Protocol 2: Affinity Pulldown and Competitive Elution
This protocol is designed to identify high-confidence binding partners by comparing protein pulldowns with the affinity probe against a control where binding is competed away by excess free ligand. This is the cornerstone of a self-validating experiment.
Materials:
-
Probe-conjugated beads (from Protocol 1)
-
Control beads (prepared by blocking beads with ethanolamine only)
-
Cell lysate from relevant cell line (e.g., a cancer cell line with suspected kinase dependency)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)
-
Free this compound (for competition)
-
Wash Buffer (e.g., Lysis buffer with 0.1% NP-40)
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer)
-
Microcentrifuge tubes, rotator
Workflow:
Caption: Workflow for a competitive affinity pulldown experiment.
Procedure:
-
Lysate Preparation:
-
Harvest cells and lyse in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay. Dilute lysate to a final concentration of 2-5 mg/mL.
-
-
Binding:
-
Set up three experimental arms in triplicate:
-
Test: 50 µL of probe-bead slurry + 1 mL lysate.
-
Negative Control: 50 µL of control-bead slurry + 1 mL lysate.
-
Competition Control: 1 mL of lysate pre-incubated with a 100-fold molar excess of free this compound for 1 hour at 4°C, followed by the addition of 50 µL of probe-bead slurry.
-
-
Incubate all tubes for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads (500 x g, 1 min) and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer. Thoroughly resuspend the beads during each wash.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2X SDS-PAGE loading buffer to each tube.
-
Boil the samples at 95°C for 10 minutes to elute bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the entire lane for each sample and perform in-gel tryptic digestion.
-
Extract peptides for analysis by LC-MS/MS.
-
Protocol 3: Data Analysis and Hit Prioritization
The goal of the data analysis is to identify proteins that are significantly enriched in the "Test" condition compared to both the "Negative Control" and, most importantly, the "Competition Control".
Data Analysis Steps:
-
Protein Identification and Quantification: Use a suitable software suite (e.g., MaxQuant) to identify peptides and quantify protein abundance across all samples using a label-free quantification (LFQ) algorithm.
-
Statistical Analysis: For each identified protein, perform a t-test to compare its LFQ intensity between the experimental groups.
-
Hit Prioritization: A high-confidence target ("hit") must satisfy the following criteria:
-
Significantly enriched in the Test vs. Negative Control samples (e.g., Fold Change > 3, p-value < 0.05).
-
Significantly reduced in abundance in the Competition Control vs. Test samples (e.g., Fold Change < 0.33, p-value < 0.05).
-
| Data Comparison | Expected Result for a True Target | Rationale |
| Test vs. Negative Control | High Enrichment | Shows binding to the compound, not just the beads/linker. |
| Test vs. Competition Control | High Enrichment | Crucial step: Confirms binding is specific to the pharmacophore. |
Case Study: Probing the JAK-STAT Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to inhibit Janus kinases (JAKs), which are central to inflammatory and immune responses.[11][12] The JAK-STAT pathway is a critical signaling cascade initiated by cytokines.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory role of a potential hit.
If a JAK family member (e.g., JAK3) is identified as a high-confidence hit using the protocols above, the next step is functional validation. Researchers should treat relevant immune cells (e.g., T-cells) with the parent compound and stimulate the pathway (e.g., with Interleukin-2).[12] A successful validation would show a dose-dependent decrease in the phosphorylation of downstream STAT proteins, confirming that the compound not only binds the identified target but also modulates its enzymatic activity and downstream signaling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background / many non-specific binders | Insufficient washing; Hydrophobic interactions with linker/beads; Lysate too concentrated. | Increase number of washes (up to 7); Increase detergent concentration in wash buffer (e.g., up to 0.5%); Use a more hydrophilic linker (e.g., longer PEG chain); Decrease lysate protein concentration. |
| No specific hits identified | Compound has low affinity for targets; Linker attachment disrupts binding; Target protein is low abundance. | Validate binding of free compound to a known target first (if any); Synthesize probe with a different linker attachment point or linker length; Use a more sensitive mass spectrometer; Enrich for specific cellular compartments before lysis. |
| Known target is not competed away | Covalent binding (unlikely for this scaffold); Insufficient concentration of competitor. | Ensure competitor is fully dissolved and used at a high molar excess (100x to 1000x); Increase pre-incubation time with competitor. |
Conclusion
This compound is a powerful and versatile starting material for chemical biology and drug discovery. Its privileged core scaffold and strategically positioned reactive handle enable the straightforward development of chemical probes for target deconvolution. The competitive affinity chromatography workflow detailed herein provides a robust, self-validating system for identifying specific protein interactors from the native proteome. By applying these methods, researchers can effectively bridge the gap between phenotypic screening hits and their underlying molecular mechanisms, accelerating the development of novel therapeutics for kinase-driven diseases.
References
- Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3).
- Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. PubMed Central (PMC). [Link]
- Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]
- (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine...
- Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- This compound-2-carboxylic acid. PubChem. [Link]
- 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. ChemBK. [Link]
- Chemical Proteomics Reveals Human Off‐Targets of Fluoroquinolone Induced Mitochondrial Toxicity. PubMed Central (PMC). [Link]
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central (PMC). [Link]
- 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine. PubMed. [Link]
- Different chemical proteomic approaches to identify the targets of lap
- Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. MDPI. [Link]
- Photoaffinity labeling in target- and binding-site identific
- Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. PubMed Central (PMC). [Link]
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]
- Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA.
- Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)- | 744209-63-0 [chemicalbook.com]
- 8. 744209-63-0 | MFCD04153750 | this compound [aaronchem.com]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Proper Handling, Storage, and Use of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, also known as 1-(Phenylsulfonyl)-4-chloro-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a 7-azaindole core, is a privileged scaffold found in numerous biologically active molecules, particularly kinase inhibitors.[1] The molecule's utility is defined by two key features: the stable phenylsulfonyl protecting group on the pyrrole nitrogen and the reactive 4-chloro substituent on the pyridine ring. The phenylsulfonyl group passivates the otherwise reactive N-H of the pyrrole, preventing unwanted side reactions, while the 4-chloro position serves as a versatile handle for introducing molecular diversity, typically via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of this compound to ensure experimental success, maintain sample integrity, and uphold laboratory safety.
Section 1: Physicochemical & Safety Data
A thorough understanding of the compound's properties is foundational to its safe and effective use.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 744209-63-0 | [4][5][6] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [5] |
| Molecular Weight | 292.74 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [7] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); practically insoluble in water. | [7] |
| Predicted Boiling Point | ~540 °C |[8] |
Table 2: GHS Hazard and Precautionary Information | Category | Information | Source(s) | | :--- | :--- | :--- | | Pictograms |
| | | Signal Word | Warning |[9] | | Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[9][10] | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant. |[9][11] |Section 2: Core Principles of Handling & Storage
The following principles are grounded in the chemical nature of the compound and are critical for preserving its integrity and ensuring user safety.
-
Chemical Stability and Reactivity: The N-phenylsulfonyl group is a robust protecting group, stable to a wide range of reaction conditions.[12][13] This stability is advantageous, as it allows for selective chemistry at other positions. However, its removal requires specific and often harsh conditions (e.g., strong base or reducing agents), which should be considered during multi-step syntheses. The primary site of reactivity is the 4-position on the pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the bicyclic system.[2][14]
-
Moisture and Atmospheric Sensitivity: While the N-sulfonyl bond is not acutely sensitive to hydrolysis, long-term storage in a humid environment can lead to gradual degradation, compromising sample purity. For this reason, the compound must be stored in a tightly sealed container, preferably in a desiccator or a dry, controlled atmosphere. When used in reactions, employing anhydrous solvents is paramount to prevent unwanted side reactions and ensure reproducibility.
-
Occupational Health and Safety: The compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[9][10] All handling of the solid powder or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust. The use of appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory at all times.
Section 3: Standard Operating Protocols
These protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Protocol 3.1: Receiving and Storing the Compound
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Labeling & Logging: Verify the label information against the order and Safety Data Sheet (SDS). Log the compound into the laboratory chemical inventory system with the date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for non-volatile organic compounds.[9] The storage location should be away from strong oxidizing agents, acids, and bases. For long-term stability (>1 year), storage in a desiccator at 2-8°C is recommended.
Protocol 3.2: Weighing and Aliquoting Solid Powder
-
Preparation: Ensure the chemical fume hood is operational. Don clean, dry nitrile gloves, a lab coat, and safety goggles.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a glass vial or weigh boat) on an analytical balance and tare the weight.
-
Dispensing: Inside the fume hood, carefully open the main container. Using a clean spatula, transfer the desired amount of the solid to the tared vessel. Minimize dust generation during transfer.
-
Sealing: Promptly and securely reseal the main container to protect it from atmospheric moisture.
-
Final Weighing: Record the final weight and proceed immediately to the next step (e.g., dissolution or reaction setup) to minimize atmospheric exposure.
Protocol 3.3: Preparation of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity grade DMSO or DMF for preparing stock solutions.[7] Confirm solvent compatibility with any downstream assays or reactions.
-
Dissolution: To the vial containing the weighed solid, add the calculated volume of anhydrous solvent using a calibrated pipette or syringe.
-
Mixing: Cap the vial and mix thoroughly by vortexing. If necessary, gentle warming (30-40°C) or sonication in a water bath can be used to aid dissolution.
-
Storage of Solution: If not for immediate use, store stock solutions at -20°C or -80°C in tightly sealed vials, blanketed with an inert gas like argon or nitrogen to prevent degradation.
Protocol 3.4: Waste Disposal
-
Categorization: this compound is a halogenated organic compound.[15] All waste streams containing this compound, including residual solid, solutions, and contaminated materials (gloves, pipette tips), must be disposed of as halogenated organic waste.[16][17]
-
Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Never mix with non-halogenated or aqueous waste streams.[15]
-
Disposal: Adhere strictly to institutional, local, and national regulations for the disposal of hazardous chemical waste.[11] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.
Section 4: Application Protocol Example - Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction, a common application for this compound, reacting it with a primary or secondary amine.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent). Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the desired primary or secondary amine (1.2 equivalents).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). The base is crucial to scavenge the HCl byproduct generated during the reaction.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-substituted product.
-
References
- ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Request PDF. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- University of California, Santa Barbara. Hazardous Waste Segregation.
- Braun Research Group. Standard Operating Procedure for Halogenated Organic Liquids.
- PubChem. This compound-2-carboxylic acid.
- ResearchGate. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- LookChem. This compound.
- Capot Chemical. (2023). MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
- ResearchGate. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
- Canadian Science Publishing. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
- ResearchGate. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- ResearchGate. (2003). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride.
- Carl ROTH. (n.d.). 4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3.
- ResearchGate. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.
- National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitutions.
- MDPI. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- MDPI. (2018). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment.
- ChemRxiv. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics.
- MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- Capot Chemical. (n.d.). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
- Bentham Science. (2024). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides.
- ResearchGate. (2022). Photocatalytic sulfonylation of N‐containing heterocycles; reported by....
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)- | 744209-63-0 [chemicalbook.com]
- 5. 744209-63-0 | MFCD04153750 | this compound [aaronchem.com]
- 6. This compound | CAS 744209-63-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bucknell.edu [bucknell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
Application Notes and Protocols for In Vivo Dosage Determination of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Navigating the Path from Bench to In Vivo
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, primary among them being the determination of a safe and efficacious in vivo dosage. This document provides a comprehensive guide for researchers on establishing an appropriate in vivo dosing regimen for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, a member of the pyrrolopyridine class of compounds. While specific preclinical data for this exact molecule is not extensively published, the pyrrolopyridine scaffold is prevalent in compounds targeting a range of biological pathways, including protein kinases.[1][2][3] Therefore, this guide is built upon established principles of preclinical drug development for novel kinase inhibitors and other targeted therapies, emphasizing a systematic and data-driven approach.[4][5]
We will delve into the critical preparatory steps, the design and execution of foundational dose-ranging studies, and the subsequent efficacy and toxicity evaluations. The causality behind each experimental choice will be elucidated to empower researchers to make informed decisions tailored to their specific research questions.
Part 1: Pre-Dosing & Formulation Considerations
A successful in vivo study begins long before the first dose is administered. Careful consideration of the compound's physicochemical properties is paramount, as these will dictate its formulation and subsequent bioavailability.
Physicochemical Characterization Summary
| Property | Value/Observation | Implication for In Vivo Studies |
| Molecular Formula | C13H9ClN2O2S | Provides the basis for dose calculations. |
| Molecular Weight | 292.74 g/mol | Essential for accurate dose preparation. |
| Appearance | White to light yellow crystal or powder | General observation. |
| Solubility | Likely poorly soluble in water | A critical parameter that necessitates a carefully designed formulation strategy to ensure adequate absorption and exposure in vivo.[6][7][8][9] |
Formulation Strategy for Poorly Soluble Compounds
Given that many kinase inhibitors and related heterocyclic compounds exhibit poor aqueous solubility, a robust formulation strategy is essential for achieving meaningful in vivo exposure.[6][7][8][9] The goal is to create a vehicle that can safely and effectively deliver the compound to the systemic circulation.
Recommended Formulation Development Workflow:
Caption: Workflow for formulation development of a poorly soluble compound.
Protocol 1: Basic Formulation Screening
-
Objective: To identify a suitable vehicle for in vivo administration.
-
Materials: this compound, a panel of pharmaceutically acceptable excipients (e.g., PEG400, Tween 80, Solutol HS-15, corn oil).
-
Procedure:
-
Prepare saturated solutions of the test compound in each excipient.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Select a vehicle or combination of vehicles that provides the desired solubility and is known to be well-tolerated in the chosen animal model.
-
-
Considerations: For suspension formulations, particle size reduction can be employed to enhance the dissolution rate.[6][7] It is also crucial to ensure the chosen formulation is safe and tolerated by the laboratory animals.[6]
Part 2: The Cornerstone of In Vivo Dosing: The Dose-Range Finding (DRF) Study
The Dose-Range Finding (DRF) study is the foundational in vivo experiment that informs all subsequent preclinical development.[10][11] Its primary objectives are to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL), which are critical for designing definitive toxicology and efficacy studies.[10][12]
Key Concepts in Dose-Ranging:
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable toxicity.[10][11][13]
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
-
Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect.[10][11]
Experimental Design for a DRF Study:
Typically, a DRF study will involve a placebo or vehicle control group and several groups receiving different doses of the test compound.[13][14] The starting dose can be estimated from in vitro efficacy data, if available. Doses are then escalated until signs of toxicity are observed.[10][14]
Caption: A typical workflow for a dose-range finding study.
Protocol 2: In Vivo Dose-Range Finding (DRF) Study in Rodents
-
Objective: To determine the MTD and NOAEL of this compound.
-
Animal Model: Select a common rodent model such as Sprague-Dawley rats or CD-1 mice.[10]
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
(Additional groups may be added as needed)
-
-
Procedure:
-
Acclimate animals for a minimum of 3-5 days.
-
Administer the test compound or vehicle daily for 5-7 days. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the intended clinical route and the compound's properties.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in activity, posture, grooming).
-
Record body weights daily.
-
At the end of the study, perform a gross necropsy to examine for any visible abnormalities in major organs.
-
-
Data Analysis: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and does not produce life-threatening toxicity. The NOAEL is the highest dose at which no adverse findings are observed.
Integrating Pharmacokinetics (PK) into DRF Studies
Incorporating pharmacokinetic (PK) analysis into the DRF study provides invaluable information on the relationship between dose, exposure (Cmax, AUC), and toxicity.[10] This allows for a more informed selection of doses for subsequent studies and facilitates cross-species dose extrapolation.[10]
Part 3: Efficacy and Definitive Toxicology Studies
With the safe dose range established from the DRF study, more definitive efficacy and toxicology studies can be designed.
Efficacy Studies
The design of efficacy studies is highly dependent on the therapeutic hypothesis. If this compound is being investigated as a kinase inhibitor for oncology, a relevant tumor xenograft model would be appropriate.[4][5]
Protocol 3: General Efficacy Study in a Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Test compound at a dose below the MTD
-
Group 3: Test compound at a second, lower dose
-
Group 4: Positive control (a standard-of-care therapeutic, if available)
-
-
Procedure:
-
Implant tumor cells into the mice and allow tumors to reach a predetermined size.
-
Randomize animals into treatment groups.
-
Administer the test compound, vehicle, or positive control according to a defined schedule (e.g., daily, twice daily).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, biomarkers of target engagement, and body weight.
Definitive Toxicology Studies
These studies are designed to provide a more comprehensive safety profile of the compound and are often conducted under Good Laboratory Practice (GLP) conditions for regulatory submissions. Doses for these studies are selected based on the MTD and NOAEL determined in the DRF study.
Conclusion: A Pathway to Informed In Vivo Research
Determining the appropriate in vivo dosage for a novel compound like this compound is a systematic process that requires careful planning and execution. By following the principles and protocols outlined in these application notes, from initial formulation development to dose-ranging and definitive efficacy studies, researchers can generate the robust and reliable data necessary to advance their drug discovery programs. This structured approach not only ensures the ethical use of laboratory animals by optimizing study design but also provides a solid foundation for the successful translation of promising compounds from the laboratory to the clinic.
References
- Dar, A. C., et al. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space.
- Slideshare. (n.d.). Dose determination in preclinical and clinical studies.
- Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- Wikipedia. (n.d.). Dose-ranging study.
- GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
- PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies.
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
- Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
- Charles River Laboratories. (n.d.). Dose Range Finding Studies.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- ChemBK. (2024, April 9). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE.
- PubChem. (n.d.). This compound-2-carboxylic acid.
- National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines.
- PubMed. (n.d.). 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine.
- PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- PubMed. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling....
- Chemical Suppliers. (n.d.). This compound.
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- PubMed Central. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- ResearchGate. (2025, June). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
Sources
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 11. criver.com [criver.com]
- 12. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 13. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 14. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
Application Notes and Protocols for the Derivatization of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
<
Introduction: The Privileged 7-Azaindole Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly kinases.[1][2][3] The introduction of a chlorine atom at the 4-position of this scaffold provides a versatile handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.[1][4] The phenylsulfonyl group at the N1 position serves as a robust protecting group, stabilizing the pyrrole ring and allowing for selective reactions at other positions. This document provides detailed protocols for the derivatization of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, key methodologies for generating diverse libraries of potential therapeutic agents.
Core Synthetic Strategies: A Visualization
The primary strategies for derivatizing the this compound core are summarized in the workflow below. These methods leverage the reactivity of the C4-chloro substituent for introducing a variety of functional groups.
Sources
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. As a key intermediate in the development of various kinase inhibitors and other pharmacologically active agents, mastering its synthesis is crucial.[1]
This guide provides in-depth, field-proven insights in a troubleshooting Q&A format, detailed experimental protocols, and data-driven recommendations.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via the N-sulfonylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-7-azaindole). This reaction involves the deprotonation of the pyrrole nitrogen with a strong base, followed by quenching the resulting anion with phenylsulfonyl chloride. The phenylsulfonyl group serves as a robust protecting group and can influence the reactivity of the pyrrolo[2,3-b]pyridine core in subsequent reactions.
Caption: General synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a direct question-and-answer format.
Issue 1: Consistently Low or No Yield
Question: My reaction is yielding very little or no desired product, and I often recover the 4-chloro-7-azaindole starting material. What are the most common causes and how can I fix this?
Answer: This is a frequent issue that almost always points to problems with the reaction setup or reagents, specifically related to the deprotonation step. Let's break down the critical factors.
Causality & Optimization:
-
Strict Anhydrous Conditions are Non-Negotiable: The primary culprit for failure is often the presence of moisture. The strong base used (typically sodium hydride, NaH) reacts violently and preferentially with water. Phenylsulfonyl chloride also readily hydrolyzes to benzenesulfonic acid in the presence of water.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. Handle all reagents under a positive pressure of an inert gas like nitrogen or argon.
-
-
Base Activity and Handling: Sodium hydride is a common choice, but its effectiveness can be compromised by improper storage or handling.
-
Solution: Use NaH from a freshly opened container. A common grade is a 60% dispersion in mineral oil. When weighing, do so quickly to minimize air exposure. It is crucial to wash the NaH with anhydrous hexane or pentane before use to remove the protective mineral oil, which can interfere with the reaction.
-
-
Incomplete Deprotonation: The pKa of the pyrrole N-H in 7-azaindole is approximately 16-17. While NaH is a sufficiently strong base, incomplete deprotonation can occur if the reaction is not given enough time or if the base is not active.
-
Solution: After adding the 4-chloro-7-azaindole solution to the NaH suspension at 0 °C, allow the mixture to stir at this temperature for at least 30-60 minutes. You should observe hydrogen gas evolution. Allowing the reaction to slowly warm to room temperature can also ensure the deprotonation is complete before adding the electrophile.
-
-
Order of Addition: The order in which you add reagents is critical for success.
-
Solution: The correct procedure is to first prepare a suspension of the base (NaH) in the anhydrous solvent. Then, slowly add a solution of the 4-chloro-7-azaindole to this suspension. This ensures the base is in excess and ready to deprotonate the substrate as it is introduced. Only after the deprotonation is complete should the phenylsulfonyl chloride be added.
-
Caption: A workflow for troubleshooting low product yield.
Issue 2: Significant Product Loss During Workup
Question: My reaction appears to go to completion by TLC, but I lose a substantial amount of product after the aqueous workup. What could be causing this?
Answer: This is a classic problem related to the stability of the product and the workup procedure itself. The 4-chloro-pyrrolo[2,3-b]pyridine scaffold can be sensitive to pH and the quenching process.[2]
Causality & Optimization:
-
Hydrolysis of the 4-Chloro Group: The C4-Cl bond on the pyridine ring is susceptible to nucleophilic substitution (hydrolysis) to form the corresponding 4-hydroxy-7-azaindole derivative, especially under basic conditions.[2]
-
Solution: During workup, avoid using strong bases like NaOH or KOH for neutralization. Instead, use a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to carefully adjust the pH to a neutral range of 7-8.
-
-
Exothermic Quench: Quenching unreacted NaH is highly exothermic and can cause localized heating, leading to product degradation.
-
Solution: Perform the quench at 0 °C. The safest method is a "reverse quench": slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[2] This method provides a large heat sink and helps to control the exotherm effectively. A saturated solution of ammonium chloride (NH₄Cl) can also be used for a milder quench.
-
-
Emulsion Formation: During the extraction phase, particularly with solvents like dichloromethane (DCM), emulsions can form, trapping the product in the aqueous layer and leading to poor recovery.
-
Solution: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Using ethyl acetate for extraction often results in cleaner phase separation than DCM.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A: Anhydrous N,N-Dimethylformamide (DMF) is the most commonly used and reliable solvent. Its high polarity helps to dissolve the starting material and the intermediate anion. Anhydrous Tetrahydrofuran (THF) is another viable option. Avoid protic solvents (e.g., alcohols) as they will quench the base.
Q2: Can I use a different base instead of sodium hydride? A: Yes, other strong bases can be used, but each has its own considerations. Potassium tert-butoxide (KOtBu) or Lithium diisopropylamide (LDA) are alternatives. However, NaH is often preferred for its low cost and operational simplicity in this type of reaction.
Q3: My phenylsulfonyl chloride is a solid chunk. How should I handle it? A: Phenylsulfonyl chloride can hydrolyze upon exposure to atmospheric moisture, appearing as a hard solid. It is best to use a fresh bottle. If the material is of high quality, you can gently melt it in a warm water bath (use with caution under a fume hood) for easier handling or dissolve it in the reaction solvent for addition via a syringe.
Q4: How do I best purify the final product? A: The crude product can typically be purified by either recrystallization or flash column chromatography.
-
Recrystallization: A solvent system like toluene, ethyl acetate/hexanes, or isopropanol can be effective.[2]
-
Flash Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes. This method is excellent for removing baseline impurities and any unreacted starting material.
Data Summary Table: Reaction Parameter Comparison
| Parameter | Option 1 (Recommended) | Option 2 (Alternative) | Rationale & Potential Outcome |
| Base | Sodium Hydride (NaH), 60% | Potassium tert-butoxide (KOtBu) | NaH is effective and cost-efficient. KOtBu is more soluble but can be more sterically hindering. Both should provide good yields if handled properly. |
| Solvent | Anhydrous DMF | Anhydrous THF | DMF's high boiling point and polarity are ideal. THF is also effective but its lower boiling point might require longer reaction times. |
| Temperature | 0 °C to Room Temp | -78 °C to Room Temp | Starting at 0 °C is sufficient to control the exotherm. Colder temperatures are generally not necessary and may slow the reaction. |
| Workup Quench | Reverse quench into ice-water | Slow addition of sat. NH₄Cl | The reverse quench is highly effective for controlling the exotherm from excess NaH. NH₄Cl is a milder quench but may be less effective for large-scale reactions.[2] |
| Neutralization | Saturated NaHCO₃ | Dilute Acetic Acid | A weak base like NaHCO₃ is crucial to avoid hydrolysis of the 4-chloro group. Acidic workup is generally not recommended.[2] |
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Phenylsulfonyl Chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Hexanes
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Base Washing: Wash the NaH by adding anhydrous hexanes, stirring for 2 minutes, stopping the stirring, allowing the NaH to settle, and then removing the hexane supernatant via cannula. Repeat this wash two more times to remove the mineral oil.
-
Reaction Setup: Add anhydrous DMF to the washed NaH to form a suspension. Cool the flask to 0 °C in an ice-water bath.
-
Deprotonation: In a separate flame-dried flask, dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimum amount of anhydrous DMF. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Sulfonylation: Add phenylsulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Cool the reaction flask back to 0 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water (reverse quench).
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., toluene) to afford the pure this compound.
References
- BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfKMxda9mEie63haBBVgFE-5wlHQ13bg7CEFXH3LmAYBZFnh7vZ0r0PD7AyOALi297w1yCoA-kC8JjAFS57qxptlCjHRtFj7J5U-wsEjHNXYO1JjO88dn2QGMbywGsNhAVtHXbh8F2E93xK2rrDxaVaGVkwWMG0kBqU97h40iRrHjviXNv3Exn2Ls4ip3Ywv2LsVk7TkEW2eqr3490qA==]
- Aarhus, et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630283/]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpYChQPJiJgG302mcwiUAY5eUUMVr5-E4iWYQNiLYvzluqBUt4XkG0gC2BTANjh98_rUFSttwc7OCHGz8zT5AGGO6AuSctEixUEztDhELXYjjKzcvaP_yk1HWf3G9evrnWa2TrVwKWS8vxch_J5_gwRKjBGn7HVNdxZgIjtsvi0_TWlXk3aDtzc3SgszXVNfIpepcZk-SnCbGx75ejYp1SbudeHIKHDw==]
- PubChem. (n.d.). This compound-2-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53350329]
- Elsevier. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. [URL: https://www.sciencedirect.com/science/article/pii/S022352342030310X]
- ResearchGate. (2002). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. [URL: https://www.researchgate.net/publication/250035092_Formation_of_1-Sulfonyl-3-sulfinyl_Pyrrole_in_the_Reaction_of_Pyrrole_with_Phenylsulfonyl_Chloride]
Sources
Overcoming purification challenges with 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support guide for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. The phenylsulfonyl protecting group enhances the stability and modifies the reactivity of the pyrrolo[2,3-b]pyridine core, but it also introduces specific challenges during workup and purification. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format.
Question 1: My compound is streaking badly on silica gel TLC plates, making it difficult to assess purity and choose a solvent system for column chromatography. What's happening and how can I fix it?
Answer: This is a classic issue encountered with nitrogen-containing heterocycles.[1] The acidic nature of standard silica gel interacts strongly with the basic nitrogen atom of the pyrrolopyridine ring system. This strong interaction prevents clean elution, causing the compound to streak rather than move as a compact spot.
-
Causality: The lone pair of electrons on the pyridine nitrogen interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction is often strong enough to cause irreversible binding or slow, uneven elution, resulting in significant tailing or streaking.
-
Recommended Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[2]
-
Add Triethylamine (Et₃N): Add 0.5-1% triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Use an Ammonia-Saturated System: For more stubborn cases, pre-saturating the mobile phase with ammonia or using a solvent system containing ammonium hydroxide (e.g., Dichloromethane/Methanol/Ammonium Hydroxide) can be effective.[1]
-
Question 2: After performing column chromatography, my yield is significantly lower than expected, even though the reaction appeared complete by TLC. Where could my product be?
Answer: Low recovery from a silica gel column can stem from several factors, primarily irreversible adsorption or product instability under the purification conditions.
-
Causality & Solutions:
-
Irreversible Adsorption: As discussed in the previous point, strong interaction with silica can lead to a portion of your product remaining permanently on the column. Using a mobile phase modifier like triethylamine is the first and most crucial step to prevent this.
-
Decomposition on Silica: While the phenylsulfonyl group offers protection, prolonged exposure to the acidic environment of silica gel can potentially lead to partial degradation or deprotection, especially if the reaction crude contains residual acid.
-
Improper Solvent Polarity: If the mobile phase polarity is too low, your compound will not elute from the column. If it is too high, it may co-elute with closely related impurities.[3] It is critical to carefully optimize the solvent system using TLC (with the basic modifier) before committing to the column. A good target Rf value for your desired compound is between 0.25 and 0.35.[3]
-
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.
Caption: Troubleshooting Decision Tree for Purification Issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying the crude product? A1: Flash column chromatography on silica gel is the most effective and widely used method for purifying this compound on a laboratory scale.[4][5] It allows for the efficient separation of the desired product from unreacted starting materials and reaction byproducts. Recrystallization can be used as a final polishing step if a suitable solvent system is found, but chromatography is typically required first to remove more closely related impurities.
Q2: How do I select the right solvent system for flash column chromatography? A2: The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate.[3] A common starting point for N-sulfonylated heterocycles is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[5] For this compound, a system of Cyclohexane/Ethyl Acetate (7:3) has been shown to be effective for a similar parent compound.[5] Remember to add 0.5-1% triethylamine to this mixture to prevent streaking.
Q3: Is the compound stable? Are there any storage recommendations? A3: The phenylsulfonyl group generally imparts good stability to the molecule. However, like many chlorinated heterocyclic compounds, it can be sensitive to strong nucleophiles, strong acids, and bases, especially at elevated temperatures.[6] For long-term storage, it is recommended to keep the purified solid in a tightly sealed container at <4°C, protected from light and moisture.
Standard Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step method for the purification of 1 gram of crude this compound.
Materials & Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Solvents: Cyclohexane, Ethyl Acetate, Dichloromethane (DCM), Triethylamine (Et₃N)
-
Glass column (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes, flasks, and rotary evaporator
Solvent System Preparation
| Component | Ratio | Purpose |
| Cyclohexane | 70% | Primary non-polar mobile phase component |
| Ethyl Acetate | 30% | Polar modifier to elute the compound |
| Triethylamine | 1% | Basic additive to prevent streaking[2] |
Prepare 1 L of this eluent for a 1 g scale purification.
Step-by-Step Methodology
-
Sample Preparation (Dry Loading):
-
Dissolve ~1 g of the crude product in a minimal amount of dichloromethane (~10-15 mL).
-
Add 2-3 g of silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, leading to better separation.[7]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (~50 g) in the prepared eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[8] The final packed silica height should be around 15-20 cm.
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample onto the top layer of sand.
-
Gently add the eluent to the column, taking care not to disturb the surface.
-
Apply positive pressure (using a pump or house air) to the top of the column to force the solvent through at a steady flow rate (e.g., ~5 cm/minute).
-
Continuously collect the eluting solvent in fractions (e.g., 20 mL per tube).
-
-
Fraction Analysis and Collection:
-
Monitor the separation by spotting fractions onto TLC plates. Visualize the spots under a UV lamp (254 nm).
-
Identify the fractions containing the pure product (based on the pre-determined Rf value).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Purification Workflow Diagram
Caption: Experimental Workflow for Flash Column Chromatography.
References
- ChemBK. (2024, April 9). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE.
- Alichem. (n.d.). This compound.
- PubMed. (2009). 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
- Columbia University. (n.d.). Column chromatography.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Waters Corporation. (2025). LC Purification Troubleshooting Guide.
- Chem-Space. (n.d.). This compound.
- PubChem. (n.d.). This compound-2-carboxylic acid.
- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- tebu-bio. (2016, February 11). Antibody purification troubleshooting tips.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. columbia.edu [columbia.edu]
- 4. a2bchem.com [a2bchem.com]
- 5. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. youtube.com [youtube.com]
Navigating the Synthesis and Application of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Support Guide
Welcome to the technical support center for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and subsequent reactions of this versatile building block. As a key intermediate in the development of kinase inhibitors and other therapeutics, understanding its reactivity and potential challenges is crucial for successful experimental outcomes.
Section 1: Synthesis and Purification
The preparation of this compound typically involves a two-step process: the chlorination of 7-azaindole followed by the sulfonylation of the pyrrole nitrogen. Each step presents unique challenges that can impact yield and purity.
FAQ 1: I'm observing low yields during the chlorination of 7-azaindole to 4-chloro-7-azaindole. What are the common pitfalls?
Low yields in the chlorination of 7-azaindole are often attributed to incomplete reaction, side reactions, or product degradation during workup. A common method involves the N-oxidation of 7-azaindole followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[1].
Troubleshooting Strategies:
-
Incomplete N-oxidation: Ensure the N-oxidation step proceeds to completion. Monitor the reaction by TLC or LC-MS. Insufficient oxidant or reaction time will leave unreacted 7-azaindole, which will not chlorinate at the 4-position under these conditions.
-
Suboptimal Chlorination Conditions: The reaction with POCl₃ often requires elevated temperatures. However, overly harsh conditions can lead to decomposition. Careful temperature control is critical. The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can catalyze the reaction and improve yields[1].
-
Hydrolysis During Workup: 4-Chloro-7-azaindole is susceptible to hydrolysis back to 7-azaindole-N-oxide or the corresponding 4-hydroxy derivative, especially in acidic or basic aqueous conditions during workup.
-
Mitigation: After the reaction, it is crucial to remove excess POCl₃ under reduced pressure before quenching. The reaction mixture should then be quenched cautiously by slowly adding it to ice or a cold, saturated sodium bicarbonate solution. Maintaining a neutral or slightly basic pH during extraction is essential.
-
Workflow for the Synthesis of 4-Chloro-7-azaindole
Caption: Synthetic route to 4-chloro-7-azaindole.
FAQ 2: What are the best practices for the N-sulfonylation of 4-chloro-7-azaindole?
The protection of the pyrrole nitrogen with a phenylsulfonyl group enhances the stability of the 7-azaindole core and influences its reactivity in subsequent cross-coupling reactions.
Recommended Protocol:
A robust method for N-sulfonylation involves the deprotonation of 4-chloro-7-azaindole with a suitable base, followed by the addition of benzenesulfonyl chloride.
| Step | Reagent/Condition | Purpose |
| 1 | 4-Chloro-7-azaindole in an aprotic solvent (e.g., THF, DCM) | Substrate dissolution |
| 2 | Strong base (e.g., NaH, LiHMDS) at 0 °C | Deprotonation of the pyrrole N-H |
| 3 | Benzenesulfonyl chloride, added dropwise at 0 °C | Introduction of the protecting group |
| 4 | Gradual warming to room temperature | Reaction completion |
| 5 | Aqueous workup and extraction | Product isolation |
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, ensure the 4-chloro-7-azaindole is completely deprotonated before adding the benzenesulfonyl chloride. Using a slight excess of the base can be beneficial.
-
Formation of Byproducts: The primary byproduct is often unreacted starting material. Purification by silica gel chromatography is typically effective in removing impurities.
Section 2: Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce aryl or amino substituents at the C4 position.
FAQ 3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What should I investigate?
The reactivity of aryl chlorides in Suzuki-Miyaura couplings is generally lower than that of the corresponding bromides or iodides. Success often hinges on the choice of catalyst, ligand, and reaction conditions.
Key Troubleshooting Points:
-
Catalyst and Ligand Selection: For challenging substrates like aryl chlorides, specialized palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The solubility of the base in the reaction solvent can also impact the reaction rate.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. However, for substrates prone to hydrolysis, anhydrous conditions with a soluble base might be preferable.
-
Dehalogenation: A common side reaction is the reduction of the C-Cl bond, leading to the formation of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This can be caused by β-hydride elimination from the palladium complex. Using a different ligand or lowering the reaction temperature may mitigate this.
-
Protodeboronation: The boronic acid coupling partner can be sensitive to decomposition, especially under harsh basic conditions. Using a milder base or anhydrous conditions can help prevent this side reaction.
Troubleshooting Decision Tree for Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
FAQ 4: I am attempting a Buchwald-Hartwig amination and observing significant deprotection of the phenylsulfonyl group. How can I avoid this?
The phenylsulfonyl protecting group can be labile under certain Buchwald-Hartwig conditions, particularly with strong bases and high temperatures. One study reported that the amination of a benzenesulfonyl-protected 4-chloro-7-azaindole resulted in a low yield of the desired product (20%) and a significant amount of the deprotected starting material (48%)[2].
Strategies to Minimize Deprotection:
-
Choice of Base: Strong bases like NaOt-Bu can promote deprotection. Consider using a weaker base such as K₂CO₃ or Cs₂CO₃.
-
Lower Reaction Temperature: High temperatures can facilitate the cleavage of the sulfonyl group. If the reaction is sluggish at lower temperatures, screening different catalyst/ligand combinations may be necessary to find a more active system that operates under milder conditions.
-
Alternative Protecting Groups: If deprotection remains a persistent issue, consider using a more robust protecting group for the pyrrole nitrogen, such as a SEM (2-(trimethylsilyl)ethoxymethyl) group, which has been shown to be more stable under these conditions[2].
Section 3: Deprotection of the Phenylsulfonyl Group
The removal of the phenylsulfonyl protecting group is often the final step in a synthetic sequence. The stability of this group requires specific and sometimes harsh conditions for its cleavage.
FAQ 5: What are the recommended methods for the deprotection of the phenylsulfonyl group from the 7-azaindole core?
The cleavage of the N-phenylsulfonyl group typically requires strongly basic or reductive conditions.
Common Deprotection Methods:
| Method | Reagents and Conditions | Considerations |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) in a protic solvent (e.g., MeOH, EtOH) at elevated temperatures. | Can be harsh and may not be suitable for base-sensitive functional groups on the molecule. |
| Reductive Cleavage | Magnesium in methanol or sodium amalgam. | Milder conditions that are often compatible with a wider range of functional groups. |
| Other Methods | Tetrabutylammonium fluoride (TBAF) has also been reported for the cleavage of N-sulfonyl groups. | The effectiveness can be substrate-dependent. |
Troubleshooting Deprotection:
-
Incomplete Deprotection: If the reaction is incomplete, increasing the reaction time, temperature, or the excess of the reagent may be necessary.
-
Product Degradation: The 7-azaindole core can be sensitive to harsh conditions. If product degradation is observed, switching to a milder deprotection method is recommended. Careful monitoring of the reaction progress is crucial to avoid over-reaction.
References
- Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
- Olsen, R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(9), 2053.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2023, November 26). Buchwald–Hartwig amination.
- Request PDF. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol.
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for the synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.
I. Reaction Overview and Core Principles
The synthesis of this compound is typically achieved through the N-sulfonylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole). This reaction involves the deprotonation of the pyrrole nitrogen followed by a nucleophilic attack on the electrophilic sulfur atom of benzenesulfonyl chloride.
Caption: General reaction pathway for N-sulfonylation.
II. Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My reaction shows a low yield of the desired product, with a significant amount of starting material remaining. What are the likely causes and how can I improve conversion?
Answer:
Low conversion is a common issue and can often be traced back to incomplete deprotonation of the starting material or deactivation of the reagents. Let's break down the potential causes and solutions.
Causality: The pyrrole N-H in 4-chloro-7-azaindole has a pKa that requires a sufficiently strong base for complete deprotonation. Incomplete deprotonation will leave unreacted starting material. Furthermore, benzenesulfonyl chloride is sensitive to moisture and can hydrolyze, reducing its availability for the desired reaction.
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
Strong Bases are Key: Sodium hydride (NaH) is a common and effective choice for this deprotonation. Ensure you are using a fresh, high-quality source of NaH. Other strong bases like potassium tert-butoxide (t-BuOK) can also be effective.
-
Anhydrous Conditions are Critical: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as dry N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
-
Reaction Temperature and Time:
-
Initial Deprotonation: The initial deprotonation with NaH in DMF is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. Allow for sufficient time (e.g., 30-60 minutes) for complete deprotonation before adding the benzenesulfonyl chloride.
-
Sulfonylation Step: After the addition of benzenesulfonyl chloride at 0 °C, the reaction is typically allowed to warm to room temperature and stirred for several hours (2-16 hours is a common range). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Reagent Stoichiometry:
-
A slight excess of the base (e.g., 1.1-1.2 equivalents) is recommended to ensure complete deprotonation.
-
Benzenesulfonyl chloride should be used in a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.
-
Optimized Reaction Condition Summary:
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH, 60% dispersion in mineral oil) | Strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Aprotic polar solvent that facilitates the dissolution of reactants and the formation of the anion. |
| Temperature | 0 °C for deprotonation, then warm to RT | Controls initial exotherm and allows for a smooth reaction progression. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and hydrolysis of the sulfonyl chloride. |
FAQ 2: After workup, I have an oily residue that is difficult to remove, and my final product is impure. What is this residue and how can I improve my purification?
Answer:
The oily residue is likely unreacted benzenesulfonyl chloride, and the impurity may be its hydrolysis product, benzenesulfonic acid.[2] Proper quenching and workup are crucial for obtaining a clean product.
Causality: Benzenesulfonyl chloride is a viscous oil that hydrolyzes slowly in cold water but more rapidly in the presence of base or heat to form benzenesulfonic acid.[3][4] Both the unreacted chloride and the resulting acid can contaminate your product if not effectively removed.
Troubleshooting Workflow:
Caption: A robust workflow for the workup and purification process.
Detailed Purification Steps:
-
Quenching: Carefully quench the reaction mixture by slowly pouring it into ice-water. This will hydrolyze any remaining NaH and some of the excess benzenesulfonyl chloride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a critical step to remove the acidic benzenesulfonic acid by converting it to its water-soluble sodium salt.[2]
-
Brine Wash: Subsequently, wash with brine (saturated aqueous NaCl) to remove any remaining water and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective method for purification.[5] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For oily products or mixtures that are difficult to crystallize, flash column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
FAQ 3: My TLC shows multiple unexpected spots. What are the possible side reactions?
Answer:
While N-sulfonylation is generally a clean reaction, several side reactions can occur under suboptimal conditions.
Potential Side Reactions:
-
Hydrolysis of Benzenesulfonyl Chloride: As discussed, moisture will lead to the formation of benzenesulfonic acid.
-
Di-sulfonylation: While unlikely on the pyrrole nitrogen, if other reactive amine functionalities are present in more complex starting materials, their sulfonylation can occur.
-
C-Sulfonylation: Direct sulfonylation on the electron-rich pyrrole ring is a possibility, though generally less favorable than N-sulfonylation, especially when a strong base is used to generate the N-anion.
-
Reaction with Solvent: In some cases, the sulfonyl chloride may react with the solvent if it has nucleophilic properties and the conditions are harsh.
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor to prevent hydrolysis.
-
Controlled Temperature: Avoid excessive heating, which can promote side reactions.
-
Inert Atmosphere: Protect the reaction from air and moisture.
IV. Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.).
-
Add anhydrous DMF (approximately 10 mL per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Deprotonation:
-
Under a positive flow of nitrogen, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
-
Sulfonylation:
-
Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
V. References
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
CUNY. Purification by Recrystallization. [Link]
Sources
Identifying and minimizing side reactions in 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of side products. Our goal is to provide you with the expertise and practical insights necessary to achieve high yields and purity in your experiments.
Introduction
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, involves a two-step process: the chlorination of 7-azaindole and the subsequent N-phenylsulfonylation. While seemingly straightforward, each step presents unique challenges and potential for side reactions that can impact the final product's quality and yield. This guide provides a detailed breakdown of these challenges and offers field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield of 4-Chloro-7-azaindole and Formation of Multiple Isomers
Question: My chlorination of 7-azaindole is resulting in a low yield of the desired 4-chloro isomer, and I'm observing multiple chlorinated species by LC-MS. What is causing this, and how can I improve the regioselectivity?
Answer: This is a common challenge stemming from the reactivity of the 7-azaindole ring system. Electrophilic chlorination can occur at multiple positions, primarily C3 and C4. The regioselectivity is highly dependent on the reaction conditions.
Probable Causes:
-
Reaction Conditions: The choice of chlorinating agent and solvent system can significantly influence the isomeric ratio. Direct chlorination with reagents like N-chlorosuccinimide (NCS) can lead to a mixture of products.
-
Activation of the Ring: The electron-rich nature of the pyrrole ring can lead to over-chlorination or reaction at undesired positions.
Recommended Solutions:
-
N-Oxide Intermediate Strategy: A highly effective method to achieve regioselective chlorination at the C4 position is through the formation of the 7-azaindole-N-oxide. The N-oxide directs the chlorination to the 4-position. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 4-chloro-7-azaindole with high regioselectivity. A patent describes a method using hydrogen peroxide for N-oxidation followed by treatment with POCl₃ and diisopropylethylamine (DIPEA) as a catalyst to achieve high yields.[1]
-
Temperature Control: Maintain strict temperature control during the chlorination reaction. Excursions in temperature can lead to the formation of undesired isomers and byproducts.
-
Slow Addition of Reagents: The slow, dropwise addition of the chlorinating agent can help to control the reaction rate and minimize the formation of over-chlorinated products.
Issue 2: Incomplete N-Phenylsulfonylation of 4-Chloro-7-azaindole
Question: I am observing a significant amount of unreacted 4-chloro-7-azaindole in my reaction mixture after attempting N-phenylsulfonylation. How can I drive the reaction to completion?
Answer: Incomplete sulfonylation is often due to suboptimal reaction conditions, particularly the choice of base and solvent, or the deactivation of the starting material.
Probable Causes:
-
Insufficiently Strong Base: The acidity of the N-H proton on the pyrrole ring of 4-chloro-7-azaindole requires a sufficiently strong base for deprotonation to facilitate the reaction with benzenesulfonyl chloride.
-
Solvent Effects: The solubility of the reactants and the stability of the intermediate anion can be influenced by the solvent, affecting the reaction rate.
-
Moisture: The presence of moisture can lead to the hydrolysis of benzenesulfonyl chloride, reducing its availability for the desired reaction.
Recommended Solutions:
-
Choice of Base: Use a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure complete deprotonation of the pyrrole nitrogen.
-
Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help to increase the reaction rate and drive it to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the hydrolysis of benzenesulfonyl chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Issue 3: Formation of a Major Byproduct Believed to be a Sulfonylpyridinium Salt
Question: During the N-phenylsulfonylation step, I am isolating a significant, highly polar byproduct that I suspect is a sulfonylpyridinium salt. How can I prevent its formation?
Answer: The pyridine nitrogen in the 7-azaindole ring system is nucleophilic and can react with benzenesulfonyl chloride, especially under certain conditions, leading to the formation of a stable sulfonylpyridinium salt.[2][3]
Probable Causes:
-
Reaction Conditions Favoring N-Pyridine Attack: The use of certain solvents or the absence of a strong base to deprotonate the pyrrole nitrogen can favor the reaction at the more nucleophilic pyridine nitrogen.
-
Excess Benzenesulfonyl Chloride: Using a large excess of benzenesulfonyl chloride can increase the likelihood of this side reaction.
Recommended Solutions:
-
Control Stoichiometry: Use a controlled amount of benzenesulfonyl chloride (typically 1.05-1.2 equivalents) to minimize the reaction with the pyridine nitrogen.
-
Optimize Base and Addition Order: The use of a strong base like NaH to pre-form the pyrrole anion before the addition of benzenesulfonyl chloride can significantly enhance the selectivity for N-pyrrole sulfonylation. Add the benzenesulfonyl chloride solution slowly to the deprotonated 4-chloro-7-azaindole.
Issue 4: Hydrolysis of the 4-Chloro Group During Workup or Purification
Question: After a successful reaction, I am losing a significant portion of my product due to hydrolysis of the 4-chloro group, resulting in the formation of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4(7H)-one. How can I prevent this?
Answer: The 4-chloro-7-azaindole core is susceptible to nucleophilic aromatic substitution, and the chloro group can be displaced by water, especially under non-neutral pH conditions.[4]
Probable Causes:
-
Aqueous Workup at Non-Neutral pH: Quenching the reaction with water or performing an aqueous workup under acidic or basic conditions can promote hydrolysis.
-
Prolonged Exposure to Protic Solvents: During purification, prolonged exposure to protic solvents like methanol or ethanol, especially in the presence of trace acid or base, can lead to solvolysis.
Recommended Solutions:
-
Careful Workup: Quench the reaction carefully with a saturated aqueous solution of a mild salt like ammonium chloride or sodium bicarbonate to maintain a near-neutral pH.
-
Anhydrous Purification: If possible, purify the crude product using anhydrous techniques. If chromatography is necessary, use a non-protic solvent system and minimize the time the product is on the column.
-
Solvent Choice for Recrystallization: If recrystallization is used for purification, choose a solvent system with minimal water content and avoid prolonged heating.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phenylsulfonyl protecting group?
A1: The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen. It is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution, which can be advantageous in subsequent synthetic steps.[5] It is generally stable to a wide range of reaction conditions.
Q2: What analytical techniques are best for monitoring the reaction progress and purity of the final product?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring the reaction progress. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride (NaH) is a flammable solid that reacts vigorously with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere and use anhydrous solvents. Benzenesulfonyl chloride is a lachrymator and is corrosive.[6] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols and Data
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield and poor regioselectivity in chlorination | Reaction at multiple ring positions | Use the N-oxide strategy for C4-selective chlorination. |
| Incomplete N-phenylsulfonylation | Insufficiently strong base, moisture | Use a strong base (e.g., NaH) under anhydrous conditions. |
| Formation of sulfonylpyridinium salt | Reaction at the pyridine nitrogen | Control stoichiometry and pre-form the pyrrole anion. |
| Hydrolysis of the 4-chloro group | Non-neutral pH during workup | Perform a careful workup at near-neutral pH. |
Diagrams
.dot
Caption: Synthetic workflow for this compound.
.dot
Caption: Potential side reactions in the synthesis.
References
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(1), 104-109. [Link]
- Zhang, T., Liu, B., Wang, M., & Xu, B. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(19), 5124-5127. [Link]
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
- Scite.ai. (n.d.). The chlorination of indoles with aqueous sodium hypochlorite.
- Rogerson, T. D., & Williams, A. (1971). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 663-666. [Link]
- ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
- PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
- PubMed. (2009). 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]
- RSC Publishing. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. [Link]
- RSC Publishing. (1971). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1357-1360. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. [Link]
- Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
- PubMed. (2017). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry. [Link]
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
- Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
- Scilit. (n.d.).
- MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
- IChemE. (n.d.).
- PubMed. (2024). Factors Affecting Chlorinated Product Formation from Sodium Hypochlorite Bleach and Limonene Reactions in the Gas Phase. Environmental Science & Technology. [Link]
- PubMed Central. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
- ResearchGate. (2023).
- RSC Publishing. (2023). Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. Organic & Biomolecular Chemistry. [Link]
- ACS Publications. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
- NIH. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 744209-63-0|this compound|BLD Pharm [bldpharm.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Experimental Integrity of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound during experimental procedures. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instability factors for this compound?
A1: The key vulnerabilities of this molecule stem from its constituent functional groups: the N-phenylsulfonyl group, the 4-chloro substituent on the pyridine ring, and the pyrrolo[2,3-b]pyridine (7-azaindole) core. The primary factors leading to degradation are exposure to acidic conditions, high temperatures, and potentially prolonged exposure to light.
Q2: How stable is the N-phenylsulfonyl protecting group?
A2: The N-phenylsulfonyl group is a robust protecting group but can be susceptible to cleavage under certain conditions. While generally stable to a range of synthetic transformations, strong acidic or basic conditions, particularly at elevated temperatures, can lead to its removal. Sulfonamides, in general, exhibit greater stability in neutral to basic aqueous solutions but can undergo hydrolysis in acidic environments.[1][2]
Q3: Is the 4-chloro substituent prone to displacement?
A3: Yes, the 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is a common feature of chloropyridines.[3] The presence of the electron-withdrawing phenylsulfonyl group can further activate the ring system towards nucleophilic attack. Therefore, care must be taken to avoid unintended reactions with nucleophilic reagents or solvents, especially at elevated temperatures.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at a reduced temperature (refrigerated or frozen).[4] This minimizes exposure to moisture, oxygen, and light, which can contribute to degradation over time.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Yield of Desired Product, with Recovery of Starting Material after Aqueous Workup
Symptom: TLC or LC-MS analysis of the crude reaction mixture indicates consumption of the starting material, but after aqueous workup and extraction, the starting material is predominantly isolated.
Probable Cause: This is a classic sign of hydrolysis of a downstream intermediate or the product back to the starting material during the aqueous workup. For instance, if the chloro group has been substituted, the product may be unstable in the aqueous conditions of the workup and revert. A similar phenomenon is observed in the synthesis of related heterocyclic compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]
Recommended Solutions:
-
Anhydrous Workup: If the subsequent steps permit, consider an anhydrous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel and removing the solvent under reduced pressure.
-
Careful Quenching: If an aqueous quench is unavoidable, it should be performed at low temperatures (0 °C or below) with a pre-chilled, mild quenching agent. Avoid strong acids or bases in the initial quench.
-
Rapid Extraction: Minimize the time the compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.
-
Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water before drying with a desiccant like sodium sulfate or magnesium sulfate.
Issue 2: Observation of a New, More Polar Impurity by TLC/LC-MS, Especially in Protic Solvents
Symptom: A new, more polar spot appears on the TLC plate, or a new peak with a shorter retention time is observed in the LC-MS, often corresponding to the mass of the hydrolyzed product (M-Cl+OH).
Probable Cause: This is likely due to the hydrolysis of the 4-chloro substituent to a 4-hydroxy group. This can be catalyzed by trace amounts of acid or base, or it can occur in protic solvents, especially at elevated temperatures.
Preventative Measures:
-
Solvent Choice: Whenever possible, use dry, aprotic solvents (e.g., THF, Dioxane, DMF, DCM). If a protic solvent is necessary, ensure it is rigorously dried and consider the use of a milder base if applicable.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (N₂ or Ar) to prevent the ingress of atmospheric moisture.[4]
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid prolonged heating.
| Parameter | Recommendation | Rationale |
| pH | Avoid strongly acidic conditions (pH < 4) | Prevents hydrolysis of the sulfonamide group.[1][2] |
| Temperature | Use the lowest feasible temperature for the reaction. | Minimizes thermal degradation and unwanted side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric moisture.[4] |
| Solvents | Dry, aprotic solvents are preferred. | Minimizes the risk of hydrolysis of the 4-chloro group. |
Issue 3: Reaction Mixture Darkens Significantly Upon Heating
Symptom: The reaction mixture turns dark brown or black upon heating, often leading to a complex mixture of products and a low yield of the desired compound.
Probable Cause: Thermal decomposition of the pyrrolo[2,3-b]pyridine core. Many complex heterocyclic compounds have limited thermal stability.[6][7] The darkening suggests the formation of polymeric or tarry byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction darkening.
Detailed Steps:
-
Re-evaluate Reaction Temperature: Determine if the reaction can be conducted at a lower temperature, even if it requires a longer reaction time.
-
Solvent Screening: If high temperatures are required, screen alternative high-boiling aprotic solvents that may offer better stability for the compound.
-
Reagent Compatibility: Scrutinize all reagents for potential incompatibility with the 7-azaindole scaffold. Strong oxidants or reductants may lead to decomposition.
-
Catalyst Optimization: If a transition metal catalyst is used (e.g., in cross-coupling reactions), screen different ligands and optimize the catalyst loading. Sometimes, excess catalyst or an inappropriate ligand can promote decomposition pathways.
Issue 4: Potential Photodegradation
Symptom: Inconsistent results are obtained when reactions are run in clear glass vessels versus amber or foil-covered vessels. The compound shows signs of degradation upon prolonged storage in light.
Probable Cause: The pyrrolo[2,3-b]pyridine core, like many aromatic and heterocyclic systems, may be susceptible to photodegradation.[8][9]
Experimental Protocol for Assessing Photostability:
This protocol is a simplified approach based on ICH guidelines for photostability testing.[10][11][12]
-
Sample Preparation: Prepare two identical solutions of the compound in a common, relatively inert solvent (e.g., acetonitrile or THF).
-
Control Sample: Wrap one container completely in aluminum foil to serve as the dark control.
-
Test Sample: Place the second, unprotected container in a photostability chamber or expose it to a controlled light source that provides both visible and UV light.
-
Analysis: At regular intervals, take aliquots from both the control and test samples and analyze them by a stability-indicating method, such as RP-HPLC with UV detection.
-
Evaluation: Compare the chromatograms of the test and control samples. The appearance of new peaks or a decrease in the main peak area in the test sample relative to the control indicates photodegradation.
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bfarm.de [bfarm.de]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: A Researcher's Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. As a pyrrolo[2,3-b]pyridine derivative, this compound belongs to a class of molecules known for their potential as kinase inhibitors.[1][2] Ensuring on-target specificity and minimizing off-target effects is paramount for generating reproducible and reliable data. This document provides a framework for the rigorous validation and thoughtful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a heterocyclic organic compound. Its core structure, a pyrrolo[2,3-b]pyridine, is a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways.[1][4] The phenylsulfonyl group and the chloro substituent on your specific compound are critical for its binding affinity and selectivity towards its target kinase(s).[1][5]
Q2: What are off-target effects and why should I be concerned when using this compound?
Q3: How critical is the purity of my this compound sample?
Q4: My compound isn't showing any effect in my cell-based assay. What should I check first?
A4: If you're not observing an effect, start by troubleshooting the basics.[11] First, confirm the identity and purity of your compound stock.[10][11] Second, address solubility; small molecule inhibitors often have poor aqueous solubility and may precipitate in your media, drastically reducing the effective concentration.[11][13] Prepare fresh stock solutions in an appropriate solvent like anhydrous DMSO and visually inspect for precipitation upon dilution into your aqueous assay buffer.[11][14] Finally, ensure that your chosen cell line expresses the target protein at a sufficient level and that the target is active.[8]
Troubleshooting Guides
This section provides a systematic approach to common issues encountered during experimentation.
Issue 1: High Variability or Poor Reproducibility in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound in high-purity, anhydrous DMSO.[11][14] 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[11] 3. Store aliquots at the recommended temperature (typically -20°C or -80°C) and protect from light.[14] |
| Inconsistent Cell Health or Seeding | 1. Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase.[6] 2. Verify cell line identity to rule out contamination or misidentification. 3. Optimize your cell seeding protocol to ensure a homogenous cell suspension and consistent cell numbers across all wells of your assay plate.[13] |
| Poor Compound Solubility | 1. Visually inspect for precipitation when diluting your compound into aqueous media.[13] 2. Perform a solubility test by preparing the highest concentration of the compound in your final assay buffer and checking for turbidity or pellet formation after centrifugation.[13] 3. If solubility is an issue, consider using formulation techniques like co-solvents or excipients, but be sure to include appropriate vehicle controls.[13] |
Issue 2: Discrepancy Between Potent Biochemical Activity and Weak Cellular Activity
| Potential Cause | Troubleshooting Steps |
| Low Cell Permeability | 1. The compound may not be efficiently crossing the cell membrane. Assess the physicochemical properties of this compound; a high LogP value can sometimes indicate poor permeability.[8] 2. Perform a cellular target engagement assay to confirm that the compound is reaching its intracellular target. (See Protocol 2) |
| Active Efflux from Cells | 1. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). 2. Test for this by co-incubating your compound with known efflux pump inhibitors and observing if cellular activity is restored. |
| Rapid Compound Metabolism | 1. The compound may be quickly metabolized and inactivated by the cells. 2. Evaluate the stability of the compound in the presence of cell lysates or in your culture medium over the time course of your experiment.[6] |
Issue 3: Observed Cellular Phenotype Does Not Match Genetic Knockdown of the Target
This is a strong indicator of potential off-target effects.
Caption: Troubleshooting workflow for phenotype mismatch.
Experimental Protocols
Here are foundational protocols to characterize this compound and validate its effects.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases, identifying potential off-targets.[4][15]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a series of dilutions to determine IC50 values.
-
Assay Format: Engage a commercial service or use an in-house platform that offers a large kinase panel (e.g., >400 kinases). These assays typically measure the phosphorylation of a substrate by a recombinant kinase in the presence of your inhibitor.[15]
-
Initial Screen: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify any kinases that are significantly inhibited (e.g., >70% inhibition).[15]
-
IC50 Determination: For any "hits" identified in the initial screen, perform a full dose-response curve to determine the IC50 value for each of those kinases.[15]
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the screening concentration.
-
For the dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Present the data in a table to compare the potency against the intended target versus off-targets.
-
Illustrative Data Table (Hypothetical):
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target Kinase A) |
| Target Kinase A | 15 | 1 |
| Off-Target Kinase X | 350 | 23 |
| Off-Target Kinase Y | 1,200 | 80 |
| Off-Target Kinase Z | >10,000 | >667 |
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that this compound binds to its intended target within intact cells.[6]
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Seeding: Plate the cells in a 96-well white-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound and a vehicle control (e.g., DMSO). Add these to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer, which also binds to the target kinase, to all wells. Incubate to allow the system to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminometer equipped with filters to measure both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
The compound will compete with the tracer for binding to the target. A decrease in the BRET ratio indicates target engagement.
-
Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement in a cellular environment.[6]
-
Caption: Workflow for a NanoBRET™ target engagement assay.
Protocol 3: Cytotoxicity Assay (MTT or LDH)
Objective: To determine the concentration range at which this compound induces cell death, allowing you to distinguish a specific anti-proliferative effect from general toxicity.[6]
Methodology:
-
Cell Seeding: Plate your chosen cell line(s) in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a wide range of concentrations of your compound (e.g., from 1 nM to 100 µM) and a vehicle control. Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).[16]
-
Assay Procedure (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).[16]
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control wells.
-
Plot percent viability against compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
A significant difference between the IC50 for your desired phenotype and the CC50 is necessary to ensure your observations are not due to general toxicity.
-
References
- BenchChem. (2025). Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors.
- BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- Atom Scientific Ltd. (2022).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with [Compound].
- Crossfire Oncology. (2012).
- BenchChem. (2025). Interpreting Unexpected Results with SU11274: A Technical Support Guide.
- BenchChem. (n.d.). 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Labiotech.eu. (2025).
- Acta Crystallographica Section E. (2009). 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine.
- Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. crossfire-oncology.com [crossfire-oncology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methods for increasing the solubility of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine in aqueous solutions
Welcome to the technical support guide for 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming solubility challenges with this compound in aqueous solutions. Given its chemical structure, containing a heterocyclic pyrrolo[2,3-b]pyridine core and a phenylsulfonyl group, this molecule is anticipated to have low aqueous solubility, a common hurdle in experimental and developmental workflows.[1][2][3][4][5]
This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions to advance your research.
Understanding the Challenge: Physicochemical Properties
While specific experimental solubility data for this compound is not widely published, its structural components suggest it is a hydrophobic molecule. A related compound, 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is noted to be almost insoluble in water.[1] This inherent low aqueous solubility can impede a variety of applications, from biological assays to formulation development.
Troubleshooting Guide & FAQs
Here we address common issues and questions regarding the solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: I've tried dissolving the compound in water and it's not working. What is the first thing I should try?
A1: Direct dissolution in water is unlikely to be successful. The first and simplest approach is to use co-solvents.[6][7][8][9] These are water-miscible organic solvents that reduce the polarity of the aqueous solution, thereby increasing the solubility of non-polar compounds.[9][10] Start with common, less toxic co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs).[6][11]
Q2: What concentration of co-solvent should I use?
A2: The goal is to use the minimum amount of co-solvent necessary to achieve your desired concentration, as high concentrations of organic solvents can be detrimental to biological systems. It is recommended to start with a low percentage (e.g., 1-5% v/v) and incrementally increase it.[6] A screening experiment to determine the optimal co-solvent and its concentration is highly recommended.
Q3: Can I use pH adjustment to increase the solubility?
A3: The structure of this compound does not contain readily ionizable groups (like carboxylic acids or primary amines) that would allow for significant solubility changes with pH adjustment.[12][][14][15] Therefore, this method is unlikely to be effective for this particular compound.
Q4: My compound precipitates when I add the stock solution to my aqueous buffer. What can I do?
A4: This is a common issue when a drug dissolved in a high concentration of organic solvent is diluted into an aqueous medium. To mitigate this, consider the following:
-
Slower addition: Add the stock solution dropwise while vigorously stirring the aqueous buffer.
-
Use of surfactants: Incorporating a non-ionic surfactant can help to form micelles that encapsulate the hydrophobic compound, preventing precipitation.[16][17][18]
-
Pre-forming a complex: Using cyclodextrins to form an inclusion complex before adding to the buffer can significantly improve solubility and stability.[19][20][21][22]
Q5: Are there more advanced techniques I can use for formulation development?
A5: Yes, for more robust formulations, especially for in vivo studies, consider solid dispersions.[23][24][25] This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate and bioavailability.[23][26][24]
Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" or forms a film instead of dissolving. | Poor wettability and low solubility. | Use a surfactant to improve wettability.[23] Consider particle size reduction through techniques like micronization to increase surface area.[27] |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium. | Confirm the solubility limit in your final assay buffer. Consider using a formulation with cyclodextrins or surfactants for better stability.[16][19] |
| Toxicity observed in cell-based assays. | High concentration of the co-solvent (e.g., DMSO). | Titrate the co-solvent to the lowest effective concentration. Screen for less toxic co-solvents like ethanol or PEG 400. |
Experimental Protocols & Methodologies
The following section provides detailed protocols for systematically increasing the aqueous solubility of this compound.
Method 1: Co-Solvent Screening
This experiment aims to identify the most effective co-solvent and the minimum concentration required.
Workflow Diagram
Caption: Workflow for co-solvent screening to enhance solubility.
Step-by-Step Protocol
-
Prepare Stock Solutions: Dissolve this compound in various co-solvents (e.g., DMSO, Ethanol, PEG 400) to create concentrated stock solutions (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In separate tubes, prepare a series of aqueous buffers (e.g., PBS, pH 7.4).
-
Titration: Add increasing volumes of the stock solution to the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Equilibration and Observation: Vortex each tube and allow it to equilibrate at room temperature for at least one hour. Visually inspect for any signs of precipitation. For a more sensitive assessment, examine a small aliquot under a microscope.
-
Quantification (Optional): Centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the kinetic solubility.
Expected Results (Hypothetical Data)
| Co-Solvent | Max Achieved Concentration (µg/mL) without Precipitation | Required Co-Solvent % (v/v) |
| Ethanol | 50 | 5% |
| Propylene Glycol | 75 | 5% |
| PEG 400 | 100 | 2% |
| DMSO | >200 | 1% |
Method 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[19][20][21][22][28]
Logical Relationship Diagram
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Step-by-Step Protocol
-
Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to β-cyclodextrin.[19]
-
Prepare Cyclodextrin Solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Analysis: Filter the suspensions through a 0.22 µm filter to remove undissolved compound. Analyze the filtrate by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Plot and Determine: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of this phase solubility diagram can be used to determine the complexation efficiency.
Expected Results (Hypothetical Data)
| HP-β-CD Concentration (w/v) | Solubility of Compound (µg/mL) |
| 0% (Water) | < 1 |
| 1% | 50 |
| 5% | 250 |
| 10% | 550 |
Method 3: Formulation with Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic molecules.[16][17][18][29] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally preferred for biological applications due to their lower toxicity.
Step-by-Step Protocol
-
Prepare Surfactant Solutions: Prepare aqueous solutions of the selected surfactant at concentrations above its critical micelle concentration (CMC).
-
Solubility Determination: Add an excess amount of this compound to each surfactant solution.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as described in the cyclodextrin protocol.
Concluding Remarks
Increasing the aqueous solubility of this compound is a critical step for its successful application in research and development. A systematic approach, starting with simple co-solvents and progressing to more sophisticated methods like cyclodextrin complexation or surfactant-based formulations, will yield the most reliable and reproducible results. Always consider the downstream application when selecting a solubilization method to ensure compatibility and avoid experimental artifacts.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.Journal of Drug Delivery and Therapeutics.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
- Solid Dispersion Method: An Overview.ijddt.com.
- (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- Solid dispersion technique for improving solubility of some poorly soluble drugs.Scholars Research Library.
- A Review: Solid Dispersion as a Solubility Enhancement Technique.YMER.
- Cosolvent.Wikipedia.
- Co-solvent: Significance and symbolism.Academypedia.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Drug Solubility: Importance and Enhancement Techniques.
- Solubility enhancement techniques: A comprehensive review.WJBPHS.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.MDPI.
- Techniques to improve the solubility of poorly soluble drugs.
- Solubilization of Biologically Active Heterocyclic Compounds by Biocomp
- Cosolvent and Complex
- Enhancing solubility and stability of poorly soluble drugs.academypedia.info.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE.ChemBK.
- PH adjustment: Significance and symbolism.Academypedia.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- pH Adjustment and Co-Solvent Optimiz
- Solubility Enhancement of Drugs.
- Various techniques for solubility enhancement: An overview.
- How to Improve the Bioavailability of Poorly W
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
- The Role of Surfactants in Solubiliz
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.alliedacademies.org.
- Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
- Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents.
- Emulsifiers and solubilizers.Arkema Specialty Surfactants.
- Different solubilizer type things.Humblebee & Me.
- Solubilization techniques used for poorly w
- This compound-2-carboxylic acid.PubChem.
- This compound.Aaronchem.
- 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)- | 744209-63-0.ChemicalBook.
- 744209-63-0|this compound.BLDpharm.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound-2-carboxylic acid | C14H9ClN2O4S | CID 53350329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 744209-63-0 | MFCD04153750 | this compound [aaronchem.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)- | 744209-63-0 [chemicalbook.com]
- 5. 744209-63-0|this compound|BLD Pharm [bldpharm.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jddtonline.info [jddtonline.info]
- 24. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 25. ymerdigital.com [ymerdigital.com]
- 26. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Assays with 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for researchers utilizing 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth troubleshooting advice for unexpected experimental outcomes. As a substituted 7-azaindole, this compound possesses distinct chemical features that can influence assay results in non-obvious ways. Our goal is to equip you with the expertise to identify potential artifacts, validate your results, and proceed with confidence.
Introduction: Understanding the Molecule
This compound is characterized by three key moieties that can contribute to unexpected assay behavior:
-
Aromatic Pyrrolo[2,3-b]pyridine Core: This heterocyclic system can be intrinsically fluorescent and may interact with biological targets through various non-covalent interactions.
-
Phenylsulfonyl Group: A bulky, hydrophobic protecting group on the pyrrole nitrogen. This group significantly increases the molecule's potential for aggregation in aqueous buffers. While generally stable, its lability under certain conditions should not be overlooked.[1][2]
-
4-Chloro Substituent: An electron-withdrawing group that activates the pyridine ring, making this position susceptible to nucleophilic attack. This creates the potential for covalent modification of nucleophilic residues (like cysteine) in proteins, a possible but often unintended mechanism of action.[3]
This guide is structured as a series of frequently encountered problems. Each section explains the potential underlying causes and provides a logical workflow with detailed protocols to diagnose and solve the issue.
Section 1: Unexpected or Irreproducible Inhibition
This is one of the most common challenges encountered during screening campaigns. The compound appears active, but the results are difficult to reproduce or show atypical dose-response behavior.
FAQ 1.1: My compound shows potent inhibition, but the dose-response curve is unusually steep, has a high Hill slope, or is inconsistent between experiments. What is the likely cause?
Short Answer: The most probable cause is compound aggregation in your aqueous assay buffer.
Detailed Explanation: The large, hydrophobic phenylsulfonyl group makes this compound prone to forming colloidal aggregates at concentrations typically used in screening (low micromolar range). These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at a target's active site.[4][5] This phenomenon is a notorious source of false positives in high-throughput screening.[6]
Characteristics of aggregation-based inhibition include:
-
Steep Dose-Response Curves: Inhibition appears only after a critical aggregation concentration (CAC) is reached, leading to a sharp drop in activity over a narrow concentration range.
-
Poor Reproducibility: The formation of aggregates is highly sensitive to minor variations in buffer composition, incubation time, and handling, leading to poor run-to-run consistency.[7]
-
Time-Dependent Inhibition: The inhibitory effect may increase with pre-incubation time as aggregates form and sequester the target protein.
// Define Nodes start [label="Start:\nUnexpected Inhibition Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; detergent_test [label="Protocol 1:\nRun assay with 0.01% Triton X-100", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme_conc [label="Protocol 2:\nVary Enzyme Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dls_test [label="Biophysical Confirmation:\nDynamic Light Scattering (DLS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Decision Points detergent_result [label="Inhibition Abolished?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; enzyme_result [label="IC50 shifts with [Enzyme]?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes aggregation_likely [label="Conclusion:\nAggregation is the likely cause.\nRe-test in optimized buffer.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; true_inhibitor [label="Conclusion:\nLikely a true inhibitor.\nProceed with mechanism of action studies.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> detergent_test; detergent_test -> detergent_result; detergent_result -> aggregation_likely [label="Yes"]; detergent_result -> enzyme_conc [label="No"]; enzyme_conc -> enzyme_result; enzyme_result -> aggregation_likely [label="Yes"]; enzyme_result -> true_inhibitor [label="No"]; aggregation_likely -> dls_test [style=dashed, label="Optional Confirmation"]; } dot Caption: Troubleshooting workflow for suspected compound aggregation.
Protocol 1: Detergent Counter-Screen This is the most straightforward method to diagnose aggregation.[8]
-
Prepare two sets of assay buffers:
-
Buffer A: Your standard assay buffer.
-
Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Run Dose-Response: Perform a full dose-response experiment for your compound in parallel using both Buffer A and Buffer B.
-
Analyze: If the compound's inhibitory activity is significantly reduced or completely abolished in the presence of Triton X-100, aggregation is the confirmed cause. The detergent disrupts the formation of colloidal particles, eliminating the non-specific inhibition.
Section 2: Assay Signal Interference
The inherent spectroscopic properties of a compound can directly interfere with the assay readout, leading to false positive or false negative results that have nothing to do with the biological target.
FAQ 2.1: My compound is showing up as an inhibitor in my fluorescence-based assay. How do I know if it's a real hit or just an artifact?
Short Answer: Your compound may be autofluorescent or acting as a quencher for your assay's fluorophore. You must run specific controls to rule out these artifacts.
Detailed Explanation: Many compounds containing conjugated aromatic systems, like the pyrrolo[2,3-b]pyridine core, can absorb and/or emit light. This can interfere with fluorescence-based assays in two primary ways:[9][10]
-
Autofluorescence: The compound itself fluoresces at the same wavelength used to measure the assay signal. This adds to the total signal, which can mask a true inhibitory effect (false negative) or, in assays where signal loss is measured, appear as activation (false positive).[11]
-
Quenching: The compound absorbs light at either the excitation or emission wavelength of your assay's fluorophore. This is often due to an overlap in spectral properties and leads to a decrease in the detected signal, mimicking inhibition (a false positive).[9][12]
Protocol 2: Autofluorescence Check
-
Prepare Control Wells: In a microplate, add your compound at the highest concentration used in your assay to wells containing only the assay buffer (no enzyme, no substrate, no fluorophore).
-
Measure Fluorescence: Read the plate using the same filter set (excitation and emission wavelengths) as your main experiment.
-
Analyze: If you detect a significant signal from the compound-only wells, your compound is autofluorescent. This signal must be subtracted from your experimental wells, or you may need to switch to an orthogonal assay format.[7][10]
Protocol 3: Quenching Check
-
Prepare Control Wells: Set up a reaction that produces a stable, maximal fluorescent signal. For example, run your assay to completion with a positive control or simply add the final fluorescent product to the wells.
-
Add Compound: To these wells, add your test compound across its full concentration range.
-
Measure Fluorescence: Read the plate immediately.
-
Analyze: If the fluorescent signal decreases in a dose-dependent manner upon addition of your compound, it is acting as a quencher. This indicates a high likelihood of a false positive result.
| Interference Type | Effect on Signal | Potential Outcome in Inhibition Assay | Control Experiment |
| Autofluorescence | Adds to signal | False Negative (masks signal loss) | Compound + Buffer only |
| Quenching | Reduces signal | False Positive (mimics signal loss) | Compound + Final Fluorescent Product |
Section 3: Potential for Covalent Modification
The chloro-substituent on the pyridine ring introduces the possibility of covalent bond formation with the target protein, which requires specific validation experiments to confirm.
FAQ 3.1: My compound shows time-dependent inhibition that is not reversed by dilution. Could it be a covalent inhibitor?
Short Answer: Yes, this is a classic indicator of irreversible or covalent inhibition. The 4-chloro-pyrrolo[2,3-b]pyridine moiety can potentially react with nucleophilic residues like cysteine.
Detailed Explanation: The chlorine atom at the 4-position of the 7-azaindole core is on an electron-deficient ring, making it a potential electrophile for an SNAr (Nucleophilic Aromatic Substitution) reaction.[13] A suitably positioned cysteine residue in a protein's binding pocket could attack this position, displacing the chloride and forming a permanent covalent bond.[3]
Evidence for covalent modification includes:
-
Time-dependency: Inhibition increases with longer pre-incubation times between the compound and the target protein.
-
Irreversibility: The inhibitory effect is not reversed after rapidly diluting the compound-enzyme complex (a "jump dilution" experiment).
-
Mass Spectrometry: The most definitive proof is observing the expected mass shift of the protein after incubation with the compound, corresponding to the addition of the molecule's mass minus HCl.
// Define Nodes start [label="Start:\nTime-Dependent Inhibition Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; jump_dilution [label="Protocol 4:\nPerform Jump Dilution Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mass_spec [label="Definitive Confirmation:\nIntact Protein Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Decision Points jump_result [label="Activity Recovered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes covalent_likely [label="Conclusion:\nCovalent inhibition is likely.\nProceed to Mass Spec.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; slow_binding [label="Conclusion:\nSlow, tight-binding reversible inhibitor.\nInvestigate kinetics.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> jump_dilution; jump_dilution -> jump_result; jump_result -> covalent_likely [label="No"]; jump_result -> slow_binding [label="Yes"]; covalent_likely -> mass_spec [style=dashed, label="Required for Proof"]; } dot Caption: Workflow to investigate potential covalent inhibition.
Protocol 4: Jump Dilution Experiment
-
Pre-incubation: Incubate your target protein with a high concentration of the compound (e.g., 10x IC50) for a set period (e.g., 60 minutes) to allow for potential covalent reaction. Also prepare a control sample with protein and vehicle (DMSO).
-
Dilution: Rapidly dilute the compound-protein mixture and the control mixture 100-fold into the assay buffer containing the substrate. The dilution should lower the compound concentration to well below its IC50, such that a reversible inhibitor would dissociate and activity would be restored.
-
Measure Activity: Immediately measure the enzymatic activity over time.
-
Analyze: If the activity in the compound-treated sample remains inhibited and does not recover to the level of the control, this strongly suggests irreversible or covalent inhibition.
References
- Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.
- Pope, A. J., Haupts, U. M., & Moore, K. J. (1999). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening. [Link]
- Simeonov, A., Jadhav, A., & Inglese, J. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
- European Federation for Medicinal Chemistry (EFMC). (2021).
- ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. [Link]
- Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]
- Evotec. (2024).
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. [Link]
- ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. [Link]
- National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
- Am Ende, C. W., et al. (2019).
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]
- Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac. [Link]
- Strelow, J. M. (2017). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]
- Das, P., & Das, P. K. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles.
- Horne, R., et al. (2022). A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation.
- Bernstein, S. L., et al. (2009). Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry. PubMed Central. [Link]
- Horne, R., et al. (2023).
- Ba-S., A., et al. (2023). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. [Link]
- Scully, S. S., & Wender, P. A. (2010).
- Baell, J. B., & Walters, M. A. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
- Am Ende, C. W., & Wender, P. A. (2012).
- Johnson, D. S., & Weïwer, M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
- ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
- PubChem. (n.d.). This compound-2-carboxylic acid. [Link]
- Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
- Lampa, A., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. [Link]
- ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]
- Zhang, X., et al. (2025). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Organic & Biomolecular Chemistry. [Link]
- Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening.
- Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol.
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Its Amino and Methoxy Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its ability to mimic purine and indole systems allows for potent interactions with a variety of biological targets, particularly protein kinases and microbial enzymes.[3][4] This guide provides a comparative analysis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its key derivatives where the 4-chloro substituent is replaced by an amino or methoxy group. We will delve into their synthesis, structure-activity relationships (SAR), and reported biological activities, offering insights for researchers and professionals in drug development.
The Strategic Importance of the 4-Position
The C4 position of the 7-azaindole ring system is a critical vector for modulating the electronic and steric properties of the molecule, profoundly influencing its biological activity. The introduction of a chloro, amino, or methoxy group at this position can significantly alter the compound's interaction with its target protein and affect its pharmacokinetic properties.
-
4-Chloro: The electron-withdrawing nature of the chlorine atom can influence the acidity of the pyrrole nitrogen and the overall electron distribution of the bicyclic system. It also serves as a versatile synthetic handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.[5]
-
4-Amino: The amino group, a hydrogen bond donor and acceptor, can form key interactions with amino acid residues in the active site of target enzymes, often leading to enhanced potency.[6]
-
4-Methoxy: The methoxy group, a hydrogen bond acceptor with moderate electron-donating character, can also influence target binding and improve metabolic stability.[7]
Synthetic Pathways to Key Derivatives
The synthesis of these derivatives commences with the commercially available 7-azaindole. A robust synthetic strategy involves the initial chlorination at the 4-position, followed by protection of the pyrrole nitrogen with a phenylsulfonyl group. This N-protected intermediate serves as a common precursor for the subsequent introduction of the amino and methoxy functionalities.
Comparative Biological Activity
Kinase Inhibitory Activity
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4] The substituent at the 4-position plays a crucial role in determining the potency and selectivity of these inhibitors.
| Derivative Class | Target Kinase(s) | Reported IC50 Values (nM) | Reference(s) |
| 4-Chloro-7-azaindole Derivatives | Cdc7 | 7 - 50 | [8] |
| c-Met | 20 - 70 | [3] | |
| FLT3 | <1 (sub-nanomolar) | [4] | |
| 4-Amino-7-azaindole Derivatives | PI3Kγ | 50 | [9] |
| CSF1R | 28 | [2] | |
| JAK2 | 260 | [3] | |
| 4-Methoxy-7-azaindole Derivatives | p38 | Potent and selective | [10] |
Analysis:
-
4-Chloro derivatives often serve as versatile intermediates but also exhibit potent kinase inhibitory activity themselves. The chloro group can occupy hydrophobic pockets within the ATP-binding site.[8]
-
4-Amino derivatives frequently demonstrate enhanced potency due to the formation of additional hydrogen bonds with the kinase hinge region or other key residues.[6] The amino group can be further functionalized to extend into other regions of the ATP-binding site, allowing for fine-tuning of selectivity.
-
4-Methoxy derivatives have also been shown to be potent kinase inhibitors. The methoxy group can act as a hydrogen bond acceptor and its modest size is generally well-tolerated in the ATP-binding pocket.[7]
Antimicrobial Activity
7-Azaindole derivatives have also shown promise as antimicrobial agents.[6][11] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
| Derivative Class | Target Organism(s) | Reported MIC Values (µg/mL) | Reference(s) |
| 4-Chloro-7-azaindole Derivatives | Staphylococcus aureus | 64 | [12] |
| Escherichia coli | >64 | [12] | |
| 4-Amino-7-azaindole Derivatives | Cryptococcus neoformans | 3.9 | [6] |
| General 7-Azaindole Derivatives | Gram-positive bacteria | 0.5 - 4 | [1] |
Analysis:
-
The presence of a chloro group at the 4-position has been shown to confer some antibacterial activity, although it may not be the most potent substituent.[12]
-
The literature suggests that other substitutions on the 7-azaindole ring can lead to potent broad-spectrum antibacterial activity.[2][11]
-
The antifungal activity of 4-amino derivatives against Cryptococcus neoformans highlights the potential for this scaffold in developing agents against opportunistic fungal infections.[6]
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)
-
To a solution of 7-azaindole (1 equivalent) in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).[1][13]
-
The reaction mixture is heated at a temperature ranging from room temperature to reflux, depending on the chosen chlorinating agent, and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and neutralized with a base (e.g., sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 2: N-Phenylsulfonylation
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
The mixture is stirred at 0 °C for a short period, followed by the dropwise addition of benzenesulfonyl chloride (1.1 equivalents).
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.[1]
Synthesis of 4-Amino and 4-Methoxy Derivatives
Buchwald-Hartwig Amination for 4-Amino Derivative
-
In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).[6][8]
-
Add an amine source (e.g., benzophenone imine, followed by hydrolysis, or an appropriate amine) and an anhydrous solvent (e.g., toluene or dioxane).
-
The reaction mixture is heated to a temperature typically between 80-110 °C until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution for 4-Methoxy Derivative
-
To a solution of this compound (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or methanol, add sodium methoxide (NaOMe) (excess, e.g., 2-3 equivalents).[5][14]
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion and Future Directions
The 4-position of the 7-azaindole scaffold is a key determinant of biological activity. While 4-chloro derivatives serve as crucial synthetic intermediates and possess intrinsic activity, their conversion to 4-amino and 4-methoxy analogues offers opportunities to enhance potency and selectivity through specific hydrogen bonding and electronic modulation.
The lack of direct comparative studies underscores a significant gap in the current literature. Future research should focus on the systematic evaluation of these and other 4-substituted derivatives against a standardized panel of kinases and microbial strains. Such studies would provide a clearer understanding of the SAR at this position and accelerate the development of novel therapeutics based on the versatile pyrrolo[2,3-b]pyridine scaffold.
References
- Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307–315. [Link]
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. [Link]
- Saify, Z. S., et al. (2013). 7-Azaindole derivatives as potential antibacterial agents.
- Zhang, Y., et al. (2021).
- Merour, J. Y., & Joseph, B. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
- Wang, T., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. [Link]
- Heffron, T. P., et al. (2010). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- van der Stelt, M., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Chemistry LibreTexts. (2022). 16.
- Li, Y., et al. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules. [Link]
- Henry, J. R., et al. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry. [Link]
- CN102746295A - Preparation method for 4-substituted-7-azaindole.
- Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
- Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase and Phosphodiesterase Inhibition
In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold. Its unique electronic properties and structural rigidity make it an ideal backbone for the design of potent and selective inhibitors of various key cellular targets. This guide provides a comprehensive comparison of the efficacy of analogs based on the 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine framework. We will delve into the structure-activity relationships (SAR) of these compounds against critical oncology and inflammation targets, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), Traf2- and NCK-Interacting Kinase (TNIK), and Phosphodiesterase 4B (PDE4B). This analysis is supported by a review of pertinent experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Strategic Importance of the this compound Scaffold
The 4-chloro-1H-pyrrolo[2,3-b]pyridine core serves as a versatile starting point for the synthesis of a diverse library of analogs. The chlorine atom at the 4-position is a key reactive handle, enabling nucleophilic aromatic substitution to introduce a variety of amine-containing side chains. This allows for the systematic exploration of the chemical space around the scaffold to optimize target engagement and selectivity.[1]
The phenylsulfonyl group at the 1-position of the pyrrole nitrogen plays a crucial role in modulating the electronic and steric properties of the molecule. It can influence the orientation of the scaffold within the target's binding site and provide additional interaction points, potentially enhancing potency and selectivity. While direct comparative studies on a series of analogs of this compound are not extensively documented in publicly available literature, we can synthesize a comparative analysis by examining related series of 1H-pyrrolo[2,3-b]pyridine derivatives.
Comparative Efficacy Against Key Biological Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is demonstrated by its ability to be adapted to inhibit a range of important enzymes. Below, we compare the efficacy of analogs against several key targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][4] The following table summarizes the structure-activity relationship of a series of C3-substituted 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analogs against FGFR1.
Table 1: Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR1 Inhibitors [2]
| Compound | R Group (at C3) | FGFR1 IC₅₀ (nM) |
| 4a | 3-methoxyphenyl | 105 |
| 4b | 3-chlorophenyl | >1000 |
| 4h | 3,5-dimethoxyphenyl | 7 |
| 4l | 3-ethoxyphenyl | 12 |
Data extracted from a study on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives.
The data clearly indicates that substitution at the 3-position of the phenyl ring significantly impacts FGFR1 inhibitory activity. The introduction of a second methoxy group at the 5-position of the phenyl ring, as in compound 4h , resulted in a dramatic increase in potency compared to the single methoxy substitution in 4a .[2] This suggests that the 3,5-dimethoxyphenyl moiety optimally occupies a hydrophobic pocket in the FGFR1 active site.
Phosphodiesterase 4B (PDE4B) Inhibition
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases. A scaffold-hopping approach led to the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[5]
Table 2: Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs as PDE4B Inhibitors [5]
| Compound | Amide Substituent (R) | PDE4B IC₅₀ (µM) | Selectivity over PDE4D |
| 11a | Cyclopropyl | 0.45 | - |
| 11h | 3,3-difluoroazetidin-1-yl | 0.14 | 6-fold |
| 11j | 3-hydroxy-3-methylazetidin-1-yl | 0.11 | - |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.
These results highlight the importance of the amide substituent in driving PDE4B inhibition. The introduction of a 3,3-difluoroazetidine ring in compound 11h provided a significant boost in potency and selectivity over the related PDE4D isoform.[5] This suggests that the fluorine atoms may be involved in favorable interactions within the PDE4B active site.
Understanding the Mechanism: Signaling Pathways
To appreciate the therapeutic potential of these compounds, it is crucial to understand the signaling pathways they modulate.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[2][3]
Caption: Simplified FGFR signaling pathway leading to cancer cell proliferation.
PDE4B and cAMP Signaling in Inflammation
PDE4B reduces inflammation by catalyzing the hydrolysis of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production.
Caption: Role of PDE4B in modulating cAMP levels and inflammation.
Experimental Methodologies
The following are representative protocols for the in vitro evaluation of the efficacy of 1H-pyrrolo[2,3-b]pyridine analogs.
Kinase Inhibition Assay (e.g., FGFR)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Plate Setup: Dispense the compound dilutions into a 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).
-
Enzyme and Substrate Addition: Add a mixture of the recombinant kinase (e.g., FGFR1) and its specific substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure the generated ADP by adding the detection reagents according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
PDE4B Inhibition Assay
Objective: To determine the IC₅₀ of test compounds against PDE4B.
Principle: This assay often uses fluorescence polarization (FP) to measure the hydrolysis of a fluorescently labeled cAMP analog.
Step-by-Step Protocol:
-
Compound Preparation: As described for the kinase assay.
-
Plate Setup: Dispense compound dilutions into a suitable assay plate (e.g., a black 96-well plate).
-
Reaction Mixture: Prepare a reaction mixture containing the recombinant PDE4B enzyme and a fluorescently labeled cAMP substrate in an appropriate assay buffer.
-
Reaction Initiation and Incubation: Add the reaction mixture to the wells containing the compounds and incubate at room temperature.
-
Signal Detection: After incubation, add a binding agent that specifically binds to the hydrolyzed substrate, causing a change in fluorescence polarization.
-
Data Analysis: Measure the fluorescence polarization using a plate reader. Calculate the percent inhibition and determine the IC₅₀ values.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and promising starting point for the development of inhibitors against a range of therapeutically relevant targets. The 4-chloro substitution provides a convenient handle for the synthesis of diverse analog libraries, enabling the fine-tuning of potency and selectivity. The data presented in this guide, synthesized from studies on closely related analogs, demonstrates that systematic modifications to this core structure can lead to highly potent inhibitors of kinases like FGFR and phosphodiesterases like PDE4B.
Future research should focus on the synthesis and evaluation of a comprehensive library of this compound analogs. A head-to-head comparison of such a library against a panel of kinases and other relevant targets would provide a more complete understanding of the structure-activity relationships and guide the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- Selig, R., Schollmeyer, D., Albrecht, W., & Laufer, S. A. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3018. [Link]
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. [Link]
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. [Link]
- Gant, T. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
- Hovland, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3487. [Link]
- Khan, I., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(11), 2931-2936. [Link]
- Wang, Y., et al. (2023). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Bioorganic & Medicinal Chemistry, 84, 117260. [Link]
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. [Link]
- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4078-4094. [Link]
- Wesołowska, O., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Ali, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5109. [Link]
- Abdel-Gawad, H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4949. [Link]
- Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 215-233. [Link]
- Carraro, F., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 239. [Link]
- Xiang, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 493-498. [Link]
- Selig, R., Schollmeyer, D., Albrecht, W., & Laufer, S. A. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3018. [Link]
- Selig, R., Schollmeyer, D., Albrecht, W., & Laufer, S. A. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- Moolman, W., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(7), 1143-1153. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine as a Specific CSF1R Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine as a specific inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical target in oncology and immunology. While direct enzymatic data for this specific compound is not widely published, its core scaffold, 7-azaindole (pyrrolo[2,3-b]pyridine), is a well-established pharmacophore in numerous potent CSF1R inhibitors.[1][2] This guide, therefore, proceeds under the strong scientific premise that this compound is a putative CSF1R inhibitor and outlines the rigorous experimental workflow required to confirm its activity and specificity.
We will compare its hypothetical performance against two well-characterized CSF1R inhibitors: Pexidartinib (PLX3397) , an FDA-approved drug, and BLZ945 , a widely used preclinical tool compound. This comparative approach ensures a robust evaluation of the compound's potential as a novel therapeutic agent or research tool.
Introduction to CSF1R and the Rationale for Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their precursors.[3][4] Upon binding its ligands, CSF-1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. This signaling is crucial for macrophage function.
In the context of cancer, tumor-associated macrophages (TAMs) often create an immunosuppressive microenvironment that promotes tumor growth, angiogenesis, and metastasis.[5][6] By inhibiting CSF1R, it is possible to deplete these TAMs or repolarize them to an anti-tumor phenotype, thereby restoring anti-cancer immunity.[2] This makes CSF1R a highly attractive target for drug development.
Below is a diagram illustrating the canonical CSF1R signaling pathway.
Caption: Canonical CSF1R signaling pathway.
Experimental Validation Workflow
A multi-step experimental cascade is necessary to thoroughly validate a new chemical entity as a specific enzyme inhibitor. This process moves from initial biochemical potency determination to cellular target engagement and finally to functional cellular outcomes.
Caption: Experimental workflow for inhibitor validation.
Phase 1: In Vitro Biochemical Validation
Experiment 1: Biochemical IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified CSF1R (IC50), providing a direct measure of its potency.
Methodology:
-
Reagents: Recombinant human CSF1R kinase domain, ATP, poly(E,Y)4:1 substrate.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method. The assay measures the phosphorylation of a biotinylated substrate by the kinase.
-
Procedure:
-
Prepare a serial dilution of this compound, Pexidartinib, and BLZ945 in DMSO.
-
In a 384-well plate, add the CSF1R enzyme to each well containing the test compounds.
-
Initiate the kinase reaction by adding a mixture of ATP (at Km concentration) and the biotinylated substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary (Hypothetical):
| Compound | CSF1R Biochemical IC50 (nM) |
| This compound | 15 |
| Pexidartinib (Comparator 1) | 5 |
| BLZ945 (Comparator 2) | 2 |
Experiment 2: Kinase Selectivity Profiling
Objective: To assess the specificity of the compound by screening it against a broad panel of other protein kinases. High specificity is a critical attribute of a quality inhibitor, minimizing off-target effects.
Methodology:
-
Service: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX, Promega).
-
Procedure:
-
Submit the test compound at a high concentration (e.g., 1 µM).
-
The compound is screened against a panel of hundreds of kinases (e.g., the KINOMEscan™ panel).
-
The percentage of inhibition for each kinase is determined.
-
-
Data Analysis: Results are often presented as a "scan" tree-spot diagram, visually representing the kinases that are significantly inhibited. A highly selective compound will only show strong inhibition of the intended target (CSF1R) and minimal activity against other kinases.
Phase 2: In Cellulo Target Validation
Experiment 3: Cellular Target Engagement
Objective: To confirm that this compound directly binds to CSF1R within a live cellular environment.
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Procedure:
-
Culture a relevant cell line (e.g., M-NFS-60 myeloblastic leukemia cells, which express CSF1R) and treat with the test compound or vehicle (DMSO).
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).
-
Centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the supernatant (containing soluble protein) by Western blot using an anti-CSF1R antibody.
-
-
Data Analysis: Plot the amount of soluble CSF1R at each temperature for both the treated and vehicle samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.
Experiment 4: Inhibition of Downstream Signaling
Objective: To demonstrate that target engagement leads to the inhibition of the CSF1R signaling pathway within the cell.
Methodology (Western Blot):
-
Cell Line: Bone marrow-derived macrophages (BMDMs) or a similar CSF-1 dependent cell line.
-
Procedure:
-
Starve the cells of growth factors to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with a recombinant CSF-1 ligand for a short period (e.g., 15 minutes).
-
Immediately lyse the cells and prepare protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CSF1R (p-CSF1R), total CSF1R, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize the bands using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the levels of p-CSF1R and p-AKT, with no change in the total protein levels. Calculate the cellular IC50 for the inhibition of phosphorylation.
Comparative Data Summary (Hypothetical):
| Compound | Cellular p-CSF1R Inhibition IC50 (nM) |
| This compound | 50 |
| Pexidartinib (Comparator 1) | 20 |
| BLZ945 (Comparator 2) | 10 |
Phase 3: Functional Cellular Assays
Experiment 5: Macrophage Viability/Proliferation Assay
Objective: To assess the functional consequence of CSF1R inhibition on cells whose proliferation is dependent on CSF1R signaling.
Methodology:
-
Cell Line: Bone marrow-derived macrophages (BMDMs).
-
Procedure:
-
Plate BMDMs in a 96-well plate in media containing a minimal amount of CSF-1 to ensure survival.
-
Add serial dilutions of the test compounds.
-
Incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validate this compound as a specific CSF1R inhibitor. By following this workflow and comparing the results to established inhibitors like Pexidartinib and BLZ945, researchers can build a comprehensive data package to support its utility.
A successful validation, characterized by potent biochemical activity, high kinase selectivity, confirmed cellular target engagement, and on-target functional effects, would establish this compound as a valuable tool for studying CSF1R biology or as a lead candidate for further drug development. Subsequent steps would involve pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.
References
- MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ACS Publications. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids.
- ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- National Institutes of Health. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- MDPI. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors.
- ResearchGate. (2023). (PDF) Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- ResearchGate. (2020). Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side....
- ResearchGate. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Norwegian Research Information Repository. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- National Institutes of Health. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- National Institutes of Health. (2013). CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells.
- PubMed. (2023). Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors.
- PubMed. (2020). Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration.
- National Institutes of Health. (2020). CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model.
- MDPI. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
- PubMed Central. (2020). Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to Assessing the Kinase Cross-Reactivity of Novel Pyrrolo[2,3-b]pyridine Scaffolds
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the kinase selectivity of novel chemical entities, using 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine as a representative case study. For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a potential inhibitor is paramount for predicting both therapeutic efficacy and off-target liabilities. We will objectively compare the hypothetical performance of our lead compound with established alternatives, supported by detailed experimental protocols and illustrative data.
The pyrrolo[2,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][2] Its inherent ability to interact with the ATP-binding pocket of kinases makes it a fertile starting point for drug design.[3][4] However, this same feature necessitates a rigorous and systematic assessment of selectivity across the human kinome to ensure that a novel compound inhibits its intended target with high fidelity.
This document outlines a multi-phase experimental strategy, from broad-based screening to focused cellular validation, designed to build a comprehensive selectivity profile. We will compare our lead compound against two clinically relevant Janus Kinase (JAK) inhibitors, Tofacitinib and Fedratinib, to provide context for its hypothetical performance.
Rationale for Target Family and Comparator Selection
Given that the pyrrolo[2,3-b]pyridine scaffold is prominent in many Janus Kinase (JAK) inhibitors, the JAK family represents a logical and high-priority target class for initial investigation.[5][6] The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling and are implicated in a host of inflammatory and autoimmune diseases.[7][8]
To establish a meaningful comparison, we have selected two well-characterized inhibitors with distinct selectivity profiles:
-
Tofacitinib: A first-generation, non-selective JAK inhibitor, originally designed to target JAK3 but also potently inhibiting JAK1 and JAK2.[9][10] Its broad activity provides a benchmark for a pan-JAK inhibition profile.
-
Fedratinib: A second-generation inhibitor designed for preferential activity against JAK2.[11][12][13] It serves as a benchmark for a more selective inhibition profile within the JAK family.
By comparing our novel compound to these standards, we can effectively triangulate its position on the selectivity spectrum and make informed predictions about its potential biological activity and therapeutic window.
A Phased Approach to Cross-Reactivity Profiling
A robust assessment of kinase selectivity is not a single experiment but a carefully planned cascade. This ensures that resources are used efficiently, moving from broad, high-throughput methods to more complex, physiologically relevant assays.
Caption: A three-phase workflow for kinase inhibitor selectivity profiling.
Phase 1: Broad Kinome Screening
Expertise & Experience: The initial step must be an unbiased survey of the kinome to identify all potential binding partners. A competition binding assay is superior for this purpose over an enzymatic activity assay, as it is not dependent on identifying an optimal substrate for each of the hundreds of kinases being tested. The KINOMEscan™ platform is an industry-standard method that provides a quantitative measure of binding interactions between a compound and a large panel of kinases.[14][15][16][17][18]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR).[18]
-
Preparation: A stock solution of this compound is prepared in 100% DMSO.
-
Assay Execution: The test compound is incubated at a standard concentration (e.g., 1 µM) with the kinase-DNA construct and the immobilized ligand.
-
Quantification: After equilibration, the beads are washed to remove unbound kinase. The amount of bound kinase is quantified by qPCR of the attached DNA tag.
-
Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO only). A lower %Ctrl value indicates stronger binding.
%Ctrl = (Signal_Compound / Signal_DMSO) * 100
Phase 2: Focused IC₅₀ Determination
Expertise & Experience: Once the primary targets and significant off-targets are identified in the broad screen, the next logical step is to quantify the potency of inhibition for these specific kinases. An in vitro enzymatic assay is employed to determine the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a robust and versatile platform that measures kinase activity by quantifying the amount of ADP produced, making it suitable for virtually any kinase.[19][20]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production directly correlates with kinase inhibition.[20]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO, then dilute into the appropriate kinase reaction buffer.
-
Prepare a 2X solution of the target kinase (e.g., JAK3) and its specific substrate in the reaction buffer.
-
Prepare a 2X ATP solution. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound solution or control.
-
Add 2.5 µL of the 2X kinase/substrate mix.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Phase 3: Cellular Target Engagement
Expertise & Experience: A potent biochemical inhibitor does not always translate to a potent cellular agent. It is critical to confirm that the compound can enter cells and engage its target in a physiological context. A cellular phosphorylation assay measures the inhibition of a specific downstream signaling event, providing functional validation of target engagement.[21] For JAK inhibitors, measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is the most direct readout of pathway inhibition.[7]
Experimental Protocol: Cellular Phospho-STAT (pSTAT) Assay
-
Cell Culture: Use a cell line that expresses the target kinase and shows a robust cytokine-induced STAT phosphorylation response (e.g., TF-1 cells for JAK-STAT signaling).
-
Compound Treatment: Plate the cells and starve them of cytokines overnight. Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2 for JAK3-dependent signaling) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis and Detection: Lyse the cells and quantify the levels of a specific phosphorylated STAT protein (e.g., pSTAT5) and total STAT protein using a method like ELISA or Western Blot.
-
Data Analysis: Normalize the pSTAT signal to the total STAT signal. Determine the IC₅₀ value by plotting the inhibition of cytokine-induced pSTAT signal against the compound concentration.
Hypothetical Data & Comparative Analysis
To illustrate the application of this framework, we present hypothetical data for our lead compound, "Cmpd-X" (this compound), compared to Tofacitinib and Fedratinib.
Table 1: Comparative Kinome Scan Data (% Control at 1 µM)
A lower value indicates stronger binding affinity.
| Kinase Target | Cmpd-X (% Ctrl) | Tofacitinib (% Ctrl) | Fedratinib (% Ctrl) | Kinase Family |
| JAK3 | 0.8 | 1.1 | 38.2 | Tyrosine Kinase |
| JAK1 | 25.6 | 2.5 | 15.1 | Tyrosine Kinase |
| JAK2 | 35.1 | 5.8 | 1.5 | Tyrosine Kinase |
| TYK2 | 42.8 | 18.9 | 29.5 | Tyrosine Kinase |
| FLT3 | 85.3 | 91.2 | 9.8 | Tyrosine Kinase |
| LCK | 90.1 | 65.4 | 95.7 | Tyrosine Kinase |
| EGFR | 98.5 | 99.1 | 99.4 | Tyrosine Kinase |
Interpretation: The hypothetical kinome scan data suggests that Cmpd-X is a potent binder to JAK3, with significantly weaker interactions observed for other JAK family members and other tested kinases. In contrast, Tofacitinib shows potent binding to JAK1, JAK2, and JAK3, confirming its pan-JAK profile.[9] Fedratinib demonstrates the strongest binding to JAK2, with a notable off-target interaction with FLT3, which is consistent with its known profile.[11][13]
Table 2: Comparative IC₅₀ Values Against JAK Family (nM)
A lower value indicates greater inhibitory potency.
| Compound | JAK1 (IC₅₀, nM) | JAK2 (IC₅₀, nM) | JAK3 (IC₅₀, nM) | TYK2 (IC₅₀, nM) |
| Cmpd-X | 1150 | 1890 | 15 | >5000 |
| Tofacitinib | 18 | 25 | 2 | 112 |
| Fedratinib | 105 | 3 | >1000 | >3000 |
Interpretation: The focused IC₅₀ data reinforces the findings from the binding screen. Cmpd-X demonstrates high potency and selectivity for JAK3, with over 75-fold selectivity against JAK1 and over 125-fold selectivity against JAK2. Tofacitinib confirms its potent but non-selective inhibition of JAK1/2/3.[10] Fedratinib shows excellent potency and selectivity for JAK2 over other JAK family members.[12]
Caption: Inhibition points of Cmpd-X, Tofacitinib, and Fedratinib in the JAK-STAT pathway.
Discussion & Implications
The hypothetical cross-reactivity assessment reveals that this compound (Cmpd-X) is a potent and highly selective inhibitor of JAK3. This profile is distinct from both the pan-JAK inhibitor Tofacitinib and the JAK2-selective inhibitor Fedratinib.
Expertise & Experience: A high degree of selectivity is often desirable in drug development to minimize off-target side effects. For instance, inhibition of JAK2 is associated with hematological effects like anemia, while JAK1 inhibition can impact a broader range of inflammatory cytokine signaling.[9] A selective JAK3 inhibitor could theoretically offer a more targeted immunomodulatory effect, as JAK3 signaling is primarily restricted to hematopoietic cells and is crucial for lymphocyte development and function.[5][22]
The favorable selectivity profile of Cmpd-X makes it an excellent lead candidate for optimization. Future work would involve structure-activity relationship (SAR) studies to further enhance potency and refine physicochemical properties for improved drug-like characteristics, such as solubility and metabolic stability. The chloro-substituent at the 4-position of the pyrrolo[2,3-b]pyridine core is a versatile chemical handle for introducing further modifications to explore and optimize these properties.[23]
Conclusion
This guide presents a rigorous, phase-gated methodology for assessing the cross-reactivity and selectivity of novel kinase inhibitors, using this compound as a model. By progressing from broad kinome scanning to specific biochemical assays and finally to functional cellular validation, researchers can build a comprehensive and reliable profile of their compound's activity. The hypothetical data illustrates how this compound could emerge as a highly selective JAK3 inhibitor, distinguishing it from existing drugs and highlighting its potential as a starting point for the development of a novel therapeutic agent with a potentially superior safety profile. This systematic approach is essential for making data-driven decisions in the complex landscape of kinase inhibitor drug discovery.
References
- Mesa, R. A., & Verstovsek, S. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Leukemia, 35(9), 2457-2470. [Link]
- Talpaz, M., & Kiladjian, J. J. (2025).
- Harrison, C. N., Schaap, N., Vannucchi, A. M., & Cervantes, F. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Expert Review of Clinical Pharmacology, 13(8), 833-846. [Link]
- Reaction Biology. (2022).
- Nakayamada, S., Kubo, S., & Tanaka, Y. (2020). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?. Drugs, 80(11), 1059-1071. [Link]
- Verstovsek, S., & Mesa, R. A. (2020). Fedratinib in myelofibrosis. Blood, 135(18), 1547-1554. [Link]
- Al-Salama, Z. T. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 14(9), 899. [Link]
- Al-Bawardy, B., & Shivashankar, R. (2025). Emerging role of Janus kinase inhibitors in ulcerative colitis management. World Journal of Gastroenterology. [Link]
- Goedken, E. R., et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry, 290(8), 4575-4589. [Link]
- ResearchGate. (2023).
- Yacoub, A., & Mascarenhas, J. (2022). Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib.
- Changelian, P. S., et al. (2008). The specificity of JAK3 kinase inhibitors. Blood, 111(4), 2155-2157. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- HMS LINCS Project. (n.d.). Assays. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
- Eurofins Discovery. (n.d.).
- Reactome. (2020). JAK3 binds JAK3 inhibitors. [Link]
- ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
- Dr. Oracle. (2025). What is the role of Janus Kinase (JAK) inhibitors in allergic reactions?. [Link]
- Fun, H. K., et al. (2009). 4-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, 65(Pt 12), o3018. [Link]
- PubChem. (n.d.). This compound-2-carboxylic acid. [Link]
- Dyrager, C., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2919. [Link]
- Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1673-1679. [Link]
- Liu, C., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705. [Link]
- Li, Y. F., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 68(Pt 9), o2666. [Link]
- Degenhart, C., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(15), 11096-11114. [Link]
- Kolos, N. N., & Zarembinskaya, S. V. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
- Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1546. [Link]
Sources
- 1. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. The specificity of JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
The Strategic Versatility of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 7-azaindole (pyrrolo[2,3-b]pyridine) framework has emerged as a privileged structure, owing to its bioisosteric relationship with adenine, the cornerstone of ATP. This guide provides an in-depth analysis of the structure-activity relationships (SAR) originating from a key intermediate, 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , and compares its derivatization potential and resulting biological activities against alternative heterocyclic systems.
The Pivotal Role of the this compound Scaffold
The title compound serves as a highly versatile starting material in medicinal chemistry. The rationale behind its utility is twofold:
-
The Phenylsulfonyl Protecting Group : The 1-(phenylsulfonyl) group serves to protect the pyrrole nitrogen, influencing the electronic properties of the heterocyclic system and providing steric bulk that can be crucial for directing subsequent reactions.
-
The Reactive 4-Chloro Substituent : The chlorine atom at the 4-position is an excellent leaving group, rendering this position amenable to a wide array of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic and diverse introduction of various functionalities to explore the chemical space and optimize biological activity.
Structure-Activity Relationship (SAR) Insights from 4-Substituted Pyrrolo[2,3-b]pyridine Analogs
The 4-position of the pyrrolo[2,3-b]pyridine core is a key vector for establishing interactions with the hinge region of many kinase active sites. The introduction of various amine-containing side chains via the 4-chloro intermediate has been a fruitful strategy in the development of potent kinase inhibitors.
Comparative Analysis of 4-Position Modifications
| Target Kinase | 4-Position Substituent | Key Findings | IC50 (nM) | Reference |
| GSK-3β | Varied Amines | Potent inhibitory activities were observed with specific amine substitutions, with compounds 41 , 46 , and 54 showing exceptional potency. | 0.22, 0.26, 0.24 | [1] |
| JAK1 | -((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) | The (S,S)-enantiomer of this derivative (38a ) demonstrated excellent potency and selectivity for JAK1 over other JAK isoforms. | Potent (specific value not provided in abstract) | [2] |
| PDE4B | Varied Amides | Exploration of amide substituents at this position revealed that the ring size and hydrophobicity are critical for activity and selectivity. | 0.11–1.1 μM | [3] |
| TNIK | Various | Several derivatives exhibited potent TNIK inhibition with IC50 values in the sub-nanomolar range. | < 1 | [4] |
Key Causality : The nature of the substituent at the 4-position directly influences the compound's ability to form crucial hydrogen bonds with the kinase hinge region, a common binding motif for ATP-competitive inhibitors. The size, shape, and flexibility of this substituent are critical for achieving high potency and selectivity. For instance, in the development of JAK1 inhibitors, the specific stereochemistry of the piperidine ring was found to be crucial for optimal binding.[2]
Comparative Scaffolds: The Pyrrolo[2,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Core
In the quest for novel kinase inhibitors, scaffold hopping is a common strategy to improve potency, selectivity, or pharmacokinetic properties. The pyrazolo[3,4-b]pyridine core has been explored as a bioisosteric replacement for the pyrrolo[2,3-b]pyridine system.
| Feature | Pyrrolo[2,3-b]pyridine | Pyrazolo[3,4-b]pyridine | Rationale for Comparison |
| Core Structure | 7-Azaindole | Bioisosteric replacement to modulate electronic properties and hydrogen bonding potential. | |
| Hydrogen Bonding | Typically acts as a hydrogen bond donor via the pyrrole N-H. | Can offer an additional hydrogen bond acceptor via the pyrazole nitrogen. | The additional acceptor in the pyrazolo[3,4-b]pyridine can lead to altered or enhanced interactions with the kinase hinge region.[5] |
| Metabolic Stability | The electron-rich pyrrole ring can be susceptible to oxidative metabolism. | The pyrazole ring can offer improved metabolic stability in some cases. | Modification of the core can block sites of metabolism. |
| Reported Activity | Broad activity against numerous kinases (GSK-3β, JAKs, etc.).[1][2] | Potent inhibitors of kinases like FGFR have been developed.[5] | Both scaffolds are proven "privileged structures" in kinase inhibitor design. |
A study on FGFR inhibitors demonstrated that while both scaffolds can produce active compounds, the pyrazolo[3,4-b]pyridine core facilitated an additional hydrogen bond with the hinge region residues, contributing to high potency.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling at the 4-Position
This protocol describes a typical procedure for introducing an aryl or heteroaryl group at the 4-position of the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine core.
Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative.
General Procedure for Buchwald-Hartwig Amination at the 4-Position
This protocol outlines a general method for the synthesis of 4-amino-pyrrolo[2,3-b]pyridine derivatives.
Workflow Diagram:
Caption: Buchwald-Hartwig amination workflow.
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G2, 0.01 equiv), the phosphine ligand (e.g., RuPhos, 0.01 equiv), and a suitable base to a dry reaction vessel.[6]
-
Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).[6]
-
Add an anhydrous solvent, such as tetrahydrofuran (THF) or toluene.[6]
-
If using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), it is typically added last as a solution.[6]
-
Seal the vessel and stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[6]
-
Upon completion, cool the mixture to room temperature and quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the target 4-amino derivative.
General Kinase Inhibition Assay Protocol (ELISA-based)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Plate Coating : 96-well plates are pre-coated with a generic substrate for the kinase, such as poly (Glu, Tyr)4:1, and incubated overnight.[7]
-
Compound Preparation : Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture Preparation : In each well, add the kinase reaction buffer, ATP solution, and the diluted test compound. A negative control (DMSO only) and a positive control (a known inhibitor) should be included.
-
Initiation of Reaction : The kinase reaction is initiated by adding the purified recombinant kinase enzyme to each well. The plate is then incubated to allow for phosphorylation of the substrate.
-
Detection : After incubation, the reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation : A substrate for the detection enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
Data Analysis : The signal intensity is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a cornerstone for the development of a diverse array of kinase inhibitors. Its strategic utility lies in the predictable reactivity of the 4-chloro position, which allows for extensive SAR exploration through well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While alternative scaffolds such as pyrazolo[3,4-b]pyridines offer opportunities for modulating activity and physicochemical properties, the pyrrolo[2,3-b]pyridine core remains a highly validated and fruitful starting point for novel kinase inhibitor discovery programs. The experimental protocols provided herein offer a robust foundation for the synthesis and evaluation of new chemical entities based on this versatile scaffold.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed Central.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Semantic Scholar.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Synthesis of 4-Anilino-1H-Pyrazolo [3,4-b] Pyridine Derivatives and theirin vitroAntiviral Activities.
- Synthesis, antiproliferative, and antiviral activity of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)
- Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review | Request PDF.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Suzuki vs. Hartwig-Buchwald : r/Chempros. Reddit.
- Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. PubMed Central.
Sources
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the In Vivo Validation of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine in Oncology
This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine. Given the absence of published in vivo data for this specific compound, this document outlines a strategic, hypothesis-driven approach to rigorously assess its therapeutic potential. We will situate this molecule within the competitive landscape of oncology drug discovery, proposing a plausible mechanism of action and detailing the necessary comparative studies against established alternatives.
The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Notably, derivatives of this scaffold have shown potent activity against various kinases implicated in cancer progression.[3] Based on this precedent, we hypothesize that this compound functions as an inhibitor of a key oncogenic kinase. For the purposes of this guide, we will proceed with the hypothesis that it targets Ataxia Telangiectasia Mutated (ATM) kinase , a critical regulator of the DNA damage response (DDR) that represents a promising therapeutic target.[4]
Comparative Landscape: ATM Kinase Inhibitors
To validate the therapeutic potential of our lead compound, its performance must be benchmarked against current standards of care and other investigational agents. The primary comparator for our proposed studies will be AZD0156 , a potent and selective ATM kinase inhibitor that has undergone clinical investigation. This allows for a direct comparison of efficacy, pharmacokinetics, and safety profiles.
| Feature | This compound (Hypothesized) | AZD0156 (Established Comparator) |
| Core Scaffold | 1H-Pyrrolo[2,3-b]pyridine | Morpholino-pyrimidine |
| Mechanism | ATP-competitive inhibition of ATM kinase | ATP-competitive inhibition of ATM kinase |
| Preclinical Models | To be determined (Proposed: HCT116 colorectal cancer xenograft) | Established activity in various xenograft models (e.g., HCT116, SW620) |
| Oral Bioavailability | To be determined | Reported to have good oral bioavailability in preclinical species |
| Status | Preclinical | Clinical Development |
Proposed In Vivo Validation Workflow
The following diagram illustrates the proposed sequential workflow for the comprehensive in vivo validation of this compound.
Caption: Proposed workflow for in vivo validation.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) and Dose-Range Finding Study
Rationale: The initial step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a safe and tolerable dose range for subsequent efficacy studies. This is critical for ensuring that adequate drug exposure is achieved at the tumor site.
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Compound Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween-80 in sterile water.
-
Dosing:
-
Administer single intravenous (IV) doses (e.g., 1, 2, 5 mg/kg) and single oral (PO) doses (e.g., 5, 10, 25, 50 mg/kg) to cohorts of 3 mice per dose group.
-
For dose-range finding, administer daily PO doses for 5-7 days at escalating levels (e.g., 10, 25, 50, 100 mg/kg/day).
-
-
Sample Collection:
-
For PK, collect blood samples via tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
For dose-range finding, monitor body weight daily and perform clinical observations for signs of toxicity.
-
-
Analysis:
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability).
-
Determine the Maximum Tolerated Dose (MTD) as the highest dose that does not result in >15% body weight loss or other significant clinical signs of toxicity.
-
Protocol 2: Xenograft Tumor Model Efficacy Study
Rationale: This study will assess the anti-tumor activity of the compound, both as a monotherapy and in combination with a DNA-damaging agent (e.g., irinotecan), which is expected to be synergistic with an ATM inhibitor.[4]
Methodology:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: HCT116 (human colorectal carcinoma), a line known to be sensitive to DDR inhibitors.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in Matrigel into the right flank of each mouse.
-
Study Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (PO, daily).
-
Group 2: this compound (at MTD, PO, daily).
-
Group 3: Irinotecan (e.g., 15 mg/kg, intraperitoneal, once weekly).
-
Group 4: Combination of Group 2 and Group 3.
-
Group 5: AZD0156 (at an equivalent efficacious dose, PO, daily) + Irinotecan.
-
-
Treatment: Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Efficacy Endpoints:
-
Measure tumor volume with calipers twice weekly (Volume = (length x width^2)/2).
-
Record mouse body weight twice weekly.
-
The study endpoint is reached when tumors in the control group exceed 1500 mm³ or after a pre-determined duration (e.g., 21 days).
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Protocol 3: In Vivo Target Engagement and Biomarker Analysis
Rationale: To confirm that the observed anti-tumor effects are due to the intended mechanism of action (ATM inhibition), we must measure the modulation of downstream biomarkers in the tumor tissue.
Caption: ATM signaling pathway and biomarker modulation.
Methodology:
-
Study Design: Use a satellite cohort of mice from the efficacy study (Protocol 2).
-
Sample Collection: At 2-4 hours after the final dose, euthanize the mice and excise the tumors.
-
Tissue Processing:
-
Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Analysis:
-
Western Blot: Prepare tumor lysates and probe for total ATM, phospho-ATM (Ser1981), and the key downstream substrate, phospho-CHK2 (Thr68). A reduction in p-CHK2 levels in the treated groups relative to the vehicle group would indicate target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for p-CHK2 and markers of apoptosis (e.g., cleaved caspase-3) to visualize target inhibition and its functional consequence within the tumor microenvironment.
-
Hypothetical Data Summary and Interpretation
The following table presents a hypothetical outcome of the efficacy study, demonstrating how the performance of this compound would be compared against the established competitor.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle | p-value vs. Irinotecan alone |
| Vehicle | 1450 ± 150 | - | - | - |
| Irinotecan | 980 ± 120 | 32% | < 0.05 | - |
| Our Compound + Irinotecan | 350 ± 80 | 76% | < 0.001 | < 0.01 |
| AZD0156 + Irinotecan | 380 ± 95 | 74% | < 0.001 | < 0.01 |
Interpretation: In this hypothetical scenario, this compound demonstrates potent synergistic activity with irinotecan, achieving a TGI comparable to the clinical candidate AZD0156. This result, combined with favorable PK/PD and toxicity profiles, and confirmed on-target activity via biomarker analysis, would provide a strong validation of its therapeutic potential, warranting further preclinical development.
References
- (No author listed). (n.d.). This compound. PubChem.
- (No author listed). (n.d.). This compound-2-carboxylic acid. PubChem.
- (No author listed). (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
- (No author listed). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- (No author listed). (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
- Li, H. F., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology.
Sources
- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine with Commercially Available Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
In the dynamic landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. This guide provides a comprehensive comparative analysis of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine , a compound of interest based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold, against established, commercially available kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core has been identified as a privileged structure in the development of inhibitors for a range of kinases, including Traf2 and NCK-interacting kinase (TNIK) and Cyclin-Dependent Kinase 8 (CDK8)[1][2]. This guide will focus on a hypothetical evaluation of our subject compound as a CDK8 inhibitor, comparing its potential performance with well-characterized, commercially available CDK8 inhibitors.
The rationale for this comparison stems from the critical role of CDK8 in transcriptional regulation and its emergence as a high-value target in oncology and inflammatory diseases[3]. By objectively evaluating a novel compound against established benchmarks, we can ascertain its potential for further development and identify key structural and functional differentiators.
The Kinase Target: Cyclin-Dependent Kinase 8 (CDK8)
CDK8, a component of the Mediator complex, is a key regulator of transcription. Its activity is implicated in the expression of genes involved in cell proliferation, survival, and differentiation. Dysregulation of CDK8 activity has been linked to various cancers, including colorectal cancer, and inflammatory conditions like psoriasis[2][3]. The development of selective CDK8 inhibitors, therefore, presents a promising therapeutic strategy.
Below is a simplified representation of the canonical Wnt signaling pathway, where CDK8 plays a crucial role in regulating the activity of β-catenin.
Caption: Simplified Wnt signaling pathway highlighting the role of CDK8 within the Mediator complex.
Comparative Inhibitor Panel
For this analysis, we will compare the hypothetical inhibitory activity of This compound with the following commercially available CDK8 inhibitors:
| Inhibitor | Supplier | Reported IC50 (CDK8) | Key Features |
| Senexin A | Selleckchem | 280 nM[4] | One of the first-generation CDK8/19 inhibitors. |
| MSC2530818 | MedChemExpress | 2.6 nM[4] | Potent, selective, and orally bioavailable CDK8 inhibitor. |
| SEL120-34A | Selleckchem | 4.4 nM[5] | Potent and selective ATP-competitive inhibitor of CDK8/19. |
Experimental Design for Comparative Analysis
To provide a robust comparison, a series of in vitro experiments should be conducted. The following protocols outline the key assays for evaluating and comparing the performance of these inhibitors.
Experimental Workflow
The overall workflow for the comparative analysis is depicted below:
Caption: Workflow for the comparative analysis of kinase inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified CDK8 enzyme.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the kinase. A common method is a radiometric assay using [γ-³³P]ATP.
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
[γ-³³P]ATP
-
ATP
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of each test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted test compounds.
-
Add the CDK8/CycC enzyme to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and cold ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Rationale for Experimental Choices: The use of a radiometric assay provides a direct and highly sensitive measure of kinase activity, minimizing interference from compound fluorescence or absorbance that can affect other assay formats[6]. The choice of ATP concentration should be close to the Km value for ATP to ensure accurate determination of competitive inhibition.
Cellular Proliferation Assay (GI50 Determination)
Objective: To assess the effect of the inhibitors on the proliferation of a cancer cell line known to be dependent on CDK8 activity (e.g., HCT-116 colorectal carcinoma).
Principle: This assay measures the number of viable cells after a defined period of treatment with the test compounds. A common method is the Sulforhodamine B (SRB) assay.
Materials:
-
HCT-116 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HCT-116 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of each test compound for 72 hours.
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry and then solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Rationale for Experimental Choices: The SRB assay is a reliable and reproducible method for assessing cell density based on the measurement of cellular protein content. A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.
Hypothetical Data Summary
The following table presents a hypothetical summary of the experimental data for a comparative analysis.
| Compound | In Vitro CDK8 IC50 (nM) | HCT-116 Cellular GI50 (nM) | Selectivity Profile (Hypothetical) |
| This compound | 15 | 120 | High selectivity against a panel of 10 related kinases |
| Senexin A | 280 | 2500 | Moderate selectivity; inhibits CDK19 |
| MSC2530818 | 2.6 | 50 | High selectivity for CDK8 |
| SEL120-34A | 4.4 | 80 | High selectivity for CDK8/19 |
Interpretation and Discussion
Based on our hypothetical data, This compound demonstrates potent inhibition of CDK8 in a biochemical assay, with an IC50 value in the low nanomolar range. Its cellular potency, while slightly lower than its biochemical activity, is still significant and comparable to other potent CDK8 inhibitors.
Compared to the first-generation inhibitor Senexin A , our compound of interest shows a marked improvement in both biochemical and cellular potency. When compared to the highly potent and selective inhibitors MSC2530818 and SEL120-34A , This compound exhibits a competitive profile. While its absolute potency might be slightly lower, its distinct chemical scaffold could offer advantages in terms of physicochemical properties, metabolic stability, or off-target effects, which would require further investigation.
The hypothetical high selectivity of This compound is a crucial parameter. A broad kinase screen is essential to confirm this and to identify any potential off-target activities that could lead to unforeseen toxicities[7].
Future Directions
The promising hypothetical profile of This compound warrants further investigation. The next logical steps would include:
-
Comprehensive Kinase Profiling: Screening against a broad panel of kinases to confirm selectivity.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive).
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity in relevant animal models of cancer.
-
ADME/Tox Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
Conclusion
This guide has provided a framework for the comparative analysis of a novel compound, This compound , against commercially available CDK8 inhibitors. The outlined experimental protocols and hypothetical data illustrate how a systematic and objective evaluation can provide critical insights into the potential of a new drug candidate. The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of novel kinase inhibitors, and rigorous comparative studies are essential to identify the most promising leads for clinical development.
References
- Yang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
- Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]
- Liu, C., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705. [Link]
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
Sources
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
Ensuring Reproducibility in Drug Discovery: A Comparative Guide to 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its Analogs
In the landscape of modern drug discovery, the reproducibility of experimental results is the bedrock of scientific progress. The ability to consistently replicate synthetic routes and biological assays is paramount for the validation of new therapeutic candidates and the efficient allocation of research resources. This guide provides an in-depth technical comparison of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various kinase inhibitors, with its common alternatives. By examining the nuances of their synthesis, reactivity, and analytical characterization, we aim to equip researchers with the knowledge to make informed decisions that enhance the reproducibility and success of their experimental workflows.
The Central Role of the Pyrrolo[2,3-b]pyridine Scaffold
The 7-azaindole, or pyrrolo[2,3-b]pyridine, core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The strategic functionalization of this core is crucial for achieving potency and selectivity. This compound has emerged as a versatile building block for this purpose, offering a reactive handle for cross-coupling reactions while the phenylsulfonyl group protects the pyrrole nitrogen and influences the electronic properties of the ring system.
Understanding the Critical Intermediate: this compound
The reliability of any multi-step synthesis hinges on the consistent quality and reactivity of its intermediates. This compound is no exception. Its synthesis, typically a multi-step process, requires careful control of reaction conditions to ensure high yield and purity, which are critical for the reproducibility of subsequent cross-coupling reactions.
Synthesis and Characterization: A Pathway to Reproducibility
The synthesis of this compound generally involves the construction of the pyrrolo[2,3-b]pyridine core, followed by chlorination and sulfonylation. Each step presents its own challenges and opportunities for optimization to ensure a reproducible outcome.
A critical aspect of ensuring reproducibility is rigorous analytical characterization at each stage. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming the structure and purity of the intermediate.
Comparative Analysis: Halogenated and Protected Pyrrolopyridine Analogs
The choice of the halogen at the 4-position and the protecting group on the pyrrole nitrogen significantly impacts the reactivity and handling of the pyrrolo[2,3-b]pyridine intermediate. Here, we compare this compound with its bromo and iodo counterparts, as well as an alternative protecting group strategy.
The Halogen Effect: Chloro vs. Bromo vs. Iodo
The reactivity of the C4-halogen in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond strength. While iodo- and bromo-analogs are more reactive and may proceed under milder conditions, they are often more expensive and can be less stable. The chloro-analog, while more challenging to activate, is typically more cost-effective and offers greater stability. The choice of halogen is therefore a trade-off between reactivity, cost, and stability.
| Intermediate | Relative Reactivity in Cross-Coupling | Key Considerations |
| 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | High | Higher cost, potential for side reactions due to high reactivity. |
| 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Medium | Good balance of reactivity and stability, widely used. |
| This compound | Lower | More forcing reaction conditions often required, cost-effective, high stability. |
The Protecting Group Effect: Phenylsulfonyl (PhSO2) vs. (2-(Trimethylsilyl)ethoxy)methyl (SEM)
The protecting group on the pyrrole nitrogen plays a crucial role in modulating the electronic properties of the ring and preventing unwanted side reactions. The phenylsulfonyl group is a robust, electron-withdrawing group that can be challenging to remove. In contrast, the SEM group is known for its milder deprotection conditions.
| Protecting Group | Key Features | Deprotection Conditions | Impact on Reproducibility |
| Phenylsulfonyl (PhSO2) | Electron-withdrawing, robust. | Harsh basic or reductive conditions. | Can lead to decomposition of sensitive functional groups during deprotection, potentially affecting yield and purity. |
| (2-(Trimethylsilyl)ethoxy)methyl (SEM) | Cleaved under milder acidic or fluoride-mediated conditions. | TFA, TBAF. | Milder deprotection is often more compatible with complex molecules, leading to cleaner reactions and more reproducible outcomes. |
Experimental Protocols for Reproducible Cross-Coupling Reactions
To provide a practical framework for achieving reproducible results, we present detailed, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most common transformations employing these intermediates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 4-halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with a boronic acid derivative.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Characterize the final product by NMR, HPLC, and HRMS to confirm its identity and purity.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a 4-halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with an amine.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equivalents) to a dry reaction vessel.
-
Reagent Addition: Add the 4-halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) and the amine (1.2 equivalents), followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the aminated product using NMR, HPLC, and HRMS.
Conclusion: A Data-Driven Approach to Reproducibility
The successful and reproducible synthesis of kinase inhibitors and other complex molecules relies heavily on the careful selection and handling of key intermediates. While this compound is a valuable and widely used building block, researchers must consider the trade-offs associated with its reactivity compared to its bromo and iodo counterparts. Furthermore, the choice of protecting group can have a profound impact on the overall success of a synthetic campaign.
By understanding the underlying principles of reactivity and by adhering to rigorously characterized and well-documented experimental protocols, scientists can significantly enhance the reproducibility of their results. This guide serves as a starting point for researchers to critically evaluate their synthetic strategies and make data-driven decisions that will ultimately accelerate the pace of drug discovery.
References
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.MDPI.[Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.Molecules.[Link]
- Buchwald–Hartwig amin
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.Molecules.[Link]
- 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.PubChem.[Link]
Unveiling the Enigmatic Target: A Comparative Guide to the Binding Profile of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
In the landscape of contemporary drug discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors. This guide delves into the predicted binding site and mode of action of a specific, yet under-characterized member of this family: 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine. Due to the absence of direct experimental data for this exact molecule, this analysis will leverage a comparative approach, drawing insights from well-characterized analogs to build a robust hypothesis of its biological function. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound and to provide a framework for its future investigation.
The 1H-pyrrolo[2,3-b]pyridine Core: A Versatile Scaffold for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bioisostere of indole and has proven to be a highly successful template for the development of ATP-competitive kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP binding pocket of various kinases have led to the discovery of inhibitors targeting a wide array of signaling pathways implicated in diseases ranging from cancer to neurodegenerative disorders.
Predicted Binding Profile of this compound
Based on the extensive body of research on analogous compounds, it is highly probable that this compound functions as a Type I kinase inhibitor . This classification implies that it binds to the active conformation of the kinase in the ATP-binding pocket. The key structural features of the molecule are predicted to engage in the following interactions:
-
Hinge-Binding Motif: The pyrrolo[2,3-b]pyridine core is anticipated to form one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction for ATP-competitive inhibitors. The nitrogen atom at position 7 and the pyrrole N-H group are the likely hydrogen bond donors and acceptors, respectively.
-
Hydrophobic Interactions: The phenylsulfonyl group is predicted to occupy a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity and potentially influencing selectivity.
-
Role of the 4-Chloro Substituent: The chlorine atom at the 4-position can serve a dual purpose. It can act as a key synthetic handle for further chemical modifications and may also engage in halogen bonding or other non-covalent interactions within the active site, further enhancing binding affinity.
The following diagram illustrates a hypothetical binding mode of this compound within a generic kinase ATP-binding pocket.
Caption: Hypothetical binding mode of the title compound in a kinase active site.
Comparative Analysis with Structurally Related Kinase Inhibitors
To substantiate the predicted binding profile, we will compare this compound with several well-characterized analogs that share the 1H-pyrrolo[2,3-b]pyridine core. The following table summarizes their known biological targets and reported potencies.
| Compound/Analog Class | Primary Kinase Target(s) | Reported Potency (IC50) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Traf2 and Nck-interacting kinase (TNIK) | pIC50 range: 7.37 to 9.92 | |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Cell division cycle 7 (Cdc7) kinase | 7 nM | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | 0.11–1.1 μM | [3] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast growth factor receptors (FGFR1, 2, 3) | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | [4] |
| Pyrrolo[2,3-b]pyridine derivatives | Glycogen synthase kinase-3β (GSK-3β) | 0.22 - 0.24 nM | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Ataxia-telangiectasia mutated (ATM) kinase | >700-fold selectivity over other PIKK family members | [6] |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | Cyclin-dependent kinase 8 (CDK8) | 48.6 nM | [7][8] |
The diverse range of kinase targets for these analogs underscores the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold. The specific substitutions on the core structure play a crucial role in determining the selectivity and potency towards different kinases.
Experimental Workflows for Target Validation and Characterization
To empirically determine the binding site and mode of action of this compound, a systematic experimental approach is required. The following workflow outlines the key steps.
Sources
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pan-HER Inhibition in Biliary Tract Cancer: Benchmarking Varlitinib Against the Standard of Care
This guide provides an in-depth comparison of Varlitinib (ASLAN001), a potent pan-HER inhibitor, against the standard of care in preclinical and clinical models of biliary tract cancer (BTC). We will delve into the mechanism of action, present comparative efficacy data, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating this therapeutic strategy. The foundational molecule for the synthesis of Varlitinib is 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, a key intermediate in the development of this class of kinase inhibitors.
Introduction: The Challenge of Biliary Tract Cancer and the Rationale for Pan-HER Inhibition
Biliary tract cancers, which include cholangiocarcinoma and gallbladder cancer, are aggressive malignancies with a historically poor prognosis.[1][2] For patients with advanced or unresectable disease, the cornerstone of first-line treatment for over a decade has been a combination of the chemotherapeutic agents gemcitabine and cisplatin.[3][4][5] This regimen offers a modest survival benefit, with a median overall survival of approximately 11.7 months.[5] Upon progression, the second-line setting presents a significant challenge, with no universally accepted standard of care and limited efficacy for existing options like FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin).[3][6][7]
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases—comprising EGFR (HER1), HER2, HER3, and HER4—are critical drivers of cell proliferation, survival, and differentiation. Their overexpression or mutation is a well-established oncogenic driver in numerous cancers. Varlitinib is an orally active, reversible, small-molecule inhibitor that potently targets EGFR, HER2, and HER4.[8][9][10] By inhibiting these key receptors, Varlitinib also effectively blocks signaling from heterodimers involving the kinase-impaired HER3, thus providing a comprehensive blockade of the HER pathway.[11][12] This "pan-HER" inhibition offers a strong rationale for its investigation in cancers where HER signaling is dysregulated.
Mechanism of Action: Disrupting the HER Signaling Cascade
Varlitinib exerts its anti-tumor effect by competitively binding to the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains, preventing their phosphorylation and subsequent activation.[9][13] This action blocks the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for tumor cell growth and survival.[8][14] Preclinical studies have confirmed that Varlitinib treatment leads to a strong inhibition of phosphorylation of HER family receptors and downstream effectors, resulting in reduced survivin expression and increased cleavage of caspase-3, an executive marker of apoptosis.[8][14]
Protocol Steps:
-
Cell Implantation: Subcutaneously inject 5-10 million biliary tract cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., SCID or nude mice). [14]2. Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³. [14]3. Randomization: Randomize animals into treatment cohorts (e.g., Vehicle control, Varlitinib 50 mg/kg, Gemcitabine/Cisplatin).
-
Treatment Administration: Administer Varlitinib orally (twice daily) and chemotherapy agents via intraperitoneal injection according to established schedules.
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²) x (π/6). [14]6. Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.
-
Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Discussion and Future Outlook
The benchmarking of Varlitinib against the standard of care in biliary tract cancer provides a nuanced picture. Preclinically, Varlitinib is a highly potent pan-HER inhibitor with robust single-agent activity in various cancer models. [8][14][15]Clinically, its efficacy as a monotherapy or in combination with capecitabine in an unselected second-line BTC population was not superior to the control arm. [10][11] However, the promising activity seen when combined with first-line gemcitabine/cisplatin suggests a potential synergistic effect that warrants further investigation. [16]The future of targeted therapies like Varlitinib in BTC will likely depend on two key factors:
-
Rational Combinations: Exploring combinations with other agents, such as chemotherapy or inhibitors of parallel survival pathways (e.g., PI3K inhibitors), may unlock synergistic anti-tumor activity. [11]2. Patient Selection: The modest overall results, coupled with signals in certain subgroups, underscore the critical need for biomarker-driven patient selection. Identifying patients whose tumors are dependent on HER signaling (via overexpression, amplification, or mutation) will be essential to maximize the therapeutic benefit of Varlitinib and other HER-targeted agents.
While the development of Varlitinib for second-line BTC has been discontinued, the insights gained from these comprehensive studies provide valuable lessons for the ongoing development of targeted therapies in this challenging disease.
References
- Thongprasert, S. (2005). Phase II study of gemcitabine and cisplatin as first-line chemotherapy in inoperable biliary tract carcinoma. Annals of Oncology.
- Gholami, S., et al. (2015). Second Line Chemotherapy in Advanced Biliary Cancers: A Retrospective, Multicenter Analysis of Outcomes. Journal of Gastrointestinal Cancer.
- Wi, J. H., et al. (2014). Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review. Cancer Research and Treatment.
- Biopharma Asia. (2019). ASLAN Pharmaceuticals to Present Positive Varlitinib Data in First-Line Biliary Tract Cancer in Combination With Chemotherapy at ASCO GI. Biopharma Asia.
- National Center for Biotechnology Information. (n.d.). Varlitinib. PubChem Compound Database.
- Chau, I., et al. (2009). Fixed-dose-rate gemcitabine combined with cisplatin in patients with inoperable biliary tract carcinomas. British Journal of Cancer.
- Mahalingam, D., et al. (2023). Immunotherapy in Biliary Tract Cancers: Current Standard-of-Care and Emerging Strategies. Cancers.
- AdisInsight. (2025). Varlitinib - Array BioPharma/ASLAN Pharmaceuticals. AdisInsight.
- Cinar, P. & Catenacci, D. V. T. (2022). How We Treat Advanced Biliary Tract Cancers in the Second-Line Setting. Hematology & Oncology.
- Choo, S. P., et al. (2016). Varlitinib to demonstrate anti-tumour efficacy in patient-derived hepatocellular carcinoma xenograft models. Journal of Clinical Oncology.
- Valle, J., et al. (2010). Cisplatin plus gemcitabine versus gemcitabine for biliary tract cancer. The New England Journal of Medicine.
- Millennium Medical Publishing. (2025). Gemcitabine Plus Cisplatin Boosts OS, Resection Rates for Biliary Tract Cancer. Hematology & Oncology.
- FirstWord Pharma. (2019). ASLAN Announces Publication of New Pre-Clinical Data Demonstrating the Activity of Varlitinib in TNBC Cell Lines. FirstWord Pharma.
- Santoro, A., et al. (2020). Second-line Treatment in Advanced Biliary Tract Cancer: Today and Tomorrow. Bohrium.
- Oh, D., et al. (2022). Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp). ESMO Open.
- Santoro, A., et al. (2020). Second-line Treatment in Advanced Biliary Tract Cancer: Today and Tomorrow. Journal of Clinical Medicine.
- Kim, J. W., et al. (2021). Phase Ib trial of varlitinib plus weekly paclitaxel in EGFR/HER2 co-expressing advanced gastric cancer (AGC). Journal of Clinical Oncology.
- BioWorld. (2017). ASLAN initiates pivotal study of varlitinib for biliary tract cancer. BioWorld.
- BioSpectrum Asia. (2015). ASLAN's bile duct cancer drug receives orphan drug status. BioSpectrum Asia.
- Tan, A. C., et al. (2022). Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors. Targeted Oncology.
- Kim, J. W., et al. (2022). Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13). Cancer Research and Treatment.
- BioSpace. (2019). ASLAN's Varlitinib Fails Biliary Tract Cancer Trial. BioSpace.
- ClinicalTrials.gov. (n.d.). ASLAN001 in Patients With Advanced or Metastatic Cholangiocarcinoma Who Progressed on at Least 1 Line of Systemic Therapy. ClinicalTrials.gov.
Sources
- 1. biospectrumasia.com [biospectrumasia.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Second Line Chemotherapy in Advanced Biliary Cancers: A Retrospective, Multicenter Analysis of Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine Plus Cisplatin for Advanced Biliary Tract Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin plus gemcitabine versus gemcitabine for biliary tract cancer. [themednet.org]
- 6. Immunotherapy in Biliary Tract Cancers: Current Standard-of-Care and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Varlitinib | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ASLAN’s Varlitinib Fails Biliary Tract Cancer Trial - BioSpace [biospace.com]
- 11. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. biopharma-asia.com [biopharma-asia.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their application but also in their disposal. The compound 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 744209-63-0) is a heterocyclic compound whose structural alerts—a halogenated pyridine ring and a phenylsulfonyl group—necessitate a rigorous and informed disposal strategy. This guide provides a comprehensive, step-by-step protocol grounded in chemical principles to ensure the safe and compliant management of waste streams containing this substance.
Core Principle: Hazard Assessment and Waste Classification
The foundation of any disposal protocol is a thorough understanding of the compound's hazards. The structure of this compound dictates its classification as hazardous waste from multiple perspectives.
-
GHS Hazard Profile : The available Safety Data Sheet (SDS) for this compound classifies it as Acute Toxicity, Oral (Category 4), carrying the H302 "Harmful if swallowed" hazard statement.[1] Related structures with additional substitutions also indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Structural Hazards :
-
Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous substances. They are often harmful upon ingestion, skin contact, or inhalation and can act as skin and eye irritants.[3][4] Therefore, any waste containing this compound must be handled as hazardous chemical waste.[3]
-
Halogenated Organic Compound : The presence of a chlorine atom classifies this molecule as a halogenated organic compound. Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, these compounds are subject to specific disposal restrictions and typically require high-temperature incineration.[4][5][6] Mixing halogenated waste with non-halogenated waste is a common and costly compliance error; therefore, strict segregation is mandatory.[5]
-
Quantitative Data Summary
| Property | Value / Classification | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 744209-63-0 | [1] |
| Molecular Formula | C13H9ClN2O2S | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
| Waste Classification | Hazardous Chemical Waste; Halogenated Organic Waste | [3][4][5] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before generating or handling any waste, establishing a robust safety barrier is critical. The potential for irritation and toxicity requires stringent adherence to PPE protocols.
-
Eye and Face Protection : Wear chemical safety goggles that meet NIOSH or EN 149 standards. A face shield should be used if there is a risk of splashing.[2][7]
-
Skin Protection : A fully buttoned laboratory coat is mandatory. Use double-layered nitrile or butyl rubber gloves, inspecting them for integrity before each use.[2][3] Dispose of contaminated gloves as hazardous waste.[8]
-
Respiratory Protection : All handling and waste generation activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][9]
-
General Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
Step-by-Step Disposal Protocol: From Benchtop to EHS Handoff
The following protocol ensures waste is segregated, contained, and labeled correctly at the point of generation, which is the most critical phase of the waste management lifecycle.
Step 1: Waste Stream Segregation
Immediately upon generation, all waste must be segregated based on its physical state and chemical nature. Never mix halogenated and non-halogenated waste streams.
-
Solid Waste : This includes unused or expired pure compounds, contaminated weigh boats, wipes, disposable spatulas, and contaminated PPE (gloves, etc.).
-
Liquid Waste : This stream comprises solutions containing the compound, reaction mother liquors, and solvent rinses from contaminated glassware.
-
Contaminated Sharps & Glassware : Includes needles, broken glass, and serological pipettes that have come into direct contact with the compound.
Step 2: Container Selection and Management
The integrity of the waste containment system is paramount to preventing leaks and exposures.
-
Solid & Liquid Containers : Use dedicated, leak-proof hazardous waste containers made of a chemically compatible material like high-density polyethylene (HDPE).[3] Containers must have a secure, screw-top lid and must be kept closed at all times except when actively adding waste.[3][5]
-
Sharps Containers : Use a designated, puncture-proof sharps container for all contaminated glassware and needles.
Step 3: Waste Collection and Labeling
Accurate labeling is a legal requirement and is essential for safe final disposal.
-
Initiate Labeling : The moment the first drop of waste is added to a container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete Information : Clearly write the full, unabbreviated chemical name: "Waste: this compound".[3] If it is a solution, list all constituents and their approximate percentages.
-
Fill Level : Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 4: Secure Temporary Storage
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory. This area should be away from incompatible materials, particularly strong acids and oxidizers.[9]
Disposal Workflow Diagram
Caption: Waste segregation and collection workflow.
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment : For a solid spill, carefully sweep or vacuum (with HEPA filter) the material. For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection : Carefully collect the absorbed material and contaminated cleaning supplies into a dedicated hazardous waste container.[3]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Reporting : Report the incident to your supervisor and EHS office, regardless of the spill's size.
Final Disposal Pathway: The Role of EHS
The ultimate disposal of this compound waste must be handled by professionals.
-
EHS Coordination : Once a waste container is full or no longer in use, arrange for its collection through your institution's EHS office or a licensed hazardous waste contractor.[3]
-
Incineration : Due to its classification as a halogenated organic compound, the standard and environmentally preferred disposal method is high-temperature incineration (820°C - 1,600°C) in a facility equipped with appropriate scrubbers to neutralize acidic gases (like HCl) produced during combustion.[4] Landfill disposal is not a compliant option for this waste class.[6][10]
By adhering to this comprehensive protocol, laboratory personnel can ensure that waste containing this compound is managed in a manner that protects individual safety, maintains regulatory compliance, and demonstrates environmental stewardship.
References
- PubChem. This compound-2-carboxylic acid.
- Aaron Chemicals LLC. Safety Data Sheet: this compound. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]
- PubChem. N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.
- ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
- Washington State University. Standard Operating Procedure: Pyridine. Environmental Health & Safety. [Link]
- PubMed.
- ResearchGate. Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
- PubChem. 3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine.
- Capot Chemical. Material Safety Data Sheet: 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. [Link]
- MDPI.
- PubChem. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine.
- ChemBK. 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
- Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
- EMBL-EBI. phenylsulfonyl group (CHEBI:52916). [Link]
- LookChem. This compound. [Link]
- Electronic Code of Federal Regulations (eCFR).
- University of Illinois Urbana-Champaign.
- U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency (EPA).
- Darwin Microfluidics. PPSU (Polyphenylsulfone)
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
- Advanced Sensor Technologies, Inc.
- Marco Rubber & Plastics. PHENOLSULFONIC ACID Resistant O-Rings and Seals. [Link]
- Walchem.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. capotchem.com [capotchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
